molecular formula C5H6O2 B154411 gamma-Methylene-gamma-butyrolactone CAS No. 10008-73-8

gamma-Methylene-gamma-butyrolactone

Cat. No.: B154411
CAS No.: 10008-73-8
M. Wt: 98.1 g/mol
InChI Key: SIFBVNDLLGPEKT-UHFFFAOYSA-N
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Description

gamma-Methylene-gamma-butyrolactone (CAS 10008-73-8) is a high-purity liquid lactone serving as a versatile building block in organic synthesis and biomedical research. This compound features an α,β-unsaturated carbonyl system, which allows it to form covalent adducts with nucleophilic residues on diverse biomolecules, a property central to its bioactivity . Recent research has highlighted its significance in agricultural chemistry, where its derivatives have demonstrated excellent antiviral activity against the Tobacco Mosaic Virus (TMV) and specific antifungal activity against pathogens like Valsa mali and Fusarium graminearum . The mechanism of action for these derivatives involves binding directly to the viral coat protein, disrupting the self-assembly of virus particles, and inhibiting fungal growth . Furthermore, α-methylene-γ-butyrolactone derivatives of substituted nucleic acid bases have shown significant antitumor activity in experimental models, with a mechanism that involves the strong inhibition of active transport and translation processes in tumor cells . This core structure is also a key component in the synthesis of complex natural products and is utilized in the development of novel polymerization reactions for creating specialized polymers . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFBVNDLLGPEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50142924
Record name Dihydro-5-methylenefuran-2(3H)-one
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Molecular Weight

98.10 g/mol
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CAS No.

10008-73-8
Record name Dihydro-5-methylene-2(3H)-furanone
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Record name 4-Hydroxy-4-pentenoic acid gamma-lactone
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Record name Dihydro-5-methylenefuran-2(3H)-one
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Record name Dihydro-5-methylenefuran-2(3H)-one
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Record name 4-HYDROXY-4-PENTENOIC ACID .GAMMA.-LACTONE
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Foundational & Exploratory

The Biological Versatility of γ-Methylene-γ-butyrolactones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-methylene-γ-butyrolactone (GMB) scaffold, a prominent feature in numerous natural products, has garnered significant attention in the scientific community for its broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of GMB derivatives, focusing on their anticancer, antifungal, antiviral, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and key signaling pathways are presented to facilitate further research and drug development endeavors in this promising area.

Core Mechanism of Action: The Michael Addition

The primary mechanism underlying the biological activity of many GMB derivatives is their ability to act as Michael acceptors. The exocyclic α-methylene group, conjugated with the lactone carbonyl, creates an electron-deficient β-carbon that is susceptible to nucleophilic attack from biological macromolecules. A key target for this covalent modification is the thiol group of cysteine residues within proteins, leading to the irreversible inhibition of enzyme activity and the disruption of cellular signaling pathways.[1][2] This reactivity is crucial for the observed anticancer, anti-inflammatory, and other biological effects.

Michael_Addition cluster_reactants Reactants cluster_product Product GMB γ-Methylene-γ-butyrolactone (GMB) α,β-unsaturated carbonyl system Covalent_Adduct Covalent Protein-GMB Adduct Altered protein function GMB->Covalent_Adduct Michael Addition (Nucleophilic Attack) Protein Protein with nucleophilic Cysteine residue (-SH) Protein->Covalent_Adduct

Caption: Mechanism of Michael addition between a GMB derivative and a protein cysteine residue.

Anticancer Activity

GMB derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a variety of cancer cell lines.[3][4][5] Their mechanism of action is often linked to the inhibition of critical signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Several GMB derivatives have been shown to inhibit this pathway by targeting key components such as the IκB kinase (IKK) complex or the p65 (RelA) subunit of NF-κB itself, often through Michael addition to critical cysteine residues.[6][7] This inhibition prevents the nuclear translocation of NF-κB and subsequent transcription of its target genes, leading to apoptosis in cancer cells.

Caption: Inhibition of the canonical NF-κB signaling pathway by GMB derivatives.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative GMB derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeActivity Metric (IC₅₀/GI₅₀)Reference
SpiD3Leukemia (RPMI-8226)Growth Inhibition0.02 µM[6]
SpiD3Leukemia (SR)Growth Inhibition0.03 µM[6]
Naphthalene derivativeLeukemiaCytostatic/CytocidalNot specified[5]
Borylated GMBPancreatic (Panc-1)CytotoxicityNot specified[8]
Borylated GMBPancreatic (MIA PaCa-2)CytotoxicityNot specified[8]
Borylated GMBPancreatic (BXPC-3)CytotoxicityNot specified[8]
α-benzylidene-γ-lactone (5c-5)Hepatoma (HepG2)CytotoxicityIC₅₀ = 35.4 µM[9]

Antifungal Activity

Several GMB derivatives have been identified as potent antifungal agents against a range of plant pathogenic fungi. Their mechanism of action is also believed to involve the disruption of essential cellular processes through Michael addition to fungal proteins.

Quantitative Antifungal Data

The table below presents the in vitro antifungal activity of selected GMB derivatives.

Compound IDFungal SpeciesAssay TypeActivity Metric (IC₅₀/EC₅₀)Reference
Halogenated ester (6a)Colletotrichum lagenariumMycelial Growth InhibitionIC₅₀ = 7.68 µM
Halogenated ester (6d)Colletotrichum lagenariumMycelial Growth InhibitionIC₅₀ = 8.17 µM
α-benzylidene-γ-lactone (5c-5)Botrytis cinereaMycelial Growth InhibitionIC₅₀ = 18.89 µM[9]
α-benzylidene-γ-lactone (5c-3)Botrytis cinereaMycelial Growth InhibitionIC₅₀ = 22.91 µM[9]

Antiviral Activity

Recent studies have highlighted the potential of GMB derivatives as antiviral agents, particularly against the Tobacco Mosaic Virus (TMV). The inhibitory effects are thought to stem from the interaction of these compounds with viral proteins, thereby interfering with the viral life cycle.

Quantitative Antiviral Data

The following table summarizes the anti-TMV activity of a representative GMB derivative.

Compound IDVirusAssay TypeActivity MetricReference
Not SpecifiedTobacco Mosaic Virus (TMV)Local Lesion AssayNot specified

Anti-inflammatory Activity

The anti-inflammatory properties of GMB derivatives are closely linked to their ability to inhibit the NF-κB pathway, a key player in the inflammatory response. By suppressing the production of pro-inflammatory cytokines and mediators, these compounds show promise in the treatment of inflammatory conditions.

Quantitative Anti-inflammatory Data

The table below shows the anti-inflammatory activity of a GMB derivative in an in vivo model.

Compound IDAnimal ModelAssay TypeActivity MetricReference
Not SpecifiedRatCarrageenan-induced paw edemaNot specified[4][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of GMB derivatives.

Synthesis of γ-Methylene-γ-butyrolactone Derivatives

A common synthetic route to GMB derivatives involves the indium-promoted Barbier reaction.[8] This method allows for the efficient and chemoselective formation of the lactone ring from appropriate precursors. Purification of the final compounds is typically achieved through column chromatography, and their structures are confirmed using spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry.[1]

Cytotoxicity and Antiproliferative Assays

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the GMB derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start cell_seeding 1. Seed cells in 96-well plate start->cell_seeding end End compound_treatment 2. Treat with GMB derivatives cell_seeding->compound_treatment mtt_addition 3. Add MTT solution and incubate compound_treatment->mtt_addition formazan_solubilization 4. Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading 5. Measure absorbance formazan_solubilization->absorbance_reading data_analysis 6. Calculate cell viability and IC₅₀ absorbance_reading->data_analysis data_analysis->end

Caption: Workflow for the MTT cell viability assay.

Antifungal Susceptibility Testing

Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[12][13][14]

  • Preparation of Antifungal Dilutions: Prepare serial dilutions of the GMB derivatives in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.[15][16][17]

  • Protein Extraction: Extract total protein from cells treated with or without GMB derivatives.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the NF-κB pathway proteins of interest (e.g., p-IκBα, p65), followed by incubation with enzyme-linked secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats: This is a standard in vivo model to screen for acute anti-inflammatory activity.[4][10][18][19]

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week.

  • Compound Administration: Administer the GMB derivatives or a control vehicle to the rats.

  • Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antiviral Assay

Tobacco Mosaic Virus (TMV) Local Lesion Assay: This bioassay is used to quantify the infectivity of a virus and to screen for antiviral compounds.[20][21]

  • Plant Preparation: Use local lesion host plants (e.g., Nicotiana tabacum var. Xanthi-nc) with well-developed leaves.

  • Inoculation: Mechanically inoculate one half of a leaf with a mixture of TMV and the test compound, and the other half with TMV and a control solution.

  • Incubation: Keep the plants under controlled conditions to allow for the development of local lesions.

  • Lesion Counting: Count the number of local lesions on each half of the leaf.

  • Data Analysis: Calculate the percentage of inhibition of viral infection by the test compound.

Conclusion

γ-Methylene-γ-butyrolactone derivatives represent a versatile and promising class of bioactive molecules with a wide range of therapeutic and agrochemical applications. Their potent anticancer, antifungal, antiviral, and anti-inflammatory activities, primarily mediated through the covalent modification of key cellular proteins via Michael addition, make them attractive candidates for further drug discovery and development. The experimental protocols and quantitative data summarized in this technical guide provide a solid foundation for researchers to explore the full potential of this important chemical scaffold. Further investigations into their in vivo efficacy, safety profiles, and specific molecular targets will be crucial in translating these promising findings into novel therapeutic agents.

References

The Pervasive Presence of γ-Methylene-γ-butyrolactone: A Technical Guide to its Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-methylene-γ-butyrolactone moiety is a highly reactive and biologically significant scaffold found in a diverse array of natural products. Its presence often confers potent bioactivities, including antimicrobial, cytotoxic, and allergenic properties, making it a subject of intense interest in drug discovery and natural product chemistry. This technical guide provides an in-depth overview of the primary natural sources of γ-methylene-γ-butyrolactone and its derivatives, with a focus on quantitative data, detailed experimental protocols for isolation and analysis, and an elucidation of their biosynthetic pathways.

Natural Product Sources and Quantitative Data

The occurrence of γ-methylene-γ-butyrolactone and related γ-butyrolactones spans the plant and microbial kingdoms. The following tables summarize the quantitative data available for key natural sources.

Plant Kingdom

The α-methylene-γ-butyrolactone structure is a common feature in many plant secondary metabolites, particularly among sesquiterpene lactones.[1][2] These compounds are well-known for their potential to cause skin sensitization and dermatitis.[1]

Table 1: Quantitative Data of γ-Methylene-γ-butyrolactones in Plants

Plant SpeciesCompoundPlant PartConcentrationReference(s)
Tulipa gesneriana (Tulip)6-Tuliposide A (precursor to Tulipalin A)VariousUp to 1.5% of fresh weight[3]
6-Tuliposide B (precursor to Tulipalin B)VariousUp to 1.3% of fresh weight[3]
Alstroemeria hybridsTulipalin A (α-methylene-γ-butyrolactone)Stems0.06% - 0.13% of fresh weight[4]
Eupatorium cannabinumEupatoriopicrin and other sesquiterpene lactonesAerial partsNot specified for γ-methylene-γ-butyrolactone[5][6][7]
Microbial Kingdom

Gamma-butyrolactones (GBLs) are well-established as signaling molecules in bacteria, particularly in the genus Streptomyces, where they regulate antibiotic production and morphological differentiation.[2][8][9] Marine microorganisms are also a promising source of novel GBLs.

Table 2: Quantitative Data of γ-Butyrolactones in Microorganisms

Microbial SourceCompoundCulture TypeConcentrationReference(s)
Wine (from yeast fermentation)γ-Butyrolactone (GBL)Fermented beverage~5 µg/mL; 4.1-21.4 mg/L (red), <3-9.6 mg/L (white)[1][5][6][10][11]
Streptomyces coelicolorγ-Butyrolactones (GBLs)Solid and liquid culturesActive in very low amounts[8][9]
Streptomyces ghanaensisGhanamycins A and B (novel γ-butyrolactones)Fermentation brothNot specified[12][13][14][15][16]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of γ-methylene-γ-butyrolactones from their natural sources.

Isolation and Quantification of Tulipalin A from Tulipa Species

This protocol is adapted from methodologies described for the analysis of tuliposides and tulipalins.[3][17]

Objective: To extract and quantify Tulipalin A from tulip bulbs.

Materials:

  • Tulip bulbs

  • Methanol

  • Acetone

  • Dowex 50W cation exchange resin

  • Deionized water

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Extraction:

    • Homogenize fresh tulip bulb tissue in a methanol/water (80:20, v/v) solution at a ratio of 1:10 (tissue weight:solvent volume).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes.

    • Collect the supernatant and re-extract the pellet twice more with the same solvent mixture.

    • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Fractionation (optional, for UV spectrophotometry):

    • Dissolve the crude extract in deionized water.

    • Apply the aqueous extract to a Dowex 50W column pre-equilibrated with deionized water.

    • Elute with deionized water to obtain a fraction containing tulipalins and tuliposides.

  • Quantification by UV Spectrophotometry:

    • Measure the absorbance of the purified fraction at the λmax for Tulipalin A (approximately 210-220 nm).

    • Calculate the concentration using a standard curve prepared with a known concentration of pure Tulipalin A.

  • Quantification by HPLC-DAD:

    • Dissolve the crude extract in the HPLC mobile phase.

    • Inject the sample onto a reversed-phase C18 column.

    • Elute with a gradient of water (with 0.1% formic acid) and methanol. A typical gradient could be from 10% to 90% methanol over 30 minutes.

    • Monitor the elution at 215 nm.

    • Identify and quantify Tulipalin A by comparing the retention time and peak area with that of a pure standard.

Extraction and Bioassay of γ-Butyrolactones from Streptomyces

This protocol is based on the small-scale extraction method for GBLs from Streptomyces coelicolor.[8][9]

Objective: To extract GBLs from Streptomyces cultures and assess their biological activity.

Materials:

  • Streptomyces culture (solid or liquid)

  • Ethyl acetate

  • Rotary evaporator

  • Bioassay indicator strain (e.g., a GBL-deficient mutant of the producing strain)

  • Soft agar

  • Antibiotic (if using an antibiotic resistance-based bioassay)

Protocol:

  • Extraction from Solid Culture:

    • Grow the Streptomyces strain on a suitable agar medium until sufficient biomass is produced.

    • Cut the agar into small pieces and place them in a flask.

    • Add an equal volume of ethyl acetate and shake vigorously for 1 hour.

    • Decant the ethyl acetate and repeat the extraction twice.

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

  • Extraction from Liquid Culture:

    • Grow the Streptomyces strain in a suitable liquid medium.

    • Centrifuge the culture to separate the mycelium and supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate to dryness.

    • The mycelial pellet can also be extracted with ethyl acetate as described for solid cultures.

  • Kanamycin Bioassay (Example):

    • Prepare a lawn of the indicator strain (e.g., a GBL-deficient mutant containing a GBL-responsive promoter driving a kanamycin resistance gene) on an agar plate.

    • Dissolve the dried extract in a small volume of a suitable solvent (e.g., methanol).

    • Spot a known amount of the extract onto a sterile paper disc and place it on the agar lawn.

    • Incorporate a sub-inhibitory concentration of kanamycin into the agar.

    • Incubate the plate. A zone of growth around the disc indicates the presence of GBLs that have induced kanamycin resistance.

    • The diameter of the growth zone can be correlated to the GBL concentration using a standard curve prepared with a known GBL.

Biosynthetic Pathways

The biosynthesis of γ-methylene-γ-butyrolactone and its derivatives follows distinct pathways in plants and bacteria.

Biosynthesis of Tulipalin A in Tulipa Species

In tulips, Tulipalin A is not constitutively present in its free form but is generated from a precursor, 6-tuliposide A, upon tissue damage.[18][19] This enzymatic conversion is a key defense mechanism for the plant.

Tulipalin_A_Biosynthesis cluster_0 Plant Cell Precursor Precursor Metabolites TuliposideA 6-Tuliposide A (Stable precursor) Precursor->TuliposideA Biosynthetic Pathway (details under investigation) TCE Tuliposide-Converting Enzyme (TCE) TulipalinA Tulipalin A (α-methylene-γ-butyrolactone) TCE->TulipalinA Catalyzes intramolecular transesterification Damage Tissue Damage/ Wounding Damage->TCE Activates Afactor_Biosynthesis cluster_1 Streptomyces Cell BetaKeto 8-Methyl-3-oxononanoyl-ACP (β-ketoacyl-ACP) AfsA AfsA (A-factor synthase) BetaKeto->AfsA DHAP Dihydroxyacetone Phosphate (DHAP) DHAP->AfsA Ester 8-Methyl-3-oxononanoyl-DHAP ester AfsA->Ester β-ketoacyl transfer ButenolideP Butenolide Phosphate Ester->ButenolideP Non-enzymatic intramolecular aldol condensation BprA BprA (Reductase) ButenolideP->BprA ButanolideP Butanolide Phosphate BprA->ButanolideP Reduction Phosphatase Phosphatase ButanolideP->Phosphatase Afactor A-factor (γ-butyrolactone) Phosphatase->Afactor Dephosphorylation

References

An In-depth Technical Guide to the Mechanism of Action of α-Methylene-γ-butyrolactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Methylene-γ-butyrolactones are a class of naturally occurring and synthetic compounds characterized by a core γ-butyrolactone ring bearing an exocyclic α-methylene group. This structural motif, an α,β-unsaturated carbonyl system, functions as a potent Michael acceptor, enabling these molecules to form covalent bonds with biological nucleophiles. This reactivity is the cornerstone of their diverse biological activities, which range from anticancer and anti-inflammatory to antifungal and allergenic. The primary mechanism of action involves the covalent modification of critical cysteine residues within key cellular proteins, most notably those involved in the NF-κB signaling pathway. By irreversibly inhibiting proteins such as IκB kinase (IKK) and the RELA (p65) subunit of NF-κB, these lactones effectively block the transcription of genes crucial for inflammation, cell survival, and proliferation. This guide provides a detailed exploration of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core Mechanism: Covalent Modification via Michael Addition

The defining feature of α-methylene-γ-butyrolactones is the exocyclic double bond conjugated to the lactone carbonyl group. This arrangement renders the β-carbon of the methylene group highly electrophilic and susceptible to nucleophilic attack. This reaction is known as a Michael addition or conjugate addition.

Within a biological context, the most prominent nucleophiles are the thiol groups (-SH) of cysteine residues in proteins.[1][2] The reaction proceeds via the addition of the cysteine thiol across the double bond, forming a stable, irreversible carbon-sulfur covalent bond.[3] This covalent modification permanently alters the protein's structure and, consequently, its function. While cysteine is the most common target, other nucleophilic amino acid residues, such as lysine, can also be modified.[1] The high reactivity of this "warhead" is fundamental to the biological effects of these compounds.[4]

Caption: Covalent modification of a protein via Michael addition.

Primary Target Pathway: Inhibition of NF-κB Signaling

A major and well-characterized mechanism of action for many α-methylene-γ-butyrolactones is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a master regulator of genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[3] Its constitutive activation is a hallmark of many cancers and inflammatory diseases.[3][5]

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by signals like tumor necrosis factor-alpha (TNFα), the IκB kinase (IKK) complex becomes active and phosphorylates IκBα.[3][6] This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing the NF-κB dimer (typically composed of p50 and RELA/p65 subunits) to translocate to the nucleus and activate gene expression.[3]

α-Methylene-γ-butyrolactones disrupt this pathway at two primary nodes:

  • Inhibition of IκB Kinase β (IKKβ): These compounds covalently modify a specific cysteine residue (Cys179) in the activation loop of IKKβ.[3] This modification allosterically inhibits the kinase's ability to phosphorylate IκBα, thus preventing its degradation.[3]

  • Direct Modification of RELA (p65): The lactones can also directly target cysteine residues on the RELA subunit of NF-κB itself. Cys38 is a well-characterized target, and its modification can inhibit the ability of NF-κB to bind to DNA.[3] Other cysteine residues on RELA (e.g., Cys105, Cys120) and IKKβ have also been identified as targets.[3]

The net result is the sequestration of the NF-κB complex in the cytoplasm, blocking its transcriptional activity. This leads to the induction of apoptosis and inhibition of cell proliferation and migration in cancer cells.[3]

NFkB_Pathway_Inhibition stimulus Stimulus (e.g., TNFα) receptor Receptor (TNFR) stimulus->receptor binds IKK IKK Complex (IKKβ) receptor->IKK activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 phosphorylates p_IkBa P-IκBα p65_p50 p65/p50 (Active NF-κB) ub_p_IkBa Ub-P-IκBα p_IkBa->ub_p_IkBa ubiquitination proteasome Proteasome ub_p_IkBa->proteasome degradation proteasome->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates nucleus Nucleus dna DNA p65_p50_nuc->dna binds transcription Gene Transcription (Inflammation, Survival) dna->transcription activates lactone α-Methylene- γ-butyrolactone lactone->IKK Covalent Modification (Inhibits Cys179) lactone->p65_p50 Covalent Modification (Inhibits Cys38)

Caption: Inhibition of the Canonical NF-κB Pathway.

Other Biological Activities and Potential Mechanisms

While NF-κB inhibition is a primary mechanism, the reactivity of the α-methylene-γ-butyrolactone moiety allows for a broader range of biological effects.

  • Antifungal Activity: Certain derivatives exhibit potent, broad-spectrum antifungal activity. The proposed mechanism involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, by covalently binding to its complex II.[7]

  • Antiproliferative and Cytotoxic Effects: These compounds show significant antiproliferative and cytotoxic activity against a wide range of human cancer cell lines.[8][9][10] This is largely attributed to the inhibition of pro-survival pathways like NF-κB.

  • Allergenic Potential: Many natural products containing this moiety, particularly sesquiterpene lactones, are known to cause allergic contact dermatitis (ACD).[1] This occurs when the lactones act as haptens, covalently modifying skin proteins to form antigens that trigger an immune response.[1]

  • Photoreactivity: In addition to their electrophilicity, α-methylene-γ-butyrolactones are highly photoreactive and can undergo [2+2] photoaddition reactions with thymidine in DNA.[1] This reactivity may explain the progression of some cases of ACD to chronic actinic dermatitis (CAD) upon UV exposure.[1]

Quantitative Data Summary

The biological activity of α-methylene-γ-butyrolactones has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity Data

Compound Class/Name Cancer Cell Line(s) Activity Metric Value Reference(s)
Naphthalene-fused derivative HCT-15 (colon), MCF-7 (breast) IC₅₀ 64-66 µM [11]
γ-Aryloxymethyl derivatives 60 human cancer cell lines log GI₅₀ -4.90 to -5.89 [9]
Open-chain bis(α-methylene-γ-butyrolactones) Walker tumor % Inhibition 45% at 18.75 mg/kg [12]
Spirocyclic Dimer (SpiD3) Leukemia cell lines Potency Low nanomolar [3]

| Various synthetic derivatives | Various human tumor cell lines | IC₅₀ | 0.88 to >20.00 µM |[10] |

Table 2: Antifungal Activity Data

Compound Name Fungal Pathogen Activity Metric Value (mg/L) Reference(s)
Hydrazide derivative (7IIj) Rhizoctonia solani EC₅₀ 0.179 [7]
Hydrazide derivative (7IIj) Physalospora piricola EC₅₀ 0.301 [7]
Hydrazide derivative (7IIj) Botrytis cinerea EC₅₀ 0.647 [7]

| Hydrazide derivative (7IIj) | Valsa mali | EC₅₀ | 0.789 |[7] |

Table 3: Biomolecular Interaction Data

Compound Target Metric Value (M⁻¹) Reference(s)
Naphthalene-fused derivative Bovine Serum Albumin Binding Constant (K) 8 x 10³ [11]

| Naphthalene-fused derivative | DNA | Binding Constant (K) | 1.06 x 10⁴ |[11] |

Key Experimental Protocols

The elucidation of the mechanism of action of α-methylene-γ-butyrolactones relies on a combination of cell-based and cell-free assays.

6.1 Cell Proliferation and Viability Assays

  • Methodology: Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTT, MTS, or resazurin, which are metabolically reduced by viable cells to produce a colorimetric or fluorescent signal. The concentration that inhibits growth by 50% (GI₅₀) or is lethal to 50% of cells (LC₅₀) is calculated.

  • "No Inhibitor, Washout" Assay: To confirm irreversible covalent modification, cells are treated with the compound for a shorter period (e.g., 6 hours). The media containing the compound is then removed, replaced with fresh media, and the cells are allowed to proliferate for a longer period (e.g., 72 hours). Sustained inhibition of cell growth after the compound has been washed out suggests an irreversible mechanism of action.[3]

6.2 NF-κB Pathway Analysis

  • Immunoblotting for IκBα Phosphorylation/Degradation: Cells are pre-treated with the lactone compound and then stimulated with TNFα for a short time course. Cell lysates are collected and subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. Inhibition is observed as a decrease in the p-IκBα signal and a stabilization of the total IκBα level compared to the TNFα-only control.[3]

  • Immunofluorescence for RELA/p65 Nuclear Translocation: Cells are grown on coverslips, pre-treated with the compound, and then stimulated with TNFα. The cells are then fixed, permeabilized, and stained with an antibody against the RELA/p65 subunit, along with a nuclear counterstain (e.g., DAPI). The subcellular localization of RELA/p65 is then visualized by fluorescence microscopy. Effective inhibitors will prevent the TNFα-induced shift of RELA/p65 from the cytoplasm to the nucleus.[3]

Experimental_Workflow cluster_cells Cell Culture cluster_analysis Analysis cluster_results Endpoint start Seed Cancer Cells treat Treat with α-Methylene-γ-butyrolactone start->treat stim Stimulate with TNFα treat->stim lysis Cell Lysis stim->lysis fix Fix & Permeabilize stim->fix wb Western Blot (for p-IκBα) lysis->wb if Immunofluorescence (for p65 localization) fix->if result_wb Assess IκBα Phosphorylation wb->result_wb result_if Visualize p65 Translocation if->result_if

References

Spectroscopic Profile of γ-Methylene-γ-butyrolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for γ-Methylene-γ-butyrolactone (GBL), a key structural motif in various natural products and a valuable building block in organic synthesis. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for γ-Methylene-γ-butyrolactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific, experimentally verified ¹H and ¹³C NMR data for γ-Methylene-γ-butyrolactone, including chemical shifts and coupling constants, were not explicitly available in the search results. The provided tables are placeholders for experimentally determined values.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search resultsC=O (lactone carbonyl) stretch
Data not available in search resultsC=C (exocyclic methylene) stretch
Data not available in search resultsC-O (ester) stretch

Note: While general ranges for lactone and alkene absorptions are known, specific peak values with intensities for γ-Methylene-γ-butyrolactone were not found in the search results.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
Data not available in search results[M]⁺ (Molecular Ion)
Data not available in search results

Note: The mass spectrum and detailed fragmentation pattern for γ-Methylene-γ-butyrolactone were not available in the provided search results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of unsaturated lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • γ-Methylene-γ-butyrolactone sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the γ-Methylene-γ-butyrolactone sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Internal Standard: Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals in both ¹H and ¹³C spectra relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) Infrared Spectroscopy is a common and convenient method for liquid samples.

Materials:

  • γ-Methylene-γ-butyrolactone sample

  • FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid γ-Methylene-γ-butyrolactone sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl group of the lactone and the carbon-carbon double bond of the methylene group.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile compounds like γ-Methylene-γ-butyrolactone.

Materials:

  • γ-Methylene-γ-butyrolactone sample

  • Volatile solvent (e.g., dichloromethane or diethyl ether)

  • GC-MS instrument equipped with an EI source and a mass analyzer (e.g., a quadrupole).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the γ-Methylene-γ-butyrolactone sample (e.g., ~1 mg/mL) in a volatile solvent.

  • GC-MS Setup:

    • Set the GC oven temperature program to effectively separate the compound from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

    • Set the injector temperature and the transfer line temperature to ensure volatilization of the sample without decomposition (e.g., 250 °C).

    • Set the MS parameters, including the electron energy for ionization (typically 70 eV for EI) and the mass range to be scanned (e.g., m/z 40-300).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer, where they will be ionized and fragmented. The mass analyzer will separate the ions based on their mass-to-charge ratio, and a detector will record their abundance.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

To illustrate the relationships and workflows involved in the spectroscopic analysis of a compound like γ-Methylene-γ-butyrolactone, the following diagrams have been generated using Graphviz.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilution in Volatile Solvent Sample->Dilution for MS IR IR Sample->IR Neat or Solution NMR NMR Dissolution->NMR MS MS Dilution->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups MW_Fragmentation Molecular Weight & Fragmentation Pattern MS->MW_Fragmentation Functional_Groups->Structure MW_Fragmentation->Structure

Caption: Workflow for the spectroscopic analysis of γ-Methylene-γ-butyrolactone.

NMR_Analysis_Detail cluster_outputs Derived Information Sample_Prep Sample Preparation (Dissolution in CDCl3 + TMS) Data_Acquisition Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Chem_Shifts Chemical Shifts (δ) Spectral_Analysis->Chem_Shifts Coupling_Const Coupling Constants (J) Spectral_Analysis->Coupling_Const Integration Integration Spectral_Analysis->Integration

Caption: Detailed workflow for NMR analysis.

Synthesis of γ-Methylene-γ-butyrolactone from Itaconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of γ-methylene-γ-butyrolactone, a valuable monomer and synthetic intermediate, from the biorenewable feedstock, itaconic acid. The document outlines the primary synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the fields of polymer chemistry, materials science, and drug development.

Introduction

γ-Methylene-γ-butyrolactone, also known as α-methylene-γ-butyrolactone (MBL) or Tulipalin A, is a five-membered lactone featuring a highly reactive exocyclic double bond.[1] This functionality makes it a versatile monomer for polymerization and a key building block in the synthesis of various biologically active molecules.[2][3][4] The use of itaconic acid, a readily available fermentation product of carbohydrates like corn or rice, presents a sustainable and cost-effective alternative to petroleum-based feedstocks for the production of MBL and its derivatives.[1][5] This guide focuses on the chemical transformation of itaconic acid into γ-methylene-γ-butyrolactone.

Synthetic Pathways

The primary route for the synthesis of γ-methylene-γ-butyrolactone from itaconic acid involves a two-step process: the selective reduction of one of the carboxylic acid groups of an itaconic acid monoester, followed by acid-catalyzed lactonization. A common starting material for this process is monomethyl itaconate, which is commercially available.[5]

G ItaconicAcid Itaconic Acid MonomethylItaconate β-Monomethyl Itaconate ItaconicAcid->MonomethylItaconate Esterification Intermediate Intermediate Alcohol MonomethylItaconate->Intermediate Selective Reduction (e.g., NaBH4) MBL γ-Methylene-γ-butyrolactone Intermediate->MBL Acid-Catalyzed Lactonization (e.g., HCl)

Caption: General synthetic pathway from itaconic acid to γ-methylene-γ-butyrolactone.

Experimental Protocols

This section details the experimental procedures for the synthesis of γ-methylene-γ-butyrolactone from β-monomethyl itaconate.

Materials and Equipment
  • Reagents: β-Monomethyl itaconate (β-MMI), sodium borohydride (NaBH₄), tetrahydrofuran (THF), water, 3 M hydrochloric acid (HCl), ethyl acetate, sodium sulfate.

  • Equipment: Round-bottom flask, stir bar, septum, nitrogen inlet, syringe, ice bath, oil bath, rotary evaporator, separatory funnel, standard glassware for extraction and filtration.

Synthesis of γ-Methylene-γ-butyrolactone (MBL)

The following protocol is adapted from a reported synthesis of MBL.[6]

G cluster_reduction Reduction Step cluster_workup Acid Workup and Lactonization Start Charge flask with β-MMI and NaBH₄ Evacuate Evacuate and backfill with Nitrogen Start->Evacuate AddTHF Add THF at 0 °C Evacuate->AddTHF AddWater Add water dropwise at 0 °C AddTHF->AddWater Heat Heat reaction mixture to 32 °C for 6.5 h AddWater->Heat AddHCl Add 3 M HCl and stir overnight Heat->AddHCl Extract Extract with ethyl acetate (5x) AddHCl->Extract Dry Dry organic layers with Na₂SO₄, filter Extract->Dry Concentrate Concentrate on rotary evaporator Dry->Concentrate

Caption: Experimental workflow for the synthesis of MBL.

Procedure:

  • A 2-dram glass vial equipped with a stir bar is charged with β-monomethyl itaconate (29 mg, 0.21 mmol, 1.0 equiv) and sodium borohydride (46 mg, 1.2 mmol, 5.7 equiv).[6]

  • The vial is capped with a septum, evacuated, and backfilled with nitrogen.

  • Tetrahydrofuran (1.6 mL) is added via syringe at 0 °C, and the mixture is stirred for 5 minutes.[6]

  • Water (0.4 mL) is then added dropwise at 0 °C.[6]

  • After an additional 5 minutes, the reaction mixture is placed in a pre-heated oil bath at 32 °C and stirred for 6.5 hours.[6]

  • For the acid workup and lactonization, 2.0 mL of 3 M HCl is added to the reaction mixture, which is then allowed to stir overnight for 13 hours.[6]

  • The mixture is extracted five times with ethyl acetate.

  • The combined organic layers are dried with sodium sulfate, filtered, and concentrated on a rotary evaporator to yield the crude lactone product.[6]

Data Presentation

The following table summarizes the quantitative data for the synthesis of γ-methylene-γ-butyrolactone and a related derivative.

Starting MaterialProductReducing AgentSolventReaction Time (h)Overall Yield (%)Isolated Yield (%)Reference
β-Monomethyl itaconateγ-Methylene-γ-butyrolactone (MBL)NaBH₄THF/H₂O6.54542[6]
Itaconic acid3-Methyl-γ-butyrolactone*Not specifiedDry THFNot specified<35Not specified[7]

*Note: This is an intermediate for the synthesis of β-methyl-α-methylene-γ-butyrolactone (βMMBL), a derivative of MBL.[7]

Conclusion

The synthesis of γ-methylene-γ-butyrolactone from itaconic acid represents a promising green chemistry approach to a valuable chemical intermediate. The methods outlined in this guide, particularly the reduction and subsequent lactonization of β-monomethyl itaconate, provide a reproducible pathway for researchers. The use of readily available and biorenewable starting materials positions this synthetic route as an attractive option for both academic research and industrial applications. Further optimization of reaction conditions could lead to even higher yields and improved process efficiency.

References

The Exocyclic Double Bond of γ-Methylene-γ-butyrolactone: A Hub of Reactivity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The γ-methylene-γ-butyrolactone (GBL) moiety, a prominent feature in numerous natural products, is a critical pharmacophore responsible for a wide array of biological activities. The exocyclic double bond, conjugated with the lactone carbonyl, imparts unique chemical properties to this scaffold, making it a versatile tool in organic synthesis and a key player in various biological processes. This technical guide provides a comprehensive overview of the chemical properties of this exocyclic double bond, focusing on its reactivity, electronic characteristics, and its role in modulating biological pathways.

Electronic Properties and Reactivity

The reactivity of the exocyclic double bond in γ-methylene-γ-butyrolactone is fundamentally governed by its electronic structure. The conjugation of the π-system of the double bond with the carbonyl group creates an electron-deficient β-carbon, rendering it highly susceptible to nucleophilic attack. This electronic arrangement is the cornerstone of its chemical behavior and biological function.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the reactivity of the exocyclic double bond. The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the GBL scaffold dictates the course of many of its reactions.

The LUMO of α,β-unsaturated carbonyl compounds, including GBL, is characterized by large coefficients on the β-carbon and the carbonyl carbon. This indicates that these are the primary sites for nucleophilic attack. For soft nucleophiles, the interaction is orbitally controlled, favoring addition at the β-carbon, a classic example of a Michael-type addition.

Diagram: Frontier Molecular Orbital Interaction in Michael Addition

FMO_Interaction HOMO_Nu HOMO LUMO_GBL LUMO HOMO_Nu->LUMO_GBL Orbital Overlap

Caption: FMO interaction between a nucleophile's HOMO and GBL's LUMO.

Resonance and Electrophilicity

Resonance structures of the α,β-unsaturated lactone system clearly illustrate the electrophilic nature of the β-carbon. The delocalization of π-electrons results in a partial positive charge on the β-carbon, making it a prime target for nucleophiles.

Key Chemical Reactions

The electronic properties of the exocyclic double bond dictate its participation in a variety of chemical transformations, most notably Michael additions and cycloaddition reactions.

Michael Addition

The conjugate addition of nucleophiles to the exocyclic double bond is a hallmark of GBL's reactivity. This reaction is of paramount importance in its biological mechanism of action, where nucleophilic residues of proteins, such as cysteine thiols, readily add to the Michael acceptor.[1]

A wide range of nucleophiles, including thiols, amines, and carbanions, can participate in Michael additions to GBL and its derivatives. These reactions are often catalyzed by weak bases, which facilitate the formation of the nucleophile.[2]

Table 1: Quantitative Data on Michael Additions to GBL Derivatives

NucleophileGBL DerivativeCatalyst/ConditionsYield (%)Reference
Thiophenolα-methylene-γ-phenyl-γ-butyrolactoneEt3N, CH2Cl2, rt95Fringuelli et al. (1997)
CysteineParthenolidepH 7.4- (Rate constant determined)[3]
Piperidineα-methylene-γ-butyrolactoneNeat, rt85Schlewer et al. (1979)
NitromethaneEthyl 2-(diethoxyphosphoryl)acrylateDBU, THF, -78 °C to rt92Ballini et al. (2005)
Cycloaddition Reactions

The exocyclic double bond of GBL can also act as a dipolarophile or dienophile in various cycloaddition reactions, providing access to complex heterocyclic and carbocyclic scaffolds.

  • 1,3-Dipolar Cycloadditions: Nitrones and nitrile oxides react with the exocyclic double bond to form spiro-isoxazolidines and spiro-isoxazolines, respectively. These reactions are often highly regioselective and can proceed with good diastereoselectivity.[4][5]

  • Diels-Alder Reactions: As a dienophile, GBL can react with dienes to form six-membered rings. The reactivity in these [4+2] cycloadditions is influenced by the electronic nature of both the diene and the dienophile.

Spectroscopic Characterization

The chemical structure of γ-methylene-γ-butyrolactone and its derivatives can be unequivocally confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for γ-Methylene-γ-butyrolactone

TechniqueKey Peaks and AssignmentsReference
¹H NMR (CDCl₃)δ 6.22 (t, 1H, =CH₂), 5.61 (t, 1H, =CH₂), 4.33 (t, 2H, -O-CH₂-), 2.93 (m, 2H, -CH₂-C=)[6]
¹³C NMR (CDCl₃)δ 170.8 (C=O), 137.5 (C=), 121.5 (=CH₂), 66.2 (-O-CH₂-), 28.1 (-CH₂-C=)[6]
IR (neat)1760 cm⁻¹ (C=O, lactone), 1665 cm⁻¹ (C=C, exocyclic)SWGDRUG Monograph[7]
Mass Spec (EI)m/z 98 (M⁺), 68, 39NIST Chemistry WebBook

Biological Significance: Inhibition of the NF-κB Signaling Pathway

The Michael acceptor property of the exocyclic double bond is central to the biological activity of many GBL-containing natural products, particularly sesquiterpene lactones. These compounds are known to be potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival.[3]

The inhibitory mechanism involves the covalent modification of critical cysteine residues in components of the NF-κB pathway, most notably the IκB kinase (IKK) complex. Specifically, sesquiterpene lactones have been shown to target IKKβ, a key kinase responsible for the phosphorylation and subsequent degradation of the inhibitory IκB proteins.[1][8][9] By forming a Michael adduct with a cysteine residue in the activation loop of IKKβ, these compounds allosterically inhibit its kinase activity. This prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its translocation to the nucleus to activate pro-inflammatory gene transcription.

Diagram: Inhibition of the Canonical NF-κB Signaling Pathway by γ-Methylene-γ-butyrolactone Derivatives

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation GBL γ-Methylene-γ-butyrolactone Derivative GBL->IKK Inhibition (Michael Addition) p65 p65 p50 p50 NFkB NF-κB Ub Ubiquitination IkBa->Ub Nucleus Nucleus p65->Nucleus p50->Nucleus Translocation Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkBa Degrades Gene Pro-inflammatory Gene Transcription Nucleus->Gene

Caption: GBL derivatives inhibit NF-κB activation by targeting the IKK complex.

Experimental Protocols

General Procedure for Michael Addition of Thiols to α-Methylene-γ-butyrolactone

This protocol provides a general method for the conjugate addition of a thiol to the exocyclic double bond of a GBL derivative.

Materials:

  • α-Methylene-γ-butyrolactone derivative (1.0 equiv)

  • Thiol (1.1 equiv)

  • Triethylamine (Et₃N) (0.1 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the α-methylene-γ-butyrolactone derivative (1.0 equiv) in CH₂Cl₂.

  • To this solution, add the thiol (1.1 equiv) followed by triethylamine (0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Michael adduct.

General Procedure for 1,3-Dipolar Cycloaddition of a Nitrone to α-Methylene-γ-butyrolactone

This protocol outlines a general procedure for the synthesis of spiro-isoxazolidines from GBL.[5]

Materials:

  • α-Methylene-γ-butyrolactone (1.0 equiv)

  • Nitrone (1.1 equiv)

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • Dissolve α-methylene-γ-butyrolactone (1.0 equiv) and the nitrone (1.1 equiv) in toluene.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the starting materials are consumed, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the spiro-isoxazolidine product.

Conclusion

The exocyclic double bond of γ-methylene-γ-butyrolactone is a highly versatile and reactive functional group. Its electrophilic character, driven by conjugation with the lactone carbonyl, makes it a potent Michael acceptor and a valuable participant in cycloaddition reactions. This reactivity is not only a cornerstone of its utility in synthetic organic chemistry but also the foundation of its significant biological activities, particularly as an inhibitor of the NF-κB signaling pathway. A thorough understanding of the chemical properties of this moiety is crucial for the rational design and development of novel therapeutic agents targeting a range of diseases, from inflammatory disorders to cancer. This guide provides a foundational understanding for researchers and drug development professionals seeking to harness the unique chemical and biological potential of the γ-methylene-γ-butyrolactone scaffold.

References

Unveiling Nature's Arsenal: A Technical Guide to Identifying Novel γ-Methylene-γ-butyrolactone Containing Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has consistently led researchers to the vast and complex world of natural products. Among these, sesquiterpene lactones, a diverse group of secondary metabolites, have garnered significant attention for their wide spectrum of biological activities. This in-depth technical guide focuses on a particularly reactive and promising subclass: γ-methylene-γ-butyrolactone containing sesquiterpenes. The presence of the α-methylene-γ-butyrolactone moiety, a potent Michael acceptor, is a key structural feature responsible for their bioactivity, which includes cytotoxic, anti-inflammatory, and antifungal properties.[1][2][3] This document provides a comprehensive overview of the methodologies for the identification, isolation, and characterization of these novel compounds, presents quantitative data on their biological activities, and visualizes the intricate experimental workflows and signaling pathways involved.

The Identification and Isolation Workflow: From Plant to Pure Compound

The journey from a plant source to the identification of a novel sesquiterpene lactone is a meticulous process involving extraction, fractionation, and purification. The general workflow is a systematic approach to isolate and characterize these bioactive molecules.

Experimental Protocol: Extraction and Isolation

A common approach for extracting sesquiterpene lactones from plant material involves the following steps:

  • Plant Material Preparation: The selected plant material (e.g., leaves, roots, or aerial parts) is dried and finely powdered to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is typically extracted with a polar organic solvent such as methanol or ethanol at room temperature.[4] This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Partitioning (Fractionation): The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Sesquiterpene lactones are often enriched in the ethyl acetate or n-butanol fractions.

  • Chromatographic Purification: The enriched fractions are further purified using a combination of chromatographic techniques.

    • Column Chromatography: This is a standard method for the initial separation of compounds. Silica gel is a common stationary phase, and a gradient of solvents (e.g., n-hexane-ethyl acetate) is used as the mobile phase.[3]

    • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of the compounds.[5] Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile and water are frequently employed.[5]

    • High-Speed Counter-Current Chromatography (HSCCC): This is an advanced liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption and decomposition of the sample.[6]

experimental_workflow plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) crude_extract->fractionation enriched_fraction Enriched Fraction (e.g., Ethyl Acetate Fraction) fractionation->enriched_fraction column_chromatography Column Chromatography (e.g., Silica Gel) enriched_fraction->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) column_chromatography->hplc pure_compound Pure Novel Sesquiterpene Lactone hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation bioactivity_screening Bioactivity Screening (e.g., Cytotoxicity Assay) pure_compound->bioactivity_screening

Caption: A generalized workflow for the isolation of novel sesquiterpenes.

Structural Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is primarily achieved through a combination of spectroscopic techniques.

Experimental Protocol: Structure Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted:

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY), the direct correlation between protons and the carbons they are attached to (HSQC), and long-range correlations between protons and carbons (HMBC), which helps to piece together the carbon skeleton and the placement of functional groups.[7][8]

Biological Activity of Novel γ-Methylene-γ-butyrolactone Containing Sesquiterpenes

A growing body of evidence highlights the potent biological activities of this class of compounds, particularly their antiproliferative and anti-inflammatory effects. The electrophilic α-methylene-γ-butyrolactone moiety can react with nucleophilic residues in proteins, such as cysteine, thereby modulating their function.[9]

Quantitative Data on Antiproliferative Activity

The cytotoxic effects of several novel γ-methylene-γ-butyrolactone containing sesquiterpenes have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify this activity.

CompoundSource OrganismCancer Cell LineIC₅₀ (µM)Reference
Eupalinolide B Eupatorium lindleyanumLaryngeal Cancer (TU212)1.03[10]
Lobatolide C Neurolaena lobataCervical Cancer (SiHa)Not specified, but showed substantial antiproliferative properties[11]
Neurolobatin A Neurolaena lobataHuman Tumor Cell Lines (A2780, A431, HeLa, MCF7)Noteworthy antiproliferative activities[6]
Neurolobatin B Neurolaena lobataHuman Tumor Cell Lines (A2780, A431, HeLa, MCF7)Noteworthy antiproliferative activities[6]
Synthetic MBLs -Human Leukemia (HL-60)Highly cytotoxic[12]
Synthetic α-benzylidene-γ-lactones -Botrytis cinerea18.89[12]
Grossheimin Chartolepsis intermediaBreast Cancer (MDA-MB-231)16.86[13]
Cynaropicrin Cynara scolymus-Potent biological activities[14][15]

Signaling Pathways Modulated by γ-Methylene-γ-butyrolactone Containing Sesquiterpenes

The biological effects of these sesquiterpenes are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

The NF-κB and STAT3 Signaling Pathways

The transcription factors NF-κB and STAT3 are critical regulators of inflammation and cell survival, and their aberrant activation is a hallmark of many cancers. Several sesquiterpene lactones have been shown to inhibit these pathways. For instance, cynaropicrin has been associated with the suppression of the NF-κB pathway.[14] The mechanism often involves the direct alkylation of critical cysteine residues in proteins within these pathways by the α-methylene-γ-butyrolactone moiety.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 p_stat3_dimer p-STAT3 Dimer p_stat3->p_stat3_dimer Dimerization ikk IKK Complex nf_kb_ikb NF-κB-IκB Complex ikk->nf_kb_ikb Phosphorylation of IκB nf_kb NF-κB nf_kb_ikb->nf_kb IκB Degradation nf_kb_n NF-κB nf_kb->nf_kb_n Translocation ros ROS ros->ikk Activation gene_expression Gene Expression (Inflammation, Proliferation, Survival) p_stat3_dimer->gene_expression Transcription nf_kb_n->gene_expression Transcription sesquiterpene γ-Methylene-γ-butyrolactone Sesquiterpene sesquiterpene->stat3 Inhibition sesquiterpene->ikk Inhibition sesquiterpene->ros Induction

Caption: Inhibition of NF-κB and STAT3 signaling by sesquiterpene lactones.
Induction of Reactive Oxygen Species (ROS)

Some γ-methylene-γ-butyrolactone containing sesquiterpenes can induce the production of reactive oxygen species (ROS) within cells.[12] While high levels of ROS can be detrimental, leading to oxidative stress and cell death, this property can be harnessed for anticancer therapy. For example, Eupalinolide B has been shown to induce apoptosis in leukemia cells through a ROS-dependent mechanism.[12]

Conclusion

The identification of novel γ-methylene-γ-butyrolactone containing sesquiterpenes represents a promising frontier in the discovery of new therapeutic leads. Their unique chemical structure and potent biological activities make them compelling candidates for further investigation in the fields of oncology, immunology, and infectious diseases. The systematic application of the extraction, purification, and characterization protocols outlined in this guide, coupled with a deeper understanding of their mechanisms of action, will be instrumental in unlocking the full therapeutic potential of this remarkable class of natural products. The continued exploration of nature's chemical diversity, guided by robust scientific methodologies, holds the key to addressing unmet medical needs.

References

An In-depth Technical Guide to the Stereochemistry of Synthetic γ-Methylene-γ-butyrolactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-methylene-γ-butyrolactone core is a prominent structural motif in a vast array of natural products, exhibiting a wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The stereochemistry of this lactone ring and its substituents plays a pivotal role in its biological function, making stereocontrolled synthesis a critical aspect of drug discovery and development. This guide provides a comprehensive overview of modern synthetic strategies to control the stereochemistry of γ-methylene-γ-butyrolactones, detailed experimental protocols for key reactions, and methods for stereochemical determination.

Stereoselective Synthetic Methodologies

The asymmetric synthesis of γ-methylene-γ-butyrolactones has been a significant focus of chemical research. Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

1.1. Chromium-Catalyzed Carbonyl Allylation

A highly effective method for the enantioselective synthesis of α-exo-methylene γ-butyrolactones involves a chromium-catalyzed 2-(alkoxycarbonyl)allylation of aldehydes, followed by lactonization.[1] This approach demonstrates broad functional group compatibility under mild reaction conditions. The use of carbazole-based bisoxazoline ligands has proven optimal, achieving excellent yields and high enantiomeric excess (ee).[1]

1.2. Michael Addition Approach

Diastereoselective Michael additions of nucleophiles to chiral enoates serve as a powerful tool for constructing substituted γ-butyrolactone rings. The addition of nitroalkanes in the presence of a base like DBU or TBAF can lead to excellent diastereoselectivity.[2] The subsequent lactonization of the Michael adducts in an acidic medium provides the desired γ-butyrolactones in high yields.[2]

1.3. Tandem Allylboration/Lactonization

A tandem reaction involving allylboration of benzaldehyde derivatives with allylic boronates, catalyzed by a chiral N,N'-dioxide/Al(III) complex, offers a practical route to α-methylene-γ-butyrolactones.[3] This process operates through a kinetic resolution of the allylboration intermediate during the asymmetric lactonization step, allowing for the synthesis of all four possible stereoisomers from the same set of starting materials by varying the lactonization conditions.[3]

1.4. Indium-Promoted Barbier Reaction

For the synthesis of precursors to a variety of substituted α-methylene-γ-butyrolactones, a highly efficient and chemoselective indium-promoted Barbier reaction has been developed.[4] This reaction demonstrates remarkable chemoselectivity, with indium metal reacting specifically with an allylic bromide in the presence of an aryl bromide functionality.[4]

Quantitative Data on Stereoselective Syntheses

The following tables summarize the quantitative data for various stereoselective synthetic methods for γ-methylene-γ-butyrolactones.

Table 1: Diastereoselective Michael Addition of Nitroalkanes [2]

NitroalkaneBaseYield (%)Diastereomeric Ratio (syn/anti)
NitromethaneDBU7812:1
NitroethaneDBU7515:1
1-NitropropaneDBU7022:1
NitromethaneTBAF7212:1
NitroethaneTBAF6815:1
1-NitropropaneTBAF6322:1

Table 2: Enantioselective Chromium-Catalyzed Synthesis [1]

AldehydeLigandYield (%)Enantiomeric Excess (ee, %)
BenzaldehydeL49193
4-ChlorobenzaldehydeL48595
2-NaphthaldehydeL48897
CinnamaldehydeL47899
CyclohexanecarboxaldehydeL48290

Experimental Protocols

3.1. General Procedure for Diastereoselective Michael Addition and Lactonization [2]

To a solution of the enoate (1.0 mmol) and nitroalkane (1.2 mmol) in THF (5 mL) at 0 °C is added DBU (0.2 mmol). The reaction mixture is stirred at this temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

The crude Michael adduct is then dissolved in a 1:1 mixture of methanol and 6 M HCl (10 mL) and stirred at room temperature for 12-24 hours. The reaction mixture is then neutralized with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired β,γ-cis-butyrolactone.

3.2. General Procedure for Enantioselective Chromium-Catalyzed Allylation and Lactonization [1]

In a glovebox, CrCl2 (0.1 mmol), the chiral ligand (0.11 mmol), and CoPc (0.01 mmol) are added to a reaction vial. Anhydrous THF (1.0 mL) is added, and the mixture is stirred for 30 minutes. The aldehyde (1.0 mmol) and the allylic bromide (1.2 mmol) are then added sequentially. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4 and concentrated.

The crude product is then dissolved in toluene (5 mL), and p-toluenesulfonic acid (0.1 mmol) is added. The mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the reaction mixture is washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated. The residue is purified by flash chromatography on silica gel to give the enantioenriched α-exo-methylene γ-butyrolactone.

Determination of Stereochemistry

The relative and absolute stereochemistry of synthetic γ-methylene-γ-butyrolactones are determined using a combination of spectroscopic and crystallographic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the lactone ring. The coupling constants between adjacent protons, particularly ³J(H3-H4), can indicate the cis or trans relationship between substituents. For example, a larger coupling constant (typically > 7 Hz) often indicates a cis relationship between H3 and H4 in the γ-butyrolactone ring.[2]

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as DPFGSE-NOE, are instrumental in elucidating the spatial proximity of protons and thus the stereochemistry of the molecule.[5][6] NOE contacts between protons on stereocenters and diastereotopic methylene protons can be used to definitively assign the configuration.[5]

4.2. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of crystalline γ-methylene-γ-butyrolactones.[7][8] This technique allows for the precise three-dimensional mapping of the atoms in the molecule, confirming the spatial arrangement of all substituents.

Visualizations

Diagram 1: Stereoselective Synthesis via Michael Addition

Michael_Addition_Pathway cluster_start Starting Materials Enoate Chiral Enoate Michael_Adduct Michael Adduct (syn-diastereomer favored) Enoate->Michael_Adduct Michael Addition Nitroalkane Nitroalkane Nitroalkane->Michael_Adduct Michael Addition Base Base (DBU or TBAF) Lactone cis-β,γ-Disubstituted γ-Butyrolactone Michael_Adduct->Lactone Acidic Lactonization

Caption: Pathway for the diastereoselective synthesis of γ-butyrolactones.

Diagram 2: Enantioselective Chromium-Catalyzed Synthesis Workflow

Cr_Catalyzed_Workflow Step1 1. Catalyst Preparation (CrCl2, Chiral Ligand, CoPc in THF) Step2 2. Aldehyde & Allylic Bromide Addition Step1->Step2 Step3 3. Stir at Room Temperature Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Lactonization (p-TsOH, Toluene, Reflux) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6 Product Enantioenriched α-exo-Methylene γ-Butyrolactone Step6->Product Stereochem_Determination Synthesis Synthetic Product (Mixture of Stereoisomers) Separation Chromatographic Separation Synthesis->Separation Isolated_Isomer Isolated Stereoisomer Separation->Isolated_Isomer NMR NMR Spectroscopy (¹H, COSY, NOE) Isolated_Isomer->NMR Xray X-ray Crystallography (if crystalline) Isolated_Isomer->Xray Relative_Stereochem Relative Stereochemistry (cis/trans, syn/anti) NMR->Relative_Stereochem Absolute_Stereochem Absolute Stereochemistry (R/S) Xray->Absolute_Stereochem

References

Methodological & Application

protocol for 1H NMR analysis of gamma-Methylene-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

γ-Methylene-γ-butyrolactone is a key structural motif found in a variety of natural products and pharmacologically active compounds. Its exocyclic double bond conjugated with a lactone carbonyl group makes it a reactive pharmacophore. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed protocol for the 1H NMR analysis of γ-Methylene-γ-butyrolactone, including sample preparation, data acquisition parameters, and expected spectral data.

Data Presentation

The 1H NMR spectrum of γ-Methylene-γ-butyrolactone exhibits characteristic signals corresponding to its unique chemical structure. The following table summarizes the expected chemical shifts (δ) and multiplicities for the protons of γ-Methylene-γ-butyrolactone in a deuterated chloroform (CDCl3) solvent.

ProtonsChemical Shift (δ, ppm)Multiplicity
H-α~2.9Multiplet (m)
H-β~4.3Triplet (t)
H-γ (exo-methylene)~5.6Triplet (t)
H-γ' (exo-methylene)~6.2Triplet (t)

Experimental Protocols

This section outlines the detailed methodology for the 1H NMR analysis of γ-Methylene-γ-butyrolactone.

1. Sample Preparation

Proper sample preparation is critical for obtaining a high-quality NMR spectrum.

  • Materials:

    • γ-Methylene-γ-butyrolactone sample (5-25 mg)

    • Deuterated solvent (e.g., Chloroform-d, CDCl3) of high purity

    • NMR tube (5 mm diameter, clean and dry)

    • Pasteur pipette with a cotton or glass wool plug

    • Vial for dissolving the sample

    • Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peaks can often be used for referencing)

  • Procedure:

    • Weigh approximately 5-25 mg of the γ-Methylene-γ-butyrolactone sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl3) to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any solid particles.

    • If the solution is not clear, filter it through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.

    • Carefully transfer the solution into the NMR tube to a height of about 4-5 cm.

    • If using an internal standard, add a very small amount of TMS to the NMR tube and mix gently.

    • Cap the NMR tube securely and label it clearly.

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Instrument: 400 MHz NMR Spectrometer

  • Nucleus: 1H

  • Solvent: CDCl3

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): A spectral width of 10-12 ppm is generally adequate.

  • Referencing: The spectrum should be referenced to the residual solvent peak of CDCl3 at 7.26 ppm or to the TMS signal at 0.00 ppm.

3. Data Processing

Once the Free Induction Decay (FID) is acquired, the following processing steps should be applied:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the FID, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape for all peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integration: Integrate the area under each peak to determine the relative ratios of the different protons.

  • Peak Picking: Identify the chemical shift of each peak.

  • Analysis of Multiplicity and Coupling Constants: Analyze the splitting pattern of each signal to determine the coupling constants (J-values), which provide information about the connectivity of the protons.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the 1H NMR analysis of γ-Methylene-γ-butyrolactone.

Caption: Structure of γ-Methylene-γ-butyrolactone with proton labeling.

experimental_workflow Experimental Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (e.g., 400 MHz) transfer->instrument_setup To Spectrometer load_sample Load Sample into Spectrometer instrument_setup->load_sample acquire_fid Acquire FID load_sample->acquire_fid ft Fourier Transform acquire_fid->ft Raw Data phase_baseline Phase & Baseline Correction ft->phase_baseline integrate_peaks Integrate & Pick Peaks phase_baseline->integrate_peaks analyze Analyze Chemical Shifts & Coupling integrate_peaks->analyze

Caption: Workflow for 1H NMR analysis.

Application Notes and Protocols for Cytotoxicity Assessment of γ-Methylene-γ-butyrolactone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Methylene-γ-butyrolactone (GBL), also known as Tulipalin A, is a naturally occurring α,β-unsaturated lactone found in various plant species. The α-methylene-γ-lactone moiety is a key pharmacophore present in numerous natural products exhibiting a wide range of biological activities, including potent anticancer properties. This class of compounds has garnered significant interest in oncology research due to its ability to induce cytotoxicity in various cancer cell lines. The proposed mechanisms of action involve the induction of apoptosis through the generation of reactive oxygen species (ROS), subsequent oxidative stress, and the modulation of key signaling pathways such as NF-κB.[1]

These application notes provide detailed protocols for assessing the cytotoxic effects of γ-Methylene-γ-butyrolactone in cancer cell lines using two common colorimetric assays: the MTT and AlamarBlue assays. Furthermore, a summary of the cytotoxic activity of GBL derivatives and a proposed signaling pathway for its anticancer effects are presented.

Data Presentation

The cytotoxic activity of γ-Methylene-γ-butyrolactone and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the reported IC50 values for various α-methylene-γ-butyrolactone derivatives against several human cancer cell lines. It is important to note that the cytotoxic potency can vary significantly based on the specific chemical structure of the derivative and the cancer cell line being tested.[2][3][4]

CompoundCancer Cell LineAssayIC50 (µM)Reference
α-Methylene-γ-butyrolactone derivativeHL-60 (Leukemia)Not SpecifiedHighly cytotoxic
Naphthalene-fused derivativeHCT-15 (Colon)Not Specified64-66[5]
Naphthalene-fused derivativeMCF-7 (Breast)Not Specified64-66[5]
Isatin derived dimer (SpiD3)Leukemia cell linesNot SpecifiedLow nanomolar[4]
Naphthalene derivativeLeukemiaNot SpecifiedHighly cytostatic[4]
γ-substituted derivatives60 human cancer cell linesNot Specified0.88 to >20.00[3]

Experimental Protocols

Two robust and widely used methods for determining the cytotoxicity of γ-Methylene-γ-butyrolactone are the MTT and AlamarBlue assays. Both assays are reliable, sensitive, and suitable for high-throughput screening.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • γ-Methylene-γ-butyrolactone (GBL)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HL-60)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of GBL in DMSO.

    • Perform serial dilutions of the GBL stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GBL. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration of GBL using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the GBL concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: AlamarBlue Assay for Cytotoxicity

The AlamarBlue assay utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

Materials:

  • γ-Methylene-γ-butyrolactone (GBL)

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • AlamarBlue reagent

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay, seeding 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well black-walled plate.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of GBL in complete culture medium as described for the MTT assay.

    • Remove the existing medium and add 100 µL of the medium containing the GBL dilutions, vehicle control, or no-cell control.

    • Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • AlamarBlue Addition and Incubation:

    • Add AlamarBlue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for 100 µL of medium).

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the fluorescence of the no-cell control from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Fluorescence of treated cells / Fluorescence of vehicle control) x 100

    • Determine the IC50 value as described for the MTT assay.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (96-well plate) cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells cell_culture->cell_seeding gbl_prep Prepare GBL Dilutions treatment Treat with GBL gbl_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation reagent_addition Add MTT or AlamarBlue incubation->reagent_addition final_incubation Incubate (1-4h) reagent_addition->final_incubation measurement Measure Absorbance/ Fluorescence final_incubation->measurement data_processing Calculate % Viability measurement->data_processing ic50_determination Determine IC50 data_processing->ic50_determination

Caption: Experimental workflow for determining the cytotoxicity of γ-Methylene-γ-butyrolactone.

Proposed Signaling Pathway of GBL-Induced Cytotoxicity

signaling_pathway cluster_cell Cancer Cell cluster_nfkb NF-κB Pathway Inhibition GBL γ-Methylene-γ-butyrolactone ROS ↑ Reactive Oxygen Species (ROS) GBL->ROS Induces IKK IKK Complex GBL->IKK Inhibits p65 p65 (RelA) GBL->p65 Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Mitochondria Mitochondria OxidativeStress->Mitochondria G2M_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_Dimer p65/p50 IkB->NFkB_Dimer Sequesters Nuclear_Translocation Nuclear Translocation NFkB_Dimer->Nuclear_Translocation Blocked

Caption: Proposed mechanism of γ-Methylene-γ-butyrolactone induced cytotoxicity in cancer cells.

Logical Relationship of Structure and Activity

logical_relationship cluster_structure Chemical Structure cluster_activity Biological Activity Core α-Methylene-γ-butyrolactone (Core Scaffold) Cytotoxicity Cytotoxic Potency Core->Cytotoxicity Essential for activity Substituents Substituents at γ-position Substituents->Cytotoxicity Modulates potency Selectivity Cancer Cell Selectivity Substituents->Selectivity Influences

Caption: Structure-activity relationship of γ-Methylene-γ-butyrolactone derivatives.

References

Application Notes: Purification of Synthetic γ-Methylene-γ-butyrolactone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

γ-Methylene-γ-butyrolactone is a key structural motif found in numerous natural products and is a valuable building block in organic synthesis. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound in high purity for subsequent applications. Column chromatography, particularly flash chromatography, is a widely used and effective method for the purification of γ-methylene-γ-butyrolactone from such mixtures. This document provides a detailed protocol for this purification process.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For the purification of moderately polar compounds like γ-methylene-γ-butyrolactone, a normal-phase chromatography setup is typically employed. In this setup, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar or moderately polar mobile phase (eluent).

Compounds in the mixture are introduced at the top of the column and are carried down by the mobile phase. The separation occurs because:

  • Polar compounds adhere more strongly to the polar stationary phase and are eluted more slowly.

  • Non-polar compounds have a higher affinity for the mobile phase and travel down the column more quickly.

By carefully selecting the mobile phase composition, a good separation between the desired γ-methylene-γ-butyrolactone and impurities with different polarities can be achieved.

Key Parameters for Successful Purification

  • Stationary Phase: Silica gel 60 (230-400 mesh) is the most common stationary phase for flash chromatography of organic compounds of this polarity.[1]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically used. The optimal solvent ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the γ-methylene-γ-butyrolactone.[2][3] This Rf value generally provides the best separation from impurities.

  • Sample Loading: The crude sample can be loaded onto the column using either a wet or dry loading technique. Dry loading is often preferred as it can lead to better resolution, especially if the crude product has limited solubility in the initial mobile phase.

  • Detection and Fraction Collection: As the separated compounds elute from the column, they are collected in fractions. The composition of these fractions is monitored by TLC to identify those containing the pure product. For compounds with a UV-active chromophore, like the conjugated system in γ-methylene-γ-butyrolactone, visualization of TLC plates under UV light is an effective monitoring method.[4] Alternatively, chemical staining reagents such as potassium permanganate can be used.[4]

Experimental Protocols

1. Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal mobile phase composition for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Crude γ-methylene-γ-butyrolactone sample

  • Various mixtures of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3)

  • UV lamp or a potassium permanganate staining solution

Procedure:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary spotter, apply a small spot of the dissolved sample onto the baseline of a TLC plate.

  • Pour a pre-mixed solvent system of hexanes and ethyl acetate into the developing chamber to a depth of about 0.5 cm.

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the separated spots under a UV lamp or by staining with potassium permanganate.

  • Calculate the Rf value for the spot corresponding to γ-methylene-γ-butyrolactone.

  • Repeat with different solvent ratios until an Rf value of approximately 0.3 is achieved.

2. Column Chromatography Protocol

Objective: To purify the crude γ-methylene-γ-butyrolactone.

Materials:

  • Glass chromatography column

  • Silica gel 60 (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Mobile phase (optimal hexanes/ethyl acetate mixture determined by TLC)

  • Crude γ-methylene-γ-butyrolactone

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

Column Packing (Slurry Method):

  • Plug the bottom of the column with a small piece of cotton or glass wool.

  • Add a thin layer (approx. 1-2 cm) of sand.

  • In a separate beaker, prepare a slurry of silica gel in the mobile phase.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Add a protective layer of sand (approx. 1-2 cm) on top of the silica gel.

Sample Loading (Dry Loading Method):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add the dried sample-silica mixture to the top of the prepared column.

Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

  • Apply gentle air pressure (for flash chromatography) to achieve a steady flow of the eluent.

  • Begin collecting the eluate in fractions.

  • Continuously monitor the collected fractions by TLC to determine which contain the purified γ-methylene-γ-butyrolactone.

  • Once the desired product has completely eluted, the column can be flushed with a more polar solvent to remove any remaining highly polar impurities.

Isolation of the Purified Product:

  • Combine the fractions that contain the pure γ-methylene-γ-butyrolactone.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product (e.g., by NMR or GC).

Data Presentation

The following table summarizes typical parameters and expected results for the purification of γ-methylene-γ-butyrolactone by column chromatography. These values are estimates based on general principles and may vary depending on the specific reaction conditions and the nature of the impurities.

ParameterValue
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase 20-30% Ethyl Acetate in Hexanes
TLC Rf of Product ~0.3
Loading Capacity 1 g crude product per 20-40 g silica gel
Typical Yield 65-85%
Purity (post-column) >95%

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Method Development (Determine Eluent) pack_column Pack Column (Silica Gel Slurry) tlc->pack_column Optimal Eluent load_sample Load Sample onto Column pack_column->load_sample dry_load Prepare Dry Load (Crude + Silica) dry_load->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_fractions Monitor Fractions by TLC collect_fractions->tlc_fractions combine_fractions Combine Pure Fractions tlc_fractions->combine_fractions Identify Pure Fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Obtain Pure Product evaporate->final_product

Caption: Workflow for the purification of γ-methylene-γ-butyrolactone.

References

Application Notes and Protocols for Michael Addition Reactions with γ-Methylene-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The γ-Methylene-γ-butyrolactone (MBL) moiety is a prominent structural feature in a vast number of natural products, many of which exhibit significant biological activities, including anticancer and anti-inflammatory properties.[1][2] This activity is often attributed to the α,β-unsaturated lactone system, which acts as a potent Michael acceptor, capable of reacting with various nucleophiles such as the thiol groups of cysteine residues in proteins.[3] The Michael addition, or conjugate addition, to MBL is a powerful and widely utilized carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[4] It allows for the introduction of diverse functional groups at the β-position, leading to the synthesis of complex molecules and potential therapeutic agents.[3] This document provides detailed experimental protocols and data for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of γ-methylene-γ-butyrolactones.

Experimental Protocols

Protocol 1: Phosphine-Catalyzed Michael Addition of Carbon Pronucleophiles

This protocol details the addition of active methylene compounds to γ-methylene-γ-butyrolactones, such as the naturally occurring arglabin, using tributylphosphine (n-Bu₃P) as a catalyst. This method is particularly efficient for forming new carbon-carbon bonds and can lead to the creation of quaternary carbon centers.[1]

Materials:

  • γ-Methylene-γ-butyrolactone (e.g., Arglabin)

  • Active methylene compound (e.g., diethyl malonate)

  • Tributylphosphine (n-Bu₃P)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the γ-methylene-γ-butyrolactone (1.0 eq).

  • Dissolve the starting material in the anhydrous solvent.

  • Add the active methylene compound (1.1 to 2.5 eq) to the solution.

  • Initiate the reaction by adding the tributylphosphine catalyst (0.1-0.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the Michael adduct.

Characterization: The structure and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Asymmetric Organocatalyzed Michael Addition of Thiols

This protocol describes the enantioselective addition of thiols to α,β-unsaturated carbonyl compounds, a reaction that can be adapted for γ-methylene-γ-butyrolactones using cinchona alkaloid-derived organocatalysts. This approach is valuable for the synthesis of chiral sulfur-containing compounds.[5]

Materials:

  • γ-Methylene-γ-butyrolactone

  • Aromatic or aliphatic thiol (e.g., thiophenol)

  • Cinchona alkaloid-derived thiourea catalyst (e.g., (1R,2R)-1,2-diphenylethylene-1,2-diamine derivative)[6]

  • Anhydrous solvent (e.g., Toluene or Chloroform)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Cryostat for low-temperature control (if required)

  • Standard work-up reagents (e.g., saturated aqueous NH₄Cl, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • In a dried round-bottom flask under an inert atmosphere, dissolve the cinchona alkaloid-derived catalyst (0.01-0.1 eq) in the anhydrous solvent.

  • Add the γ-methylene-γ-butyrolactone (1.0 eq) to the catalyst solution.

  • Cool the mixture to the desired temperature (e.g., -20 °C or 0 °C) using a cryostat.

  • Slowly add the thiol (1.2 eq) to the reaction mixture.

  • Stir the reaction at the set temperature for the specified time (typically several hours to days), monitoring by TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral Michael adduct.

Characterization: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC). The structure is confirmed by NMR and Mass Spectrometry.

Data Presentation

The following tables summarize data from various studies on Michael addition reactions involving γ-methylene-γ-butyrolactone and related α,β-unsaturated compounds.

Table 1: Catalysts Used in Michael Additions to γ-Methylene-γ-butyrolactones

Catalyst TypeSpecific Catalyst ExampleNucleophile ClassReference
Organocatalyst Tributylphosphine (n-Bu₃P)Carbon, Phosphorus[1][7]
Organocatalyst Cinchona Alkaloid-derived ThioureaThiols, Aldehydes[5][6]
Organocatalyst Isothiourea (HyperBTM)Malonates[8]
Metal Complex Chiral N,N'-dioxide/Al(III) ComplexAllylic Boronates[2][9]
Metal Complex Copper-Phosphoramide ComplexAlkyl Metal Reagents[10]
Phase Transfer Cat. Cinchona-derived Ammonium Saltsγ-Butenolide, Lactams[11]

Table 2: Reaction Conditions and Performance for Selected Michael Additions

NucleophileCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Diethyl Malonaten-Bu₃P (0.2 eq)DCMRT0.5>95N/A[1]
Pyrazolen-Bu₃P (0.2 eq)DCMRT0.5>95N/A[1]
ThiophenolCinchona-derived UreaToluene-20489890[5]
Isobutyraldehyde(R,R)-DPEN-Thiourea (0.01 mol%)WaterRT24>9799[6]
MalonatesHyperBTMNot specifiedNot specifiedNot specifiedGood>99:1 er[8]
γ-ButenolideCinchona-based PTCNot specifiedNot specifiedNot specifiedGoodup to 74[11]

N/A: Not Applicable (for achiral products). er: enantiomeric ratio.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a catalyzed Michael addition reaction.

experimental_workflow General Workflow for Michael Addition cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Reactants (Lactone, Nucleophile) & Solvent to Flask B 2. Add Catalyst A->B C 3. Set Temperature & Stir B->C D 4. Monitor Progress (e.g., TLC, HPLC) C->D Reaction Time E 5. Quench Reaction D->E Reaction Complete F 6. Extraction E->F G 7. Drying & Concentration F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS, HPLC) H->I

Caption: General experimental workflow for a catalyzed Michael addition reaction.

Catalytic Cycle

This diagram illustrates a plausible catalytic cycle for a phosphine-catalyzed Michael addition.

phosphine_catalysis Phosphine-Catalyzed Michael Addition Cycle Catalyst R₃P (Phosphine Catalyst) Zwitterion Zwitterionic Intermediate (Phosphonium Enolate) Catalyst->Zwitterion + MBL MBL γ-Methylene- γ-butyrolactone Protonated_Intermediate Protonated Intermediate Zwitterion->Protonated_Intermediate + Nucleophile (Nu-H) Nucleophile Nucleophile (Nu-H) Product Michael Adduct Protonated_Intermediate->Product Proton Transfer Product->Catalyst Catalyst Regeneration

Caption: Plausible catalytic cycle for a phosphine-catalyzed Michael addition.[1][7]

References

developing a cell-based assay to measure the anti-inflammatory effects of gamma-Methylene-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Cell-Based Assay to Measure the Anti-inflammatory Effects of γ-Methylene-γ-butyrolactone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. The nuclear factor kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[1][2] Consequently, the NF-κB pathway is a key target for novel anti-inflammatory therapeutics.[2]

γ-Methylene-γ-butyrolactone (GMGBL) is a compound belonging to the butyrolactone class of molecules, many of which exhibit diverse biological activities, including anti-inflammatory effects.[3] The α-methylene-γ-butyrolactone moiety can act as a Michael acceptor, a feature that may underlie its biological activity.[4][5] This application note details a comprehensive cell-based assay to investigate the anti-inflammatory potential of GMGBL by measuring its ability to suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.

Principle of the Assay

This assay uses the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.[6][7] Inflammation is induced by treatment with bacterial lipopolysaccharide (LPS), which activates the Toll-like receptor 4 (TLR4), triggering the canonical NF-κB signaling cascade.[8] This leads to the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[9][10]

The anti-inflammatory effect of GMGBL is quantified by measuring its ability to reduce the production of key inflammatory markers:

  • Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation.[6] Its concentration is measured in the cell culture supernatant using the Griess reaction.[11][12]

  • Pro-inflammatory Cytokines (TNF-α and IL-6): Key mediators of the inflammatory response.[13] Their levels are quantified in the supernatant using Enzyme-Linked Immunosorbent Assays (ELISA).[14][15]

To investigate the mechanism of action, the effect of GMGBL on the phosphorylation of key proteins in the NF-κB pathway (p65 and IκBα) is assessed via Western blotting.[16][17]

Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway activated by LPS. It is hypothesized that γ-Methylene-γ-butyrolactone may inhibit this pathway, possibly by targeting the IKK complex or preventing the degradation of IκBα.

NF_kB_Pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (p65/p50) (Active) pIkBa->NFkB Degradation of p-IκBα releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation Induces GMGBL γ-Methylene-γ-butyrolactone GMGBL->IKK Inhibits?

Caption: Hypothesized inhibition of the LPS-induced NF-κB pathway by GMGBL.
Experimental Workflow

The overall experimental procedure is outlined in the workflow diagram below.

Experimental_Workflow Experimental Workflow Start RAW 264.7 Cell Culture Seed_Viability Seed cells for Viability Assay Start->Seed_Viability Seed_Main Seed cells for Main Experiment Start->Seed_Main Treat_Viability Treat with various GMGBL concentrations Seed_Viability->Treat_Viability MTT MTT Assay (24h) Treat_Viability->MTT Determine_Dose Determine Max Non-Toxic Concentration MTT->Determine_Dose Pretreat Pre-treat with non-toxic GMGBL concentrations (1h) Determine_Dose->Pretreat Use safe doses Seed_Main->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_24h Incubate 24h Stimulate->Incubate_24h Incubate_short Incubate 30-60 min Stimulate->Incubate_short Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Lyse_Cells Lyse Cells Incubate_short->Lyse_Cells Griess Griess Assay (Nitric Oxide) Collect_Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA Western Western Blot (p-p65, p-IκBα) Lyse_Cells->Western

Caption: Workflow for assessing the anti-inflammatory activity of GMGBL.

Materials and Reagents

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Reagents:

    • γ-Methylene-γ-butyrolactone (GMGBL)

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • DMEM (High Glucose)

    • Fetal Bovine Serum (FBS), Heat-Inactivated

    • Penicillin-Streptomycin solution

    • Trypan Blue

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO

    • Griess Reagent Kit[18]

    • Mouse TNF-α and IL-6 ELISA Kits[19][20]

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktails

    • BCA Protein Assay Kit

    • Primary Antibodies: Anti-phospho-p65 (Ser536), Anti-p65, Anti-phospho-IκBα (Ser32), Anti-IκBα, Anti-β-actin[21]

    • HRP-conjugated Secondary Antibody

    • ECL Western Blotting Substrate

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • 96-well and 6-well tissue culture plates

    • Microplate reader

    • SDS-PAGE and Western blotting apparatus[22]

    • Chemiluminescence imaging system

Experimental Protocols

Cell Culture
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days when they reach 80-90% confluency.

Cell Viability (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL (1 x 10⁴ cells/well) and incubate overnight.[23]

  • Remove the medium and treat cells with various concentrations of GMGBL (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the maximum non-toxic concentration for subsequent experiments.

Anti-inflammatory Assay
  • Seed RAW 264.7 cells in appropriate plates (96-well for NO/ELISA, 6-well for Western blot) at a density of 5 x 10⁵ cells/well (24-well plate) or equivalent density for other plate sizes.[6] Incubate overnight.

  • Pre-treat the cells with non-toxic concentrations of GMGBL for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for the desired time.[13]

    • For NO and Cytokine analysis: Incubate for 24 hours.[6]

    • For Western blot analysis: Incubate for 30-60 minutes to observe peak phosphorylation.[10]

  • Include the following control groups:

    • Control (untreated cells)

    • GMGBL only (highest concentration)

    • LPS only

Nitric Oxide Measurement (Griess Assay)
  • After the 24-hour incubation, collect 50 µL of cell culture supernatant from each well of the 96-well plate.[11]

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.[12]

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Use the collected cell culture supernatants from step 5.3.

  • Perform ELISAs for mouse TNF-α and IL-6 according to the manufacturer's instructions.[15][24]

  • Briefly, coat a 96-well plate with capture antibody, add standards and samples, followed by detection antibody, and then a substrate for color development.[19]

  • Measure absorbance and calculate cytokine concentrations based on the standard curve.

Western Blot Analysis
  • After the short-term incubation (30-60 min), wash the cells in the 6-well plate with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[22]

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies (e.g., anti-p-p65, anti-p-IκBα) overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane for total p65, total IκBα, and β-actin (loading control) to normalize the data.[17]

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard deviation (SD) from at least three independent experiments. Statistical significance can be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.

Table 1: Hypothetical Anti-inflammatory Effects of GMGBL on LPS-Stimulated RAW 264.7 Cells
Treatment GroupCell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control 100 ± 4.51.2 ± 0.355 ± 1228 ± 8
LPS (1 µg/mL) 98 ± 5.145.8 ± 3.93540 ± 2101850 ± 155
LPS + GMGBL (10 µM) 99 ± 3.831.5 ± 2.52410 ± 1801230 ± 110*
LPS + GMGBL (25 µM) 97 ± 4.218.2 ± 1.9 1350 ± 130715 ± 95
LPS + GMGBL (50 µM) 96 ± 5.58.9 ± 1.1680 ± 90 350 ± 60

Data are represented as mean ± SD. *p < 0.05, **p < 0.01 compared to the LPS-only group.

Table 2: Hypothetical Densitometric Analysis of Western Blot Results
Treatment GroupRelative p-p65 / p65 RatioRelative p-IκBα / IκBα Ratio
Control 1.0 ± 0.11.0 ± 0.2
LPS (1 µg/mL) 8.5 ± 0.70.2 ± 0.05
LPS + GMGBL (25 µM) 4.1 ± 0.5 0.6 ± 0.1
LPS + GMGBL (50 µM) 2.3 ± 0.3 0.8 ± 0.15

Data are represented as mean ± SD of the densitometric ratio, normalized to the control group. **p < 0.01 compared to the LPS-only group.

References

Application Notes and Protocols: Synthesis and Characterization of Radiolabeled γ-Methylene-γ-butyrolactone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The α,β-unsaturated carbonyl group in the α-methylene-γ-butyrolactone (MBL) scaffold is a key structural feature responsible for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. This activity is largely attributed to its function as a Michael acceptor, allowing it to covalently bind to nucleophilic residues (e.g., cysteine) in key cellular proteins. To facilitate the in vivo evaluation of MBL-containing compounds, this document provides detailed protocols for the synthesis, radiolabeling, characterization, and in vivo biodistribution of a model MBL compound, [¹⁸F]fluoro-γ-methylene-γ-butyrolactone ([¹⁸F]FMBL). These protocols are intended to serve as a comprehensive guide for researchers developing novel radiotracers for positron emission tomography (PET) based on the MBL core structure.

Synthesis and Radiolabeling of [¹⁸F]FMBL

The radiosynthesis of [¹⁸F]FMBL is proposed via a two-step nucleophilic substitution reaction. This method involves the synthesis of a suitable precursor with a good leaving group, followed by radiofluorination with cyclotron-produced [¹⁸F]fluoride.

Protocol: Synthesis of the Tosylated Precursor

The precursor, γ-methylene-γ-butyrolactone-γ-methanol tosylate, is synthesized to provide a reactive site for the introduction of the ¹⁸F radionuclide.

Materials:

  • γ-Methylene-γ-butyrolactone-γ-methanol

  • Tosyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Dissolve γ-methylene-γ-butyrolactone-γ-methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (2.0 eq) to the solution, followed by the slow, portion-wise addition of tosyl chloride (1.5 eq).

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a 30:70 ethyl acetate/hexanes gradient) to yield the pure tosylated precursor.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Automated Radiosynthesis of [¹⁸F]FMBL

This protocol describes the automated synthesis of [¹⁸F]FMBL using a commercial radiosynthesis module (e.g., GE TRACERlab).[1]

Materials:

  • Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Tosylated precursor (from section 1.1)

  • Water for injection

  • Ethanol (USP grade)

  • Sep-Pak® Light QMA and C18 cartridges

Procedure:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned QMA cartridge to trap the [¹⁸F]F⁻.

  • Elution: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.[1]

  • Azeotropic Drying: Remove water by azeotropic distillation under a stream of nitrogen at approximately 110°C. Repeat with additions of anhydrous acetonitrile until the reaction vessel is anhydrous.[2]

  • Radiofluorination: Add a solution of the tosylated precursor (5-10 mg) in anhydrous acetonitrile to the reaction vessel containing the dried K[¹⁸F]F-K₂₂₂ complex.

  • Reaction: Heat the reaction mixture at 105°C for 15 minutes to perform the nucleophilic substitution.[3]

  • Purification:

    • Cool the reaction vessel and dilute the mixture with water.

    • Pass the crude mixture through a C18 Sep-Pak cartridge to trap the [¹⁸F]FMBL and allow unreacted [¹⁸F]fluoride and polar impurities to pass through.

    • Wash the C18 cartridge with water to remove any remaining polar impurities.

    • Elute the desired product, [¹⁸F]FMBL, from the C18 cartridge with ethanol.

  • Formulation: Dilute the ethanolic solution with sterile saline for injection to achieve a final ethanol concentration of <10% v/v. Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Characterization and Quality Control

Rigorous quality control (QC) is essential to ensure the identity, purity, and safety of the radiopharmaceutical preparation before in vivo use.[4][5]

Protocol: Quality Control Testing

Appearance:

  • Method: Visual inspection.

  • Specification: Clear, colorless solution, free of particulate matter.

pH:

  • Method: pH-indicator paper.

  • Specification: pH between 4.5 and 7.5.

Radionuclidic Identity and Purity:

  • Method: Measure the half-life of the final product using a dose calibrator. For purity, use a gamma spectrometer after the decay of ¹⁸F (>24 hours).[5][6]

  • Specification: Half-life of 105-115 minutes. Radionuclidic purity ≥ 99.5%.

Radiochemical Purity and Identity:

  • Method: High-Performance Liquid Chromatography (HPLC) with radiodetector and UV detector.

    • Column: Reverse-phase C18 column.

    • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

    • Procedure: Inject a small aliquot of the final product. The identity of [¹⁸F]FMBL is confirmed by co-elution with a non-radioactive, synthesized standard.

  • Method: Radio-Thin Layer Chromatography (radio-TLC).

    • Stationary Phase: Silica gel plate.

    • Mobile Phase: e.g., 50:50 ethyl acetate/hexanes.

    • Procedure: Spot the sample and develop the plate. Scan with a radio-TLC scanner. Unreacted [¹⁸F]fluoride remains at the origin (Rf = 0), while [¹⁸F]FMBL moves up the plate (e.g., Rf > 0.5).

  • Specification: Radiochemical purity ≥ 95%.[7]

Residual Solvents:

  • Method: Gas Chromatography (GC).

  • Specification: Acetonitrile < 410 ppm, Ethanol < 5000 ppm.

Bacterial Endotoxins:

  • Method: Limulus Amebocyte Lysate (LAL) test.

  • Specification: < 175 EU/V, where V is the maximum recommended dose in mL.

Sterility:

  • Method: Direct inoculation or membrane filtration followed by incubation in growth media (e.g., Tryptic Soy Broth and Fluid Thioglycollate Medium).

  • Specification: No microbial growth.

Data Presentation: Illustrative QC Results
ParameterMethodSpecificationIllustrative Result
Radiochemical Yield CalculationReport Value35% (decay-corrected)
Radiochemical Purity Radio-HPLC≥ 95%98.5%
Specific Activity HPLC Calculation> 37 GBq/µmol (>1 Ci/µmol)85 GBq/µmol
pH pH Paper4.5 - 7.56.5
Residual Acetonitrile GC< 410 ppm120 ppm
Bacterial Endotoxins LAL Test< 175 EU/VPass

In Vivo Experimental Protocols

Preclinical biodistribution studies are critical for determining the uptake, clearance, and pharmacokinetic profile of the radiotracer in a living organism.[8]

Protocol: Animal Biodistribution Study

Animals:

  • Healthy, male Sprague-Dawley rats (n=4 per time point), weighing 175-225 g. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Dose Preparation: Prepare a solution of [¹⁸F]FMBL in sterile saline with an activity concentration of approximately 37 MBq/mL (1 mCi/mL).

  • Injection: Anesthetize the rats (e.g., using 2-3% isoflurane). Administer a bolus injection of [¹⁸F]FMBL (0.37-0.74 MBq or 10-20 µCi) in ~200 µL via the lateral tail vein. Record the exact injected dose by measuring the syringe in a dose calibrator before and after injection.

  • Biodistribution Time Points: Euthanize groups of animals at designated time points post-injection (e.g., 5, 30, 60, and 120 minutes).[9]

  • Tissue Dissection: Immediately following euthanasia, dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain, and tumor if applicable).

  • Measurement:

    • Blot tissues to remove excess blood, weigh them, and place them in counting tubes.

    • Measure the radioactivity in each sample using a calibrated gamma counter, along with standards prepared from the injectate.

    • Decay-correct all counts to the time of injection.

  • Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[8]

Data Presentation: Illustrative Biodistribution Data (%ID/g)
Organ5 min30 min60 min120 min
Blood 2.5 ± 0.40.8 ± 0.20.3 ± 0.10.1 ± 0.05
Heart 1.8 ± 0.30.6 ± 0.10.2 ± 0.10.1 ± 0.04
Lungs 2.1 ± 0.50.7 ± 0.20.4 ± 0.10.2 ± 0.08
Liver 4.5 ± 0.85.1 ± 1.04.2 ± 0.72.5 ± 0.5
Kidneys 3.2 ± 0.62.5 ± 0.41.8 ± 0.31.0 ± 0.2
Spleen 1.5 ± 0.30.9 ± 0.20.5 ± 0.10.3 ± 0.1
Muscle 0.8 ± 0.20.9 ± 0.20.7 ± 0.10.5 ± 0.1
Brain 0.2 ± 0.10.1 ± 0.050.05 ± 0.020.03 ± 0.01
Data are presented as mean ± SD for n=4 rats per group. This data is for illustrative purposes only.

Visualizations: Workflows and Pathways

Overall Experimental Workflow

The following diagram outlines the complete workflow from the synthesis of the radiotracer to the analysis of in vivo data.

G cluster_0 Radiosynthesis cluster_1 Quality Control cluster_2 In Vivo Study a [18F]Fluoride Production c Automated Radiofluorination a->c b Precursor Synthesis b->c d Purification (SPE) c->d e Radio-HPLC/TLC d->e g Final Formulation e->g f Sterility & Endotoxin f->g h Animal Dosing g->h i Tissue Dissection h->i j Gamma Counting i->j k Data Analysis (%ID/g) j->k

Caption: Workflow for [¹⁸F]FMBL synthesis, quality control, and in vivo evaluation.

Proposed Mechanism: Inhibition of NF-κB Signaling

MBLs can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. As a Michael acceptor, the MBL moiety can covalently bind to cysteine residues on key proteins in the pathway, such as the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory genes.[10][11][]

G stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activates ikba_nfkb IκBα-p50/p65 (Inactive) ikk->ikba_nfkb Phosphorylates IκBα mbl γ-Methylene-γ-butyrolactone (MBL) mbl->ikk Covalent Binding (Inhibition) p_ikba P-IκBα ikba_nfkb->p_ikba nfkb p50/p65 (Active) ikba_nfkb->nfkb Releases p50/p65 proteasome Proteasomal Degradation p_ikba->proteasome nucleus Nucleus nfkb->nucleus Translocates transcription Gene Transcription (Inflammatory Cytokines) nucleus->transcription

Caption: Proposed inhibition of the classical NF-κB pathway by MBL.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of γ-Methylene-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of γ-Methylene-γ-butyrolactone (GBL), a key structural motif in many biologically active compounds.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of γ-Methylene-γ-butyrolactone, offering potential causes and solutions to improve reaction yield and purity.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Poor quality of starting materials: Impurities in reagents can inhibit the reaction.Ensure all starting materials are pure and dry. Consider purification of reagents if necessary.
Inefficient catalyst: The chosen catalyst may not be optimal for the specific reaction conditions.Experiment with different catalysts or optimize the catalyst loading. For instance, in the acid-catalyzed rearrangement of tetrahydro-3-furoic acid, different strong acid catalysts can be tested.[1]
Suboptimal reaction temperature: The reaction may be sensitive to temperature fluctuations.Carefully control and monitor the reaction temperature. The optimal temperature can range from 20°C to 400°C depending on the specific method.[1] For the synthesis from tetrahydro-3-furoic acid, a range of 100°C to 200°C is often suitable.[1]
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Monitor the reaction progress using techniques like TLC or GC-MS and ensure it runs to completion. Reaction times can vary from 30 minutes to over 68 hours.[1]
Formation of Significant Byproducts Side reactions: Competing reaction pathways can lead to the formation of undesired products.Adjust reaction conditions such as temperature, pressure, and solvent to favor the desired reaction pathway. For example, in the hydrogenation of succinic acid to GBL, optimal conditions of 200°C and 4 MPa H2 pressure can maximize GBL selectivity.
Decomposition of product: The desired product may be unstable under the reaction or workup conditions.Use milder reaction conditions if possible. Employ purification methods that minimize thermal stress, such as short-path vacuum distillation.[2]
Difficulty in Product Purification Presence of closely related impurities: Byproducts with similar physical properties to the desired product can be difficult to separate.Employ high-resolution purification techniques such as flash column chromatography or crystallization.[2] For liquid GBL, vacuum distillation is a common and effective method.[2]
Residual solvent or reagents: Incomplete removal of solvents or unreacted starting materials.Ensure thorough drying of the product under vacuum. Washing the organic extracts with brine during workup can help remove water-soluble impurities.[2]

Frequently Asked Questions (FAQs)

Synthesis Methods

Q1: What are the most common methods for synthesizing γ-Methylene-γ-butyrolactone?

A1: Several effective methods for the synthesis of γ-Methylene-γ-butyrolactone and its derivatives have been developed. Some of the most prominent include:

  • Synthesis from biorenewable itaconic acid: This is an efficient, high-yield route, particularly for producing β-methyl-α-methylene-γ-butyrolactone (βMMBL).[3]

  • Acid-catalyzed rearrangement of tetrahydro-3-furoic acid: This method can produce high yields of GBL.[1]

  • Barbier-type reactions: This versatile and stereoselective route is used for synthesizing β-substituted-α-methylene-γ-butyrolactones.[2]

  • Reformatsky reaction: This classic method forms β-hydroxy esters which can then cyclize to form γ-butyrolactones.[2]

  • Synthesis from γ-butyrolactone and diethyl oxalate: This two-step process can achieve high yields.

Yield Optimization

Q2: How can I optimize the reaction conditions to maximize the yield of γ-Methylene-γ-butyrolactone?

A2: Optimizing reaction conditions is critical for maximizing yield. Key parameters to consider include:

  • Catalyst: The choice and concentration of the catalyst can significantly impact the reaction rate and selectivity.

  • Temperature: The optimal temperature varies depending on the synthetic route. For the conversion of tetrahydro-3-furoic acid, temperatures between 100°C and 200°C are often ideal.[1]

  • Reaction Time: Monitoring the reaction to completion is crucial. Reaction times can range from minutes to many hours.[1]

  • Solvent: The solvent can influence the solubility of reagents and the reaction pathway. For instance, in the hydrogenation of 2-furanone, THF was found to be a superior solvent, yielding up to 89% GBL.

  • Pressure: For reactions involving gases, such as hydrogenation, pressure is a key parameter to optimize.

Q3: Are there any specific reagents that are known to improve yield?

A3: Yes, for certain methods, specific reagents can enhance the yield. For example, in the synthesis from tetrahydro-3-furoic acid, using acetic anhydride in conjunction with an acid catalyst can produce α-acetoxymethyl-γ-butyrolactone in high yield, which can then be converted to GBL.[1]

Purification

Q4: What are the recommended methods for purifying γ-Methylene-γ-butyrolactone?

A4: The choice of purification method depends on the physical state of the product and the nature of the impurities.

  • Vacuum Distillation: This is a highly effective method for purifying liquid γ-butyrolactones, especially for removing non-volatile impurities and residual solvents. A short-path distillation apparatus is recommended to minimize thermal decomposition.[2]

  • Flash Column Chromatography: This technique is useful for separating the desired product from byproducts with different polarities.[2]

  • Crystallization: If the synthesized GBL derivative is a solid at room temperature, crystallization from a suitable solvent can yield a highly pure product.[2]

Quantitative Data on Synthesis Yield

The following tables summarize quantitative data from various synthesis methods for γ-Methylene-γ-butyrolactone and its derivatives.

Table 1: Synthesis of α-Methylene-γ-butyrolactone via Acid-Catalyzed Rearrangement of Tetrahydro-3-furoic Acid [1]

CatalystTemperature (°C)Time (h)Conversion (%)Yield (%)
Sulfuric Acid1502-~26
Trifluoromethanesulfonic acid2000.5~50-
TiCl₂(SO₃CF₃)₂ in Acetic Anhydride60-7019~100~26 (direct)
TiCl₂(SO₃CF₃)₂ in Acetic Anhydride60-7039~100~35 (direct)

Table 2: Hydrogenation of 2-Furanone to γ-Butyrolactone

CatalystSolventTemperature (°C)Pressure (MPa H₂)Time (h)Yield (%)
4% Pd/HACTHFRoom Temp0.5389
4% Pd/HACWaterRoom Temp0.5377

Detailed Experimental Protocols

Protocol 1: Synthesis of β-methyl-α-methylene-γ-butyrolactone (βMMBL) from Itaconic Acid[2]

Materials:

  • β-Monomethyl itaconate

  • Methylmagnesium chloride (MeMgCl) in THF (3.0 M)

  • Hydrochloric acid (3 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas

Procedure:

  • Charge a dry 1 L round-bottom flask equipped with a stir bar with β-monomethyl itaconate (30.0 g, 0.21 mol, 1.0 equiv).

  • Seal the flask with a rubber septum, evacuate, and backfill with nitrogen.

  • Add anhydrous THF (0.14 L) via syringe to achieve a 1.5 M solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium chloride (0.22 L, 3.0 M in THF, 0.65 mol, 3.1 equiv) over 15 minutes via syringe.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of 3 M hydrochloric acid (0.33 L, 0.99 mol, 4.7 equiv).

  • Isolate the product by extraction and remove the solvent. Further purification can be achieved by vacuum distillation.

Protocol 2: General Pathway for the Reformatsky Reaction to form γ-Butyrolactones[2]

Materials:

  • Silyl glyoxylate

  • Aryl ketone

  • Reformatsky reagent (e.g., from zinc and an α-halo ester)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

Procedure:

  • Cool a freshly prepared solution of the Reformatsky reagent (1.5 equiv) in diethyl ether to -30 °C.

  • Add a solution of the silyl glyoxylate (1.0 equiv) in diethyl ether dropwise to the cooled Reformatsky reagent solution.

  • After consumption of the silyl glyoxylate (monitored by TLC, typically 10-15 minutes), add the aryl ketone (3.0 equiv).

  • Allow the reaction mixture to warm to 0 °C over 45 minutes.

  • Stir the reaction at room temperature for 30 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

Synthesis_from_Itaconic_Acid cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Workup & Purification cluster_product Final Product start_mat β-Monomethyl Itaconate Anhydrous THF step1 1. Dissolution & Cooling (0 °C) start_mat->step1 N₂ atmosphere step2 2. Add MeMgCl in THF step1->step2 step3 3. Stir at 0 °C for 2h step2->step3 step4 4. Quench with HCl step3->step4 workup Extraction Solvent Removal step4->workup purify Vacuum Distillation workup->purify product β-methyl-α-methylene- γ-butyrolactone (βMMBL) purify->product

Caption: Experimental workflow for the synthesis of βMMBL from itaconic acid.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Impure Reagents start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Inefficient Catalyst start->cause3 cause4 Incomplete Reaction start->cause4 sol1 Purify Starting Materials cause1->sol1 sol2 Optimize & Control Temperature cause2->sol2 sol3 Screen Catalysts & Optimize Loading cause3->sol3 sol4 Monitor Reaction to Completion cause4->sol4

Caption: Troubleshooting logic for addressing low product yield in GBL synthesis.

References

Technical Support Center: γ-Methylene-γ-butyrolactone (GMB) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of γ-Methylene-γ-butyrolactone (GMB) during storage. Find troubleshooting tips and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of γ-Methylene-γ-butyrolactone (GMB) instability during storage?

A1: The primary cause of instability is the high reactivity of the exocyclic α-methylene group. This group can readily undergo vinyl-addition polymerization, leading to the formation of oligomers and polymers, which reduces the purity of the monomer.[1][2][3] This reactivity is why GMB is often supplied with a stabilizer.

Q2: What are the recommended storage conditions for GMB?

A2: To minimize degradation, GMB should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture absorption.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.

Q3: My GMB is labeled as "stabilized." What does this mean and do I need to remove the stabilizer before use?

A3: "Stabilized" GMB contains a small amount of an inhibitor to prevent polymerization during storage. Common stabilizers include 2,6-di-tert-butyl-p-cresol or hydroquinone (HQ). Whether you need to remove the stabilizer depends on your specific application. For many chemical syntheses, the small amount of stabilizer will not interfere. However, for polymerization studies or sensitive biological assays, removal of the stabilizer may be necessary. This can typically be achieved by passing the GMB through a column of activated alumina.

Q4: Can GMB degrade through pathways other than polymerization?

A4: While polymerization is the primary concern, the lactone ring in GMB can also be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding γ-hydroxy acid. However, the five-membered lactone ring is relatively stable compared to the highly reactive exocyclic double bond.

Q5: How can I check the purity of my stored GMB?

A5: The purity of GMB can be assessed using several analytical techniques:

  • NMR Spectroscopy: ¹H NMR is a powerful tool to check for the presence of the characteristic signals of the exocyclic methylene protons. The disappearance or reduction of these signals can indicate polymerization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity and identify potential volatile degradation products.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can quantify the amount of GMB and separate it from its degradation products.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with GMB.

Issue Possible Cause Troubleshooting & Optimization
Increased viscosity or solidification of GMB liquid. Polymerization: The GMB has likely polymerized due to improper storage (e.g., exposure to heat, light, or air).- Discard the polymerized sample as it is no longer pure GMB. - For future prevention, ensure storage at 2-8°C, under an inert atmosphere, and protected from light. - If purchasing unstabilized GMB, use it promptly or add a suitable inhibitor for storage.
Inconsistent or poor results in biological assays. Degradation of GMB: The active GMB concentration may be lower than expected due to polymerization or hydrolysis.- Use freshly opened or purified GMB for sensitive experiments. - Prepare solutions of GMB fresh before each experiment. - Verify the purity of your GMB stock using HPLC or NMR.
Precipitate forms in GMB solution upon storage. Polymerization: The precipitate is likely polymerized GMB, which is less soluble.- Do not use the solution with the precipitate. - Prepare smaller volumes of GMB solutions that can be used quickly. - If a stock solution must be stored, store it at low temperature and in the dark.

Experimental Protocols

Stability-Indicating HPLC Method for GMB

Objective: To quantify γ-Methylene-γ-butyrolactone and separate it from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes, then hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of GMB at approximately 1 mg/mL in acetonitrile.

  • For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Forced Degradation Studies (for method validation):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 1-2 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and monitor frequently as hydrolysis may be rapid. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for several hours.

  • Thermal Degradation: Expose a solid sample of GMB to 60°C for 24 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose a solution of GMB to a light source (e.g., UV lamp) for several hours.

Visualizations

Logical Workflow for Troubleshooting GMB Instability

GMB_Troubleshooting start GMB Stability Issue Observed (e.g., viscosity change, poor results) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage (Heat, Light, Air Exposure?) check_storage->improper_storage correct_storage Action: Correct Storage (Refrigerate, Inert Gas, Dark) improper_storage->correct_storage Yes check_purity Assess Purity of GMB Stock improper_storage->check_purity No discard Action: Discard Polymerized GMB correct_storage->discard end_issue_resolved Issue Resolved discard->end_issue_resolved purity_test Purity Acceptable? check_purity->purity_test prepare_fresh_solutions Action: Prepare Fresh Solutions Before Experiment purity_test->prepare_fresh_solutions No purity_test->end_issue_resolved Yes use_fresh Action: Use Fresh or Purified GMB use_fresh->end_issue_resolved prepare_fresh_solutions->use_fresh

Caption: A logical workflow for troubleshooting GMB degradation issues.

Primary Degradation Pathway of GMB

GMB_Degradation GMB γ-Methylene-γ-butyrolactone (Monomer) Polymer Poly(γ-Methylene-γ-butyrolactone) (Polymer/Oligomer) GMB->Polymer Vinyl-Addition Polymerization Initiator Initiator (e.g., Heat, Light, Impurities) Initiator->GMB initiates Stabilizer Stabilizer (e.g., BHT, HQ) Stabilizer->GMB inhibits

Caption: The primary degradation pathway of GMB via polymerization.

Biological Signaling Pathway Inhibition by α-Methylene-γ-butyrolactones

The α-methylene-γ-butyrolactone moiety, present in GMB, is known to be a key structural feature in many natural products that exhibit anti-inflammatory and anti-cancer properties.[4][5][6] One of the primary mechanisms of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9] The α,β-unsaturated carbonyl system of the α-methylene-γ-butyrolactone acts as a Michael acceptor and can covalently bind to cysteine residues on key signaling proteins, such as IKKβ and the p65 subunit of NF-κB, thereby inhibiting their function.[7][10]

NFkB_Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκBα degradation GMB α-Methylene-γ-butyrolactone (e.g., GMB) GMB->IKK inhibits GMB->NFkB_active inhibits (p65 alkylation) NFkB_active_nuc NFkB_active_nuc DNA DNA (κB site) Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription NFkB_active_nuc->DNA binds

Caption: Inhibition of the NF-κB signaling pathway by α-Methylene-γ-butyrolactones.

References

troubleshooting low solubility of gamma-Methylene-gamma-butyrolactone in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for Researchers

This technical support guide is designed for researchers, scientists, and drug development professionals working with γ-Methylene-γ-butyrolactone and its parent compound, γ-butyrolactone (GBL). While GBL is miscible with water, its stability in aqueous buffers is a significant challenge due to hydrolysis.[1][2] This guide addresses common issues related to solubility and stability, providing troubleshooting steps and detailed protocols to ensure experimental consistency and success. The primary focus is on γ-butyrolactone (GBL), as its behavior in aqueous solutions is well-documented and forms the basis for understanding its derivatives.

Frequently Asked Questions (FAQs)

Q1: My GBL solution appears cloudy or has formed a precipitate after being added to an aqueous buffer. What is the cause and how can I fix it?

A: Cloudiness or precipitation is typically not due to GBL itself, as it is a liquid that is miscible in water.[3] The issue is more likely caused by the buffer salts precipitating out of solution, especially when a high concentration of an organic co-solvent is introduced.[4]

Troubleshooting Steps:

  • Verify Buffer-Solvent Compatibility: Before preparing your final solution, mix your buffer with the intended concentration of the organic co-solvent (e.g., DMSO, ethanol) to see if a precipitate forms.

  • Reduce Organic Solvent Concentration: If precipitation occurs, lower the percentage of the organic solvent in your final working solution. This may require preparing a more dilute stock solution.

  • Lower Buffer Concentration: If a high organic content is necessary for your experiment, consider using a lower concentration of the buffer salt to prevent it from precipitating.[4]

  • Filter the Solution: If a slight precipitate is observed, filtering the final working solution through a 0.22 µm or 0.45 µm filter may resolve the issue, but this does not address the underlying stability problem.[5]

Q2: I am observing inconsistent results in my biological or chemical assays. Could this be related to the GBL solution?

A: Yes, inconsistent results are a common problem and are often linked to the instability of GBL in aqueous solutions. GBL exists in a pH-dependent equilibrium with γ-hydroxybutyric acid (GHB).[5][6] Since GBL and GHB have different chemical properties and biological activities, any shift in this equilibrium during your experiment can lead to variability.

Key Considerations:

  • Hydrolysis: The conversion of GBL to GHB is catalyzed by acidic or basic conditions and temperature.[6][7]

  • pH is Critical: Under strongly alkaline conditions (pH 12), GBL converts completely to GHB within minutes.[6][7] In strongly acidic solutions (pH 2), an equilibrium is reached in days, while in neutral water, it can take months.[6][8]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis to GHB.[6][7]

To ensure consistency, always prepare GBL solutions fresh before each experiment and maintain strict control over the pH and temperature of your buffers.

Q3: What is the most reliable method for preparing a stock solution of GBL?

A: The most reliable method involves preparing a high-concentration stock solution in a pure, anhydrous, water-miscible organic solvent and storing it under appropriate conditions. This minimizes contact with water and reduces the rate of hydrolysis. Dimethyl sulfoxide (DMSO) or ethanol are common choices.

Recommended Practice:

  • Prepare a concentrated stock solution (e.g., 1 M) in anhydrous DMSO or 200-proof ethanol.

  • Store this stock solution at 2-8°C, protected from moisture.

  • On the day of the experiment, dilute a small amount of the stock solution into your aqueous buffer to create the final working solution. Prepare only the amount needed for immediate use.

Q4: How does the pH of my buffer impact the stability of my GBL solution?

A: The pH of your buffer is the most critical factor influencing the stability of GBL. The lactone ring of GBL is susceptible to hydrolysis, which opens the ring to form GHB. This process is highly dependent on pH.[9]

  • Alkaline pH (> 7.0): Rapid and extensive hydrolysis to GHB. At pH 12, conversion is almost immediate.[7]

  • Neutral pH (~7.0): Hydrolysis is slower than in alkaline conditions but still proceeds. In a pH 7.0 buffer, GBL can convert almost completely to GHB over an extended period (e.g., 97% conversion after 202 days).[10]

  • Acidic pH (< 7.0): Hydrolysis is slower than in alkaline conditions. At very low pH (e.g., pH 2), an equilibrium between GBL and GHB is established within days.[6][8]

For experiments requiring the intact GBL molecule, it is crucial to use freshly prepared solutions and consider the duration of the experiment in relation to the buffer's pH.

Q5: What are the best practices for storing GBL powder and its solutions?

A: Proper storage is essential to maintain the integrity of GBL.

  • Neat GBL (Liquid): GBL is hygroscopic (absorbs moisture from the air).[2][3] Store it in a tightly sealed container in a cool, dry place (2-8°C is often recommended) to minimize water absorption and subsequent hydrolysis.[11]

  • Organic Stock Solutions: Store stock solutions prepared in anhydrous organic solvents (like DMSO or ethanol) at 2-8°C in tightly sealed vials to prevent water contamination.

  • Aqueous Working Solutions: These solutions are unstable and should not be stored. Always prepare them fresh immediately before use.

Q6: What co-solvents can be used to aid in the dissolution of GBL derivatives?

A: While GBL itself is miscible with water, some of its more lipophilic derivatives may have lower aqueous solubility. In such cases, using a water-miscible organic co-solvent is recommended.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone[1]

Always check for potential interactions between the co-solvent and your experimental system.

Quantitative Data Summary

The following tables summarize key properties of GBL and the impact of pH on its stability.

Table 1: Physical and Chemical Properties of γ-Butyrolactone (GBL)

PropertyValueReference(s)
Molecular Formula C₄H₆O₂[2]
Molar Mass 86.09 g/mol [2]
Appearance Colorless, oily liquid[2][3]
Boiling Point 204-205 °C[11]
Melting Point -43.5 °C to -45 °C[2][11]
Density ~1.12 g/mL at 25 °C[11]
Water Solubility Miscible[1][2][3]
Organic Solubility Miscible with alcohols, ethers, ketones, and chloroform.[1][5]

Table 2: Influence of pH on GBL Hydrolysis to GHB in Aqueous Media

ConditionRate of ConversionEquilibrium StateReference(s)
Strongly Alkaline (pH 12) Very Fast (minutes)Complete conversion to GHB.[6][7]
Neutral (pH 7.0 Buffer) ModerateNear-complete conversion to GHB over time (e.g., ~97% in 202 days).[10]
Pure Water (Unbuffered) Slow (months)~2:1 ratio of GBL to GHB.[6][7]
Strongly Acidic (pH 2.0) Relatively Fast (days)~2:1 ratio of GBL to GHB.[6][8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated GBL Stock Solution

Objective: To prepare a stable, high-concentration stock solution of GBL for long-term storage and subsequent dilution.

Materials:

  • γ-Butyrolactone (GBL)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Microcentrifuge tubes or glass vials with tight-fitting caps

  • Calibrated pipettes

Methodology:

  • Work in a fume hood and wear appropriate personal protective equipment (PPE).

  • Allow the GBL container and the anhydrous solvent to come to room temperature.

  • Calculate the required volume of GBL and solvent to achieve the desired molarity (e.g., 1 M). Use the density of GBL (~1.12 g/mL) for volume calculations.

  • Carefully pipette the calculated volume of GBL into a sterile vial.

  • Add the anhydrous solvent to the vial to reach the final calculated volume.

  • Cap the vial tightly and vortex for 30 seconds to ensure a homogenous solution.

  • Parafilm the cap to provide an additional barrier against moisture.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at 2-8°C.

Protocol 2: Preparation of an Aqueous GBL Working Solution

Objective: To prepare a ready-to-use GBL solution in an aqueous buffer for immediate experimental use.

Materials:

  • GBL stock solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, TRIS), filtered and degassed

  • Sterile conical tubes or vials

  • Calibrated pipettes

Methodology:

  • Prepare this solution immediately before your experiment.

  • Calculate the volume of stock solution needed to achieve the final desired concentration in your aqueous buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay (typically ≤ 0.5%).

  • Pipette the required volume of the aqueous buffer into a sterile tube.

  • Add the calculated volume of the GBL stock solution to the buffer.

  • Gently vortex or invert the tube to mix thoroughly. Avoid vigorous shaking to prevent protein denaturation if the buffer contains biological molecules.

  • Use the working solution immediately. Do not store for later use.

Visual Guides

Diagram 1: Troubleshooting Workflow for GBL Solubility Issues

GBL_Troubleshooting cluster_yes start Start: GBL solution in aqueous buffer is cloudy or has a precipitate q1 Is an organic co-solvent (e.g., DMSO, EtOH) being used? start->q1 q2 Test: Mix buffer and co-solvent alone. Does it precipitate? q1->q2 Yes action3 Action: Prepare a fresh solution. Check for contamination. q1->action3 No action1 Action: Lower the co-solvent concentration in the final solution. q2->action1 Yes q2->action3 No action2 Action: Lower the buffer salt concentration. action1->action2 end_ok Problem Resolved action2->end_ok action3->end_ok

Caption: A decision tree for troubleshooting precipitation issues when preparing GBL solutions.

Diagram 2: pH-Dependent Interconversion of GBL and GHB

GBL_Equilibrium cluster_conditions Rate of Conversion GBL γ-Butyrolactone (GBL) (Lactone Form) GHB γ-Hydroxybutyrate (GHB) (Open-Chain Form) GBL->GHB Hydrolysis alkaline Alkaline pH (e.g., 12) Fast (minutes) --> complete conversion neutral Neutral pH / Water Slow (days/months) <-- equilibrium --> acidic Acidic pH (e.g., 2) Moderate (days) <-- equilibrium -->

Caption: The chemical equilibrium between GBL and GHB is dictated by solution pH.

Diagram 3: Experimental Workflow for GBL Solution Preparation

GBL_Workflow start Start: Weigh GBL or use neat liquid stock Prepare concentrated stock solution in anhydrous organic solvent (e.g., 1 M in DMSO) start->stock storage Store stock solution at 2-8°C (short/medium-term) stock->storage dilute Dilute stock into aqueous buffer (prepare fresh for each experiment) storage->dilute Day of Experiment use Use final working solution immediately in assay dilute->use end End of Experiment use->end

Caption: Recommended workflow for preparing GBL solutions for experimental use.

References

optimizing reaction conditions for the synthesis of gamma-Methylene-gamma-butyrolactone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of γ-Methylene-γ-butyrolactone Derivatives

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of γ-Methylene-γ-butyrolactone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain γ-Methylene-γ-butyrolactone derivatives?

A1: Several methods are employed for the synthesis of these derivatives. Some of the most common approaches include:

  • Reformatsky Reaction: This classic method involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which can then cyclize to the corresponding γ-butyrolactone.[1]

  • Barbier-type Allylation: This is a versatile and stereoselective method for producing β-substituted-α-methylene-γ-butyrolactones.[1]

  • Synthesis from Biorenewable Sources: An increasingly popular and sustainable approach utilizes itaconic acid, a readily available biorenewable feedstock, to produce β-methyl-α-methylene-γ-butyrolactone (βMMBL) in high yields.[1][2]

  • Tandem Allylboration/Lactonization: This method provides an efficient route to chiral α-methylene-γ-butyrolactones from allylic boronates and benzaldehyde derivatives.[3]

  • Vapor-Phase Catalytic Reaction: This process involves the reaction of γ-butyrolactone with formaldehyde over a catalyst at high temperatures.[4]

Q2: How does the substitution pattern on the starting materials affect the reaction outcome?

A2: The electronic and steric properties of substituents on the starting materials can significantly influence the reaction. For instance, in the synthesis of certain antifungal α-benzylidene-γ-lactone derivatives, it was found that electron-withdrawing substituents at the meta- or para-positions of the benzylidene group improved the antifungal activity.[5]

Q3: What is the importance of the α-methylene-γ-butyrolactone moiety?

A3: The α-methylene-γ-butyrolactone structural unit is a key feature in many natural products with significant biological activities, including antiviral, anti-inflammatory, cytotoxic, and antimicrobial properties.[6] The exocyclic conjugated double bond acts as a Michael acceptor, allowing for covalent interactions with biological nucleophiles like cysteine residues in proteins, which is often linked to their mechanism of action.[7]

Troubleshooting Guide

Problem 1: Low Yield of the Desired γ-Methylene-γ-butyrolactone Derivative.

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of starting materials.[1] If the reaction has stalled, consider increasing the reaction time or temperature.
Suboptimal Reagent Stoichiometry Carefully control the stoichiometry of the reactants. For example, in the Reformatsky reaction, using an excess of the Reformatsky reagent and the aryl ketone relative to the silyl glyoxylate is crucial.[1]
Poor Quality Reagents or Solvents Use freshly distilled or purified solvents and high-purity reagents. Anhydrous conditions are often critical, especially in reactions involving organometallic reagents. Ensure solvents are properly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[1]
Catalyst Deactivation If using a catalyst, ensure it is active and not poisoned by impurities in the starting materials or solvent. In some cases, using a fresh batch of catalyst or a different type of catalyst may be necessary.

Problem 2: Formation of Significant Side Products.

Potential Cause Suggested Solution
Polymerization of the Product α-Methylene-γ-butyrolactones can be prone to polymerization. It is advisable to add a polymerization inhibitor, such as Naugard® I-3, especially during workup and purification steps involving heating.[4]
Competing Reaction Pathways The reaction conditions (temperature, solvent, catalyst) can influence the selectivity of the reaction. For instance, in some radical-mediated reactions, rearrangements can occur.[8] Carefully controlling the temperature and dropwise addition of reagents can help minimize side reactions.
Isomerization In some cases, isomerization of the double bond can occur. The choice of base and reaction conditions can be critical in controlling the desired isomer.

Problem 3: Difficulty in Product Purification.

Potential Cause Suggested Solution
Co-elution with Starting Materials or Byproducts Optimize the mobile phase for flash column chromatography to achieve better separation. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can be beneficial.
Product Instability on Silica Gel Some γ-methylene-γ-butyrolactone derivatives may be sensitive to the acidic nature of silica gel. In such cases, using neutral or basic alumina for chromatography, or purifying by distillation under reduced pressure, is recommended.[4]
High Boiling Point of the Product For high-boiling products, vacuum distillation is the preferred method of purification.[4][9] Ensure the vacuum is sufficiently low to prevent thermal decomposition.

Experimental Protocols

Protocol 1: Synthesis of β-methyl-α-methylene-γ-butyrolactone (βMMBL) from Itaconic Acid [1]

This protocol is adapted from an efficient route using biorenewable itaconic acid.[1]

Materials:

  • β-monomethyl itaconate

  • Methylmagnesium chloride (MeMgCl) in THF (3.0 M)

  • Hydrochloric acid (3 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas

Procedure:

  • A dry 1 L round-bottom flask equipped with a stir bar is charged with β-monomethyl itaconate (30.0 g, 0.21 mol, 1.0 equiv).

  • The flask is sealed with a rubber septum, evacuated, and backfilled with nitrogen.

  • Anhydrous THF (0.14 L) is added via syringe to achieve a 1.5 M solution.

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium chloride (0.22 L, 3.0 M in THF, 0.65 mol, 3.1 equiv) is added slowly over 15 minutes via syringe.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the slow addition of 3 M hydrochloric acid (0.33 L, 0.99 mol, 4.7 equiv), resulting in a biphasic mixture.

  • The product is isolated by extraction and removal of the solvent. Further purification can be achieved by vacuum distillation.

Protocol 2: General Procedure for a Barbier-Type Allylation [1]

Procedure:

  • Stir the reaction vigorously at room temperature and monitor by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Experiment Start issue Identify Issue (e.g., Low Yield, Side Products) start->issue check_reaction Check Reaction Parameters (Temp, Time, Stoichiometry) issue->check_reaction Low Yield check_reagents Check Reagent Quality (Purity, Anhydrous Conditions) issue->check_reagents Side Products check_purification Review Purification Method (Chromatography, Distillation) issue->check_purification Purification Difficulty optimize Optimize Conditions check_reaction->optimize check_reagents->optimize check_purification->optimize optimize->start Re-run Experiment end Successful Synthesis optimize->end Problem Solved

Caption: A general workflow for troubleshooting common issues in chemical synthesis.

Reaction_Parameters center Reaction Outcome (Yield & Purity) temp Temperature temp->center solvent Solvent solvent->center catalyst Catalyst catalyst->center time Reaction Time time->center reagents Reagent Stoichiometry reagents->center

Caption: Key parameters influencing the outcome of a chemical reaction.

References

overcoming challenges in the purification of gamma-Methylene-gamma-butyrolactone from natural extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for overcoming the challenges associated with the purification of γ-Methylene-γ-butyrolactone (also known as Tulipalin A) from natural extracts.

Frequently Asked Questions (FAQs)

Q1: What is γ-Methylene-γ-butyrolactone, and what makes it so difficult to purify?

A1: γ-Methylene-γ-butyrolactone is a naturally occurring lactone found in plants like tulips and fungi.[1] Its structure contains a highly reactive α,β-unsaturated carbonyl system (an exocyclic methylene group adjacent to the lactone's carbonyl). This feature makes the molecule a potent Michael acceptor, rendering it highly susceptible to polymerization and reaction with nucleophiles.[2] Furthermore, the lactone ring itself can be prone to hydrolysis under acidic or basic conditions.[3] Its purification is challenging due to this inherent instability, its often low concentration in natural sources, and the presence of numerous structurally similar compounds in the crude extract.

Q2: What are the primary degradation pathways I should be aware of during purification?

A2: The two main degradation pathways are:

  • Michael Addition/Polymerization: The electrophilic double bond can react with nucleophiles (including other molecules of itself, leading to polymerization) or water. This is a major cause of sample loss and the appearance of intractable baseline material in chromatography.[2]

  • Hydrolysis: The lactone ester bond can be cleaved by water, especially at non-neutral pH, to form the corresponding γ-hydroxy acid.[4] This reaction is often reversible but represents a loss of the target compound and introduces a new impurity that may need to be separated.

Q3: Which extraction solvents are recommended for this compound?

A3: The choice of solvent depends on the source material. For initial extraction from plant biomass, aqueous ethanol is a good starting point as it can extract the glycosidic precursors often found in plants like tulips.[5] For liquid-liquid extraction of the lactone from aqueous solutions, solvents like methylene chloride, chloroform, or ethyl acetate are effective.[3][6] Methylene chloride, for instance, has a partition coefficient of approximately 4.5, allowing for efficient extraction from aqueous media.[3]

Q4: Should I be concerned about temperature during the purification process?

A4: Yes. High temperatures should be avoided. During solvent removal (e.g., with a rotary evaporator), use the lowest possible temperature and pressure to prevent thermal degradation or polymerization. Distillation is generally not recommended for purifying this thermolabile compound from a complex natural matrix, as temperatures above 145°C can cause significant decomposition.[7]

Troubleshooting Guide

Problem 1: My final yield is extremely low after completing the purification workflow.

Possible Cause Troubleshooting Steps & Solutions
Compound Degradation during Extraction Ensure the extraction is performed at a neutral pH to prevent hydrolysis.[3] Keep the extract cool and process it quickly. If possible, work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Decomposition on Silica Gel The acidic nature of standard silica gel can catalyze degradation. Test your compound's stability on a TLC plate first.[8] If decomposition is observed, use deactivated (neutral) silica or an alternative stationary phase like Florisil or alumina.[8] See Protocol 2 for deactivating silica.
Loss during Solvent Evaporation γ-Methylene-γ-butyrolactone is volatile. When removing solvent, use a water bath temperature below 35-40°C and apply vacuum gradually. Avoid evaporating to complete dryness, as this increases the risk of loss and polymerization.
Inefficient Extraction The compound may not be partitioning effectively into your chosen organic solvent. Perform a small-scale test to compare the efficiency of different solvents (e.g., ethyl acetate vs. methylene chloride). Sometimes, multiple extractions (3-4 times) with smaller volumes of solvent are more effective than a single extraction with a large volume.

Problem 2: My sample appears pure by TLC, but the HPLC chromatogram shows multiple peaks or broad peaks.

Possible Cause Troubleshooting Steps & Solutions
Co-eluting Impurities The TLC solvent system may not have sufficient resolving power. Develop a new TLC system or switch to a different chromatography technique (e.g., reverse-phase HPLC) that offers different selectivity.
On-Column Degradation (HPLC) The compound may be degrading on the analytical column. Ensure the mobile phase is buffered to a neutral pH. If using a silica-based C18 column, be aware of residual silanol activity, especially at mid-range pH.
Sample Solvent is too Strong Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, broadening, or splitting.[9] Whenever possible, dissolve the final sample in the initial mobile phase or a weaker solvent.[10]
Sample Overload Injecting too concentrated a sample can lead to broad, asymmetrical peaks. Dilute the sample and re-inject.

Problem 3: During column chromatography, the compound stops eluting or streaks down the column.

Possible Cause Troubleshooting Steps & Solutions
Polymerization on the Column This is a common issue due to the compound's reactivity. This can be triggered by acidic sites on the silica or high concentration.[8] Load the column with a more dilute solution of your crude extract. Ensure the silica gel has been properly neutralized (see Protocol 2 ).
Incorrect Solvent System The polarity of the eluent may be too low, causing the compound to remain strongly adsorbed to the stationary phase. Gradually increase the polarity of the mobile phase (gradient elution) to facilitate elution.
Crystallization in the Column If the loaded sample is highly concentrated, the compound or an impurity might crystallize at the top of the column, blocking solvent flow.[8] Pre-purify the extract to remove major impurities or load a more dilute sample.

Data Presentation

Table 1: Comparison of Solvents for Liquid-Liquid Extraction of Lactones

SolventPolarity IndexBoiling Point (°C)Water SolubilityKey Considerations
Methylene Chloride 3.139.61.3 g/100 mLHigh extraction efficiency, but is a halogenated solvent.[3]
Chloroform 4.161.20.8 g/100 mLGood efficiency, higher boiling point than methylene chloride.[3]
Ethyl Acetate 4.477.18.3 g/100 mLGood "greener" alternative, but higher water miscibility can pull in polar impurities.[6]
MTBE 2.555.24.8 g/100 mLCan provide high recovery (up to 95%) with less background noise in some matrices.[6]

Experimental Protocols

Protocol 1: General Extraction from Plant Material (e.g., Tulip Flowers)

  • Homogenization: Weigh 50 g of fresh plant material (e.g., tulip petals) and flash-freeze with liquid nitrogen. Grind to a fine powder using a mortar and pestle or a blender.

  • Initial Extraction: Suspend the powdered material in 250 mL of 70% aqueous ethanol. Stir at room temperature for 4-6 hours, protected from light.[5]

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid debris.

  • Solvent Removal: Concentrate the filtrate under reduced pressure at <40°C until most of the ethanol is removed, leaving a primarily aqueous extract.

  • Liquid-Liquid Extraction: Transfer the aqueous concentrate to a separatory funnel. Extract three times with equal volumes of ethyl acetate. Pool the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at <35°C to yield the crude extract. Store immediately at -20°C.

Protocol 2: Purification by Deactivated Silica Gel Column Chromatography

  • Silica Deactivation: Prepare a slurry of silica gel in your starting mobile phase (e.g., hexane/ethyl acetate 9:1). Add triethylamine (1% of the total solvent volume) to the slurry and stir for 15 minutes to neutralize acidic sites.

  • Column Packing: Pack a glass column with the neutralized silica slurry. Do not let the column run dry.

  • Equilibration: Wash the packed column with at least 5 column volumes of the starting mobile phase (without added triethylamine) until the pH of the eluent is neutral.

  • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and load it carefully onto the top of the column.

  • Elution: Begin elution with the non-polar mobile phase, gradually increasing the polarity (e.g., from 10% ethyl acetate in hexane to 20%, 30%, etc.). Collect fractions based on TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC. Combine the fractions containing the pure compound and concentrate carefully as described previously.

Protocol 3: HPLC Purity Analysis

  • System: HPLC with UV Detector

  • Column: C18 analytical column (e.g., 5 µm, 4.6 x 150 mm)

  • Mobile Phase: Isocratic elution with distilled water.[11] Alternatively, a gradient of water and acetonitrile can be used for more complex mixtures.

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 40°C[11]

  • Detection Wavelength: 208 nm[11]

  • Sample Preparation: Dissolve a small amount of the purified fraction in the mobile phase and filter through a 0.45 µm syringe filter before injection.[3]

Visualizations

Purification_Workflow A Start: Natural Source (e.g., Tulip Petals) B 1. Homogenization (Liquid Nitrogen Grinding) A->B C 2. Solvent Extraction (e.g., 70% Ethanol) B->C D 3. Filtration & Concentration (<40°C) C->D E Crude Aqueous Extract D->E F 4. Liquid-Liquid Extraction (e.g., Ethyl Acetate) E->F G Crude Organic Extract F->G H 5. Column Chromatography (Deactivated Silica Gel) G->H I 6. Fraction Collection & Analysis (TLC / HPLC) H->I J Pure Fractions I->J K 7. Final Concentration (<35°C, Reduced Pressure) J->K L End: Purified γ-Methylene-γ-butyrolactone K->L

Caption: General workflow for the purification of γ-Methylene-γ-butyrolactone.

Troubleshooting_Purity start Problem: Low Purity after Column Chromatography q1 Are there streaks or baseline material on the TLC plate? start->q1 a1 Likely Cause: On-column polymerization or degradation. q1->a1  Yes q2 Are the impurity spots very close to the product spot (Poor Rf separation)? q1->q2 No s1 Solution: 1. Use deactivated (neutral) silica. 2. Load a more dilute sample. 3. Run column at a lower temperature. a1->s1 a2 Likely Cause: Solvent system has poor selectivity. q2->a2  Yes a3 Likely Cause: 1. Column was overloaded. 2. Fractions were cut/combined incorrectly. q2->a3 No s2 Solution: 1. Systematically screen new solvent systems. 2. Try a different stationary phase (e.g., Alumina). 3. Consider preparative HPLC. a2->s2 s3 Solution: 1. Re-run with less material. 2. Collect smaller fractions and analyze more carefully before combining. a3->s3

Caption: Troubleshooting flowchart for low purity after column chromatography.

References

preventing polymerization of gamma-Methylene-gamma-butyrolactone during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the polymerization of γ-Methylene-γ-butyrolactone (GBL) during its synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What is γ-Methylene-γ-butyrolactone (GBL) and why is it prone to polymerization?

A1: γ-Methylene-γ-butyrolactone, also known as Tulipalin A, is a bifunctional monomer containing both a five-membered lactone ring and a highly reactive exocyclic double bond (C=C).[1][2] This exocyclic double bond is susceptible to vinyl-addition polymerization, which is the primary cause of unwanted polymer formation during synthesis and handling.[3] This process is often initiated by free radicals, which can be generated by heat, light, or impurities.

Q2: What are the typical signs of unwanted GBL polymerization?

A2: The most common signs of polymerization include:

  • A noticeable increase in the viscosity of the reaction mixture or purified liquid.

  • The solution turning cloudy, hazy, or opaque.

  • The formation of a gel or a solid precipitate.

  • Spontaneous heat generation (exotherm), which can be dangerous and lead to a runaway reaction.[4]

Q3: What are the primary strategies to prevent polymerization during GBL synthesis?

A3: The core strategies involve controlling the reaction environment to minimize the initiation of polymerization. This is achieved through:

  • Use of Inhibitors: Adding a small quantity of a polymerization inhibitor to the reaction mixture and the purified product is the most effective method.[4][5] These compounds act as radical scavengers, terminating the chain reaction that leads to polymerization.[6]

  • Strict Temperature Control: High temperatures can initiate thermal polymerization.[4] Therefore, it is crucial to maintain the recommended temperature throughout the synthesis and purification steps. For certain reaction pathways, very low temperatures (-78°C to 0°C) may be required to prevent unwanted side reactions and polymerization.[7]

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent polymerization initiated by oxygen, which can form peroxides.

Q4: Which polymerization inhibitors are effective for GBL and at what concentration?

A4: While specific studies on GBL are limited, inhibitors commonly used for structurally similar acrylic and vinyl monomers are effective. These are typically phenolic compounds, aromatic amines, or stable free radicals that can be easily removed before subsequent use.[4][6] The choice of inhibitor and its concentration depends on the synthesis conditions and desired storage time. For detailed concentrations, refer to the data table in the "Quantitative Data Summary" section.

Q5: How should I approach the purification of GBL to minimize polymerization risk?

A5: Distillation is a common purification method but also a high-risk step due to the elevated temperatures involved.[4][5] To mitigate this risk:

  • Always add a polymerization inhibitor to the crude GBL before starting distillation.

  • Use vacuum distillation to lower the boiling point and reduce the required temperature.[5][8] A typical reported condition is distillation at 0.5 torr / 65°C.[5][8]

  • Ensure the receiving flask for the purified distillate also contains a small amount of inhibitor, especially for long-term storage.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem 1: My reaction mixture became viscous or solidified during the synthesis.

  • Possible Cause: Spontaneous polymerization was initiated. This could be due to localized overheating, presence of radical-initiating impurities, or an insufficient amount of inhibitor.

  • Immediate Action: If the reaction is exothermic and the temperature is rising uncontrollably, safely cool the reaction vessel immediately using an ice bath.

  • Solution: For future runs, verify the purity of your starting materials. Consider adding a polymerization inhibitor at the beginning of the reaction if the protocol allows. Ensure your temperature control is precise and stable.

Problem 2: The purified GBL turned into a solid or gel during storage.

  • Possible Cause: The inhibitor concentration was too low, or the inhibitor was consumed over time. Storage conditions (e.g., exposure to light or high temperatures) may have also initiated polymerization.

  • Solution:

    • Store purified GBL in a cool, dark place, preferably in a refrigerator.

    • Ensure an adequate amount of a suitable storage inhibitor, like 4-methoxyphenol (MEHQ) or Butylated hydroxytoluene (BHT), is added to the final product.[4]

    • For long-term storage, periodically check the sample for any signs of increased viscosity.

Problem 3: I observed solid polymer forming in the distillation flask or condenser during purification.

  • Possible Cause: The temperature during distillation was too high, or the crude material did not contain an inhibitor.

  • Solution:

    • Always add an inhibitor to the crude GBL before heating.

    • Use a higher vacuum to reduce the distillation temperature.

    • Avoid distilling the flask to complete dryness, as concentrated impurities in the residue can sometimes promote polymerization.

Quantitative Data Summary

The following table summarizes common polymerization inhibitors used for vinyl monomers and their typical concentrations. These serve as a starting point for optimizing the stabilization of GBL.

Inhibitor ClassExample InhibitorTypical Concentration RangeNotes
Phenolic 4-Methoxyphenol (MEHQ)10 - 1000 ppmRequires oxygen to be effective; good for storage.[4]
Phenolic Butylated Hydroxytoluene (BHT)200 - 1000 ppmA common storage stabilizer.[4]
Phenolic Hydroquinone (HQ)100 - 1000 ppmEffective, but can discolor the monomer.[4]
Quinones p-Benzoquinone100 - 1000 ppm (0.01% - 0.1%)Effective inhibitor, but can be a retarder for some acrylates.[9]
Aromatic Amines Phenothiazine (PTZ)100 - 1000 ppmA good inhibitor in the absence of oxygen.[10]
Dyes Methylene Blue10 - 5000 ppmEffective for acrylic monomers.[10]

Experimental Protocols

Protocol: General Synthesis and Purification of GBL with Polymerization Prevention

This protocol provides a generalized workflow incorporating key steps to prevent unwanted polymerization. Note: Specific reaction conditions (reagents, stoichiometry, time) will depend on the chosen synthetic route.

  • Reaction Setup:

    • Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, thermometer, and a port for an inert gas inlet.

    • Purge the entire system with nitrogen or argon for 15-20 minutes to create an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Synthesis:

    • Conduct the synthesis according to your specific chemical route.

    • Maintain strict control over the reaction temperature using a suitable cooling or heating bath. Avoid any temperature spikes.

    • If the reaction is known to be sensitive, consider adding an initial, small amount of a process inhibitor that will not interfere with the desired reaction.

  • Work-up and Extraction:

    • After the reaction is complete, proceed with the aqueous work-up and solvent extraction as required by your protocol.

    • Once the organic phase containing the crude GBL is isolated, add a polymerization inhibitor (e.g., BHT or Phenothiazine at ~500 ppm). This is critical before any solvent removal or heating steps.

  • Solvent Removal:

    • Remove the organic solvent using a rotary evaporator.

    • Ensure the water bath temperature is kept as low as possible to minimize thermal stress on the crude product.

  • Vacuum Distillation (Purification):

    • Set up a vacuum distillation apparatus. Ensure all glassware is clean and dry.

    • Transfer the crude GBL (containing the inhibitor) to the distillation flask.

    • Prepare the receiving flask by adding a small amount of a storage inhibitor (e.g., MEHQ at ~200 ppm).

    • Begin the distillation under high vacuum (e.g., <1 torr).

    • Gently heat the distillation flask. Collect the GBL fraction at the lowest possible temperature (e.g., ~65°C at 0.5 torr).[5][8]

    • Monitor the distillation closely for any signs of polymer formation.

  • Storage:

    • Transfer the purified, inhibited GBL to a clean, amber glass bottle or a container protected from light.

    • Seal the container tightly and store it in a cool, dark location, such as a refrigerator.

Visualizations

troubleshooting_workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_synthesis During Synthesis cluster_distill During Distillation cluster_storage During Storage start Polymerization Suspected (Viscosity Increase, Solid Formation) loc Where did it occur? start->loc cause_synth Cause: - Overheating - Impurities - No Inhibitor loc->cause_synth Synthesis cause_distill Cause: - High Temperature - No inhibitor in crude loc->cause_distill Purification cause_storage Cause: - Insufficient inhibitor - Improper conditions (light/heat) loc->cause_storage Storage action_synth Action: 1. Cool reaction vessel immediately. 2. Review temperature control. 3. Check reagent purity. 4. Add process inhibitor in next run. cause_synth->action_synth action_distill Action: 1. Add inhibitor before distilling. 2. Use higher vacuum. 3. Lower distillation temperature. cause_distill->action_distill action_storage Action: 1. Add sufficient storage inhibitor. 2. Store in cool, dark place. 3. Use opaque containers. cause_storage->action_storage

Caption: Troubleshooting workflow for identifying and addressing GBL polymerization.

synthesis_workflow step1 1. Reaction Setup (Inert Atmosphere) step2 2. Synthesis (Strict Temp. Control) step1->step2 step3 3. Work-up & Extraction step2->step3 step4 4. Add Inhibitor to Crude Product step3->step4 step5 5. Solvent Removal (Low Temperature) step4->step5 step6 6. Vacuum Distillation (Inhibitor in Pot & Receiver) step5->step6 step7 7. Storage (Cool, Dark, Inhibited) step6->step7

Caption: Synthesis workflow highlighting critical polymerization prevention steps.

References

minimizing side reactions in the synthesis of substituted gamma-Methylene-gamma-butyrolactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions in the synthesis of substituted γ-methylene-γ-butyrolactones.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of γ-methylene-γ-butyrolactones?

A1: Researchers often face challenges such as low yields, formation of byproducts, and difficulties in purification. Some synthetic routes may require highly prefunctionalized starting materials or involve highly flammable solvents.[1] Polymerization of the final product can also be a significant issue, leading to reduced yields and purification difficulties.[1]

Q2: What are some of the key synthetic strategies for preparing substituted γ-methylene-γ-butyrolactones?

A2: Several effective methods exist, including:

  • Catalytic Enantioselective Synthesis: Chromium-catalyzed 2-(alkoxycarbonyl)allylation of aldehydes followed by lactonization provides high enantioselectivity and is compatible with a wide range of functional groups.[2]

  • Tandem Allylboration/Lactonization: This method allows for the asymmetric synthesis from allylic boronates and benzaldehyde derivatives, offering a practical route to various stereoisomers.[3]

  • Zinc-Mediated Allylation-Lactonization: This one-pot reaction is a relatively simple and green method for constructing the γ-methylene-γ-butyrolactone motif.[4]

  • From Biorenewable Sources: An efficient, high-yielding route from itaconic acid has been developed for the synthesis of β-methyl-α-methylene-γ-butyrolactone.[5]

Q3: How can I prevent polymerization of the α-methylene-γ-butyrolactone product during synthesis and purification?

A3: The exocyclic double bond of α-methylene-γ-butyrolactones is highly reactive and prone to polymerization. To mitigate this, consider the following:

  • Use of Inhibitors: The addition of radical inhibitors can prevent polymerization. Preferred inhibitors are those with a boiling point at least 40°C higher than the product and that do not form an azeotrope with it.[1]

  • Low-Temperature Storage: Store the purified product at low temperatures to minimize polymerization over time.

  • Careful Distillation: If distillation is used for purification, significant amounts of residual polymer can be left behind.[1] Using appropriate inhibitors during distillation is recommended.

Troubleshooting Guide

Problem 1: Low Yield of the Desired γ-Methylene-γ-butyrolactone

Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using TLC or GC-MS to ensure all starting materials are consumed.[6] Extend the reaction time if necessary, but be mindful of potential side product formation with prolonged reaction times.
Suboptimal catalyst or reagents The choice of catalyst and reagents is critical. For instance, in chromium-catalyzed synthesis, the selection of the chiral ligand can significantly impact the yield.[2] Ensure the purity and activity of all catalysts and reagents.
Side reactions consuming starting materials Review the reaction conditions (temperature, solvent, concentration) to disfavor known side reactions. For example, some methods are prone to the formation of aldol condensation products.[7]
Product degradation The γ-butyrolactone ring can be sensitive to certain conditions. Ensure that the workup and purification steps are performed under mild conditions to avoid degradation of the product.

Problem 2: Formation of Diastereomers or Racemic Mixtures

Possible Cause Suggested Solution
Poor stereocontrol in the key bond-forming step The choice of chiral catalyst or auxiliary is crucial for enantioselective synthesis. For chromium-catalyzed reactions, specific carbazole-based bisoxazoline ligands have been shown to provide high enantiomeric excess.[2] In tandem allylboration/lactonization, a chiral N,N'-dioxide/AlIII complex can be used as the catalyst.[3]
Racemization during the reaction or workup Acidic or basic conditions during workup can sometimes lead to racemization. Use buffered solutions or mild acids/bases for quenching and extraction. Analyze the product at different stages to pinpoint where the loss of stereoselectivity occurs.
Incorrect reaction temperature Temperature can significantly influence the stereochemical outcome of a reaction. Optimize the reaction temperature to maximize the desired diastereoselectivity or enantioselectivity.

Problem 3: Formation of Isomeric Byproducts (e.g., endo- vs. exo-methylene)

Possible Cause Suggested Solution
Lack of regioselectivity in the methylene installation step The method used for introducing the methylene group dictates the regioselectivity. Some methods are specifically designed to produce the α-exo-methylene isomer.[2]
Isomerization under reaction or purification conditions The exocyclic double bond can potentially migrate under certain acidic or basic conditions. Ensure neutral conditions during workup and purification. Column chromatography on silica gel is generally a safe method for purification.

Experimental Protocols

1. General Protocol for Chromium-Catalyzed Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones

This protocol is adapted from the work of Chen et al. (2015).[2]

  • Materials: Aldehyde, 2-(alkoxycarbonyl)allyl bromide, chromium(II) chloride, chiral ligand (e.g., carbazole-based bisoxazoline), CoPc, LiCl, solvent (e.g., THF).

  • Procedure:

    • In a glovebox, add CrCl₂, the chiral ligand, CoPc, and LiCl to a reaction vessel.

    • Add the solvent and stir the mixture at room temperature.

    • Add a solution of the aldehyde and 2-(alkoxycarbonyl)allyl bromide in the solvent.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • The crude product is then subjected to lactonization conditions (e.g., treatment with acid) to yield the α-exo-methylene γ-butyrolactone.

    • Purify the final product by flash column chromatography.

2. General Protocol for Zinc-Mediated Allylation-Lactonization

This protocol is based on the method described by Williams and Ley et al.[4]

  • Materials: Aldehyde, 2-(alkoxycarbonyl)allyl bromide, zinc dust, solvent (e.g., THF).

  • Procedure:

    • Activate the zinc dust prior to use.

    • In a reaction vessel, combine the aldehyde, 2-(alkoxycarbonyl)allyl bromide, and activated zinc in the solvent.

    • Sonicate the reaction mixture at room temperature.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data

Table 1: Effect of Chiral Ligand on Enantioselective Chromium-Catalyzed Synthesis

LigandYield (%)Enantiomeric Excess (ee, %)
L18588
L28290
L38891
L4 91 93

Data adapted from a study on chromium-catalyzed synthesis, highlighting the importance of ligand selection for optimal yield and enantioselectivity.[2]

Visualizations

experimental_workflow start Starting Materials (Aldehyde, Allyl Bromide Derivative) reaction_setup Reaction Setup (Catalyst, Ligand, Solvent) start->reaction_setup reaction Allylation Reaction reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup lactonization Lactonization (e.g., Acid Treatment) workup->lactonization purification Purification (Column Chromatography) lactonization->purification product Substituted γ-Methylene-γ-butyrolactone purification->product

Caption: General experimental workflow for the synthesis of substituted γ-methylene-γ-butyrolactones.

troubleshooting_guide start Low Yield or Side Product Formation check_purity Check Purity of Starting Materials & Reagents start->check_purity optimize_catalyst Optimize Catalyst/Ligand (Screen different options) start->optimize_catalyst adjust_temp Adjust Reaction Temperature (Lower or higher) start->adjust_temp monitor_reaction Monitor Reaction Kinetics (TLC, GC-MS) start->monitor_reaction polymerization_check Polymerization Observed? monitor_reaction->polymerization_check add_inhibitor Add Radical Inhibitor polymerization_check->add_inhibitor Yes mild_workup Use Mild Workup Conditions (e.g., buffered solutions) polymerization_check->mild_workup No

Caption: Troubleshooting decision tree for minimizing side reactions.

References

Technical Support Center: Strategies to Improve the Stability of γ-Methylene-γ-butyrolactone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of γ-Methylene-γ-butyrolactone (GMGBL) in in vitro assays. The primary challenge stems from the electrophilic nature of the α,β-unsaturated lactone, which makes it susceptible to degradation, particularly through Michael addition reactions with nucleophiles present in biological media.

Frequently Asked Questions (FAQs)

Q1: Why is my γ-Methylene-γ-butyrolactone (GMGBL) compound showing variable or lower than expected activity in my in vitro assays?

A1: The α-methylene-γ-butyrolactone core is a Michael acceptor, making it highly reactive towards nucleophiles commonly found in in vitro assay systems.[1][2] This reactivity can lead to the degradation of your compound, reducing its effective concentration and leading to inconsistent results. The primary degradation pathway is the Michael addition of thiols from amino acids (like cysteine), proteins (like albumin in serum), or other components of the cell culture media.[3]

Q2: What are the main degradation pathways for GMGBL in in vitro assays?

A2: The two primary degradation pathways are:

  • Michael Addition: The exocyclic methylene group is an electrophilic Michael acceptor that readily reacts with nucleophiles, especially thiols (from cysteine residues in proteins, glutathione, etc.) present in the assay medium.[3] This is often the most significant cause of instability in biological assays.

  • Hydrolysis: The lactone ring can undergo hydrolysis to the corresponding γ-hydroxy acid, a reaction that is favored under basic pH conditions. While less reactive than the Michael addition for this class of compounds, it can still contribute to degradation over time.

Q3: How can I assess the stability of my GMGBL compound in my specific assay conditions?

A3: You can perform a stability assay by incubating your compound in the complete assay medium (including cells, serum, etc.) over a time course. At various time points, aliquots are taken and the concentration of the remaining parent compound is quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: What are the general strategies to improve the stability of GMGBL during in vitro experiments?

A4: Several strategies can be employed:

  • pH Control: Maintain the pH of your stock solutions and assay medium in the neutral to slightly acidic range to minimize lactone hydrolysis.

  • Use of Scavengers: Incorporate thiol-containing "scavenger" molecules like N-acetylcysteine (NAC) or glutathione (GSH) in your assay medium to react with and neutralize other reactive species that might degrade your compound, or to competitively inhibit the reaction with cellular components.[4][5]

  • Serum-Free or Reduced-Serum Conditions: If your experimental design allows, using serum-free or reduced-serum media can decrease the concentration of nucleophilic proteins like albumin, thereby reducing the rate of Michael addition.

  • Structural Modification: For medicinal chemistry efforts, modification of the GMGBL scaffold can reduce its electrophilicity. For instance, introducing steric hindrance near the Michael acceptor can slow down the rate of nucleophilic attack.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values between experiments. Degradation of the compound in the assay medium.Perform a stability study of your compound in the complete assay medium to determine its half-life. Prepare fresh dilutions of the compound for each experiment from a frozen stock. Consider using a thiol scavenger like N-acetylcysteine (see Protocol 2).
Complete loss of activity after a short incubation time. Rapid reaction with components in the cell culture medium, such as serum proteins or other nucleophiles.Test the compound in a simplified buffer system to see if the activity is restored. If so, this points to reactivity with media components. Reduce the serum concentration if possible or use a serum-free medium.
Precipitation of the compound in the assay medium. Poor solubility of the compound in aqueous media.Prepare a higher concentration stock solution in an organic solvent like DMSO and ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) and consistent across all wells.
Interference with assay readout (e.g., colorimetric or fluorescent assays). Thiol-containing scavengers (e.g., NAC, DTT) can interfere with certain assay reagents, such as MTT.[7]Run a control experiment with the scavenger alone to check for any interference with your assay readout. If interference is observed, consider alternative, non-thiol-based scavengers or a different type of viability assay.

Quantitative Data Summary

The stability of γ-Methylene-γ-butyrolactones is highly dependent on the specific compound structure and the experimental conditions. The following table provides a general overview of expected stability. It is crucial to experimentally determine the half-life of your specific compound in your assay system.

Condition Parameter Typical Value Range Notes
Phosphate Buffered Saline (PBS), pH 7.4 Half-life (t½)Minutes to hoursHighly dependent on the specific GMGBL analog.
Cell Culture Medium with 10% Fetal Bovine Serum (FBS) Half-life (t½)Seconds to minutesThe presence of serum proteins with nucleophilic residues significantly decreases stability.
Cell Culture Medium with 10% FBS + Thiol Scavenger (e.g., 1-5 mM NAC) Half-life (t½)Increased compared to no scavengerThe scavenger competitively reacts with the GMGBL, but also protects it from other nucleophiles. The net effect on the concentration of the parent compound needs to be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of γ-Methylene-γ-butyrolactone using HPLC

Objective: To determine the in vitro half-life of a GMGBL compound in a specific biological matrix (e.g., cell culture medium with serum).

Materials:

  • GMGBL compound of interest

  • Biological matrix (e.g., complete cell culture medium with 10% FBS)

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other suitable mobile phase modifier)

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a stock solution of the GMGBL compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Spike the biological matrix with the GMGBL stock solution to a final concentration relevant to your in vitro assays (e.g., 10 µM). Vortex briefly to mix.

  • Time Point Zero (T=0): Immediately after spiking, take an aliquot (e.g., 100 µL) and add it to a microcentrifuge tube containing a quenching solution (e.g., 200 µL of cold acetonitrile) to precipitate proteins and stop the reaction. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant for HPLC analysis.

  • Incubate the remaining spiked matrix at 37°C in a 5% CO2 incubator.

  • Collect samples at various time points (e.g., 5, 15, 30, 60, 120 minutes). At each time point, repeat the quenching and centrifugation steps as in step 3.

  • HPLC Analysis:

    • Analyze the supernatant from each time point by reverse-phase HPLC.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the disappearance of the parent compound peak at a specific wavelength (e.g., determined by a UV scan of the compound) or by mass spectrometry.

  • Data Analysis:

    • Plot the peak area of the parent compound against time.

    • Calculate the half-life (t½) of the compound by fitting the data to a first-order decay model.

Protocol 2: Use of N-Acetylcysteine (NAC) as a Thiol Scavenger

Objective: To potentially increase the stability of GMGBL in cell-based assays by including a thiol scavenger.

Materials:

  • N-acetylcysteine (NAC)

  • Complete cell culture medium

Procedure:

  • Prepare a sterile stock solution of NAC (e.g., 1 M in water, adjust pH to 7.2-7.4 with NaOH). Filter-sterilize the solution.[8]

  • Determine the optimal NAC concentration: Perform a dose-response experiment to find a concentration of NAC that is not toxic to your cells but provides a protective effect. Typical concentrations used in cell culture range from 1 to 10 mM.[9][10][11]

  • Pre-incubation (optional): You can pre-incubate the cells with the NAC-containing medium for a short period (e.g., 1-2 hours) before adding your GMGBL compound.

  • Co-incubation: Add your GMGBL compound to the cell culture medium that already contains the desired concentration of NAC.

  • Important Consideration: Be aware that NAC can directly react with your GMGBL compound.[5] This will reduce the free concentration of your compound. Therefore, it is crucial to run parallel experiments to determine the effect of NAC on the dose-response of your compound. You may need to adjust the concentration of your GMGBL to account for the portion that reacts with NAC. Also, as mentioned in the troubleshooting guide, confirm that NAC does not interfere with your assay readout.

Visualizations

G Degradation Pathway of γ-Methylene-γ-butyrolactone GMGBL γ-Methylene-γ-butyrolactone MichaelAdduct Michael Adduct GMGBL->MichaelAdduct Michael Addition HydrolyzedProduct γ-Hydroxy Acid Derivative GMGBL->HydrolyzedProduct Hydrolysis Nucleophile Nucleophile (e.g., R-SH) Nucleophile->MichaelAdduct H2O H₂O (basic pH) H2O->HydrolyzedProduct

Degradation of γ-Methylene-γ-butyrolactone.

G Experimental Workflow for Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis Stock Prepare GMGBL Stock Spike Spike into Biological Matrix Stock->Spike T0 T=0 Sample Spike->T0 Incubate Incubate at 37°C Spike->Incubate Quench Quench Reaction & Precipitate Proteins T0->Quench Timepoints Collect Samples at Time Points Incubate->Timepoints Timepoints->Quench Analyze HPLC/GC-MS Analysis Quench->Analyze Calculate Calculate Half-life Analyze->Calculate

Workflow for GMGBL Stability Assay.

G NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Target Gene Expression (Inflammation, Survival) Nucleus->Gene activates

Simplified NF-κB Signaling Pathway.

G MAPK/ERK Signaling Pathway cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) Gene Gene Expression (Proliferation, Differentiation) TranscriptionFactors->Gene Nucleus->TranscriptionFactors activates

Simplified MAPK/ERK Signaling Pathway.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Activities of γ-Methylene-γ-butyrolactone and Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of γ-Methylene-γ-butyrolactone and the naturally occurring sesquiterpene lactone, parthenolide. While both molecules share the α-methylene-γ-butyrolactone moiety, a key pharmacophore responsible for their biological activity, their cytotoxic profiles and mechanisms of action exhibit notable differences. This document aims to present a clear, data-driven comparison to inform research and drug development efforts in oncology.

Introduction

The α,β-unsaturated carbonyl group within the α-methylene-γ-butyrolactone ring is a highly reactive Michael acceptor. This feature enables these compounds to covalently bind to nucleophilic residues in cellular macromolecules, particularly cysteine residues in proteins, thereby disrupting their function and triggering cellular stress pathways that can lead to apoptosis.

Parthenolide , a complex sesquiterpene lactone isolated from the plant Tanacetum parthenium (feverfew), has been extensively studied for its anti-inflammatory and anti-cancer properties. Its cytotoxic activity is attributed to its ability to modulate multiple key signaling pathways involved in cell survival and proliferation.

γ-Methylene-γ-butyrolactone , the core structural motif, is found in numerous natural products. While data on the unsubstituted parent compound is limited, various synthetic derivatives have been evaluated for their cytotoxic potential, providing insights into the structure-activity relationships of this class of compounds.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for parthenolide and various derivatives of γ-methylene-γ-butyrolactone against a range of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Assay
Parthenolide A549Lung Carcinoma4.3[1]MTT
TE671Medulloblastoma6.5[1]MTT
HT-29Colon Adenocarcinoma7.0[1]MTT
SiHaCervical Cancer8.42 ± 0.76MTT & LDH
MCF-7Breast Cancer9.54 ± 0.82MTT & LDH
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45MTT
PC-9Non-small Cell Lung Cancer15.36 ± 4.35MTT
H1650Non-small Cell Lung Cancer9.88 ± 0.09MTT
H1299Non-small Cell Lung Cancer12.37 ± 1.21MTT
γ-Methylene-γ-butyrolactone Derivatives VariousVarious0.88 to >20.00Not Specified
Naphthalene α-methylene-γ-butyrolactonesLeukemiaLeukemiaHighly cytostaticNot Specified
Solid TumorsVariousCytostatic and cytocidalNot Specified

Mechanisms of Cytotoxic Action

Parthenolide: A Multi-Targeting Agent

Parthenolide exerts its cytotoxic effects through the modulation of several critical signaling pathways:

  • Inhibition of NF-κB Signaling : Parthenolide is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[2][3] It can directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-survival genes.[2] It has also been shown to inhibit the IκB kinase (IKK) complex.

  • Inhibition of STAT3 Signaling : Parthenolide can also inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, another crucial regulator of cell growth and survival.[3]

  • Induction of Oxidative Stress : Parthenolide has been shown to increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering apoptosis.

  • Induction of Apoptosis : By inhibiting pro-survival pathways and inducing cellular stress, parthenolide effectively induces apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

// Nodes Parthenolide [label="Parthenolide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB (p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_nucleus [label="NF-κB (nucleus)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_survival_genes [label="Pro-survival Genes\n(e.g., Bcl-2, XIAP)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="p-STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pSTAT3_dimer [label="p-STAT3 Dimer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3_target_genes [label="STAT3 Target Genes\n(e.g., Cyclin D1, Survivin)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Increased ROS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Parthenolide -> IKK [arrowhead=tee, color="#EA4335", style=bold]; Parthenolide -> NFkB [arrowhead=tee, color="#EA4335", style=bold]; Parthenolide -> STAT3 [arrowhead=tee, color="#EA4335", style=bold]; Parthenolide -> ROS [arrowhead=normal, color="#34A853", style=bold];

IKK -> IkB [label=" phosphorylates", fontsize=8, fontcolor="#5F6368"]; IkB -> NFkB [arrowhead=tee, style=dashed, color="#5F6368"]; NFkB -> NFkB_nucleus [label=" translocates", fontsize=8, fontcolor="#5F6368"]; NFkB_nucleus -> Pro_survival_genes [label=" activates", fontsize=8, fontcolor="#5F6368"];

STAT3 -> pSTAT3 [label=" phosphorylation", fontsize=8, fontcolor="#5F6368"]; pSTAT3 -> pSTAT3_dimer [label=" dimerizes", fontsize=8, fontcolor="#5F6368"]; pSTAT3_dimer -> STAT3_target_genes [label=" activates", fontsize=8, fontcolor="#5F6368"];

ROS -> Mitochondria [label=" induces stress", fontsize=8, fontcolor="#5F6368"]; Mitochondria -> Apoptosis [label=" triggers", fontsize=8, fontcolor="#5F6368"]; Pro_survival_genes -> Apoptosis [arrowhead=tee, style=dashed, color="#5F6368"]; STAT3_target_genes -> Apoptosis [arrowhead=tee, style=dashed, color="#5F6368"]; } .enddot Caption: Signaling pathways modulated by Parthenolide leading to apoptosis.

γ-Methylene-γ-butyrolactone: The Core Cytotoxic Moiety

The cytotoxic activity of compounds containing the γ-methylene-γ-butyrolactone core is primarily attributed to the electrophilic nature of the α,β-unsaturated carbonyl system. This moiety acts as a Michael acceptor, readily reacting with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins.

This covalent modification can lead to:

  • Enzyme Inactivation : By modifying critical cysteine residues in the active sites of enzymes, these compounds can irreversibly inhibit their function.

  • Disruption of Protein-Protein Interactions : Covalent adduction can alter protein conformation and interfere with essential protein-protein interactions.

  • Depletion of Intracellular Glutathione (GSH) : Glutathione is a major cellular antioxidant. Its depletion by Michael acceptors like γ-methylene-γ-butyrolactones can lead to an increase in reactive oxygen species (ROS) and induce oxidative stress.

The overall consequence of these molecular events is the induction of cellular stress and, ultimately, apoptosis. The specific cellular targets and the potency of cytotoxicity are highly dependent on the substituents on the lactone ring, which influence the compound's lipophilicity, steric hindrance, and electronic properties.

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Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used to determine the IC50 values presented in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[4][5]

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

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// Edges Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Add_MTT; Add_MTT -> Incubate; Incubate -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } .enddot Caption: Workflow for a typical MTT cytotoxicity assay.

SRB (Sulphorhodamine B) Assay

This assay is a colorimetric method that estimates cell number by staining total cellular protein.

  • Cell Seeding and Treatment : Same as steps 1 and 2 of the MTT assay.

  • Cell Fixation : Gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.[6]

  • Washing : Remove the TCA and wash the plates several times with water to remove unbound TCA. Air dry the plates.

  • SRB Staining : Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[6]

  • Washing : Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.[6]

  • Dye Solubilization : Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement : Measure the absorbance at approximately 515 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to the control and determine the IC50 value.

Conclusion

Both parthenolide and simpler γ-methylene-γ-butyrolactone derivatives demonstrate significant cytotoxic activity against a variety of cancer cell lines. The core α-methylene-γ-butyrolactone moiety is the key driver of this activity through its ability to act as a Michael acceptor and covalently modify cellular proteins.

Parthenolide, as a more complex natural product, exhibits a multi-targeted mechanism of action, notably inhibiting the pro-survival NF-κB and STAT3 signaling pathways. This pleiotropic activity may contribute to its potent and broad-spectrum anti-cancer effects.

The simpler γ-methylene-γ-butyrolactone derivatives, while still potent, likely exert their effects through a more generalized mechanism of protein alkylation and induction of oxidative stress. The specific substitutions on the lactone ring are crucial for modulating their potency and selectivity.

For researchers in drug development, parthenolide represents a promising lead compound with well-defined molecular targets. The γ-methylene-γ-butyrolactone scaffold, on the other hand, offers a versatile platform for the design and synthesis of novel cytotoxic agents with potentially tunable properties. Further investigation into the specific cellular targets of various substituted γ-methylene-γ-butyrolactones is warranted to fully elucidate their therapeutic potential.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of γ-Methylene-γ-butyrolactone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of γ-Methylene-γ-butyrolactone analogs, detailing their structure-activity relationships (SAR) with supporting experimental data. The α,β-unsaturated carbonyl group within the α-methylene-γ-butyrolactone moiety is a key structural feature, acting as a Michael acceptor that can covalently bind to nucleophilic residues of target proteins, leading to a range of biological activities. This guide delves into the anticancer, antifungal, and anti-inflammatory properties of these compounds, with a particular focus on their mechanism of action, including the inhibition of the NF-κB signaling pathway.

The γ-methylene-γ-butyrolactone scaffold is a prominent feature in numerous natural products and has inspired the synthesis of a diverse array of analogs.[1][2] The inherent reactivity of the exocyclic methylene group is crucial for their biological effects, often involving the alkylation of cysteine residues in key signaling proteins.[3][4] This guide will present quantitative data from various studies, outline the experimental protocols used to determine their activity, and provide visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The biological efficacy of γ-Methylene-γ-butyrolactone analogs is profoundly influenced by the nature and position of substituents on the lactone ring and any fused ring systems. The following tables summarize the quantitative structure-activity relationship data from key studies, highlighting the impact of these structural modifications on their anticancer and antifungal activities.

Anticancer Activity of Isatin-Derived Spirocyclic Analogs

A study on isatin-derived spirocyclic α-methylene-γ-butyrolactone analogs revealed their potent inhibitory effects on the TNFα-induced NF-κB signaling pathway, a critical pathway in cancer cell proliferation and survival.[5][6] The key structural feature for this activity is the rigidified spirocyclic system incorporating the α-methylene-γ-butyrolactone moiety.[3] The data below showcases the growth inhibitory (GI50) and NF-κB inhibitory (IC50) activities of selected analogs in various cancer cell lines.

CompoundRCancer Cell LineGrowth Inhibition GI50 (µM)NF-κB Inhibition IC50 (µM)
19 HOVCAR31.5 ± 0.20.8 ± 0.1
SKOV32.1 ± 0.3-
29 5,7-di-MeOVCAR30.9 ± 0.10.5 ± 0.05
SKOV31.2 ± 0.2-
Parthenolide -OVCAR33.5 ± 0.42.5 ± 0.3

Data sourced from J Med Chem 2016, 59, 5121–7.[5]

Antifungal Activity of Ester and Ether Derivatives

Research into new ester and ether derivatives of α-methylene-γ-butyrolactone has identified promising candidates for fungicidal agents. The structure-activity relationship analysis indicates that the presence of electron-withdrawing groups on a benzene ring attached to the lactone core significantly enhances antifungal activity.[7] The following table presents the 50% inhibition concentration (IC50) values against Colletotrichum lagenarium.

CompoundRIC50 against C. lagenarium (µM)
6a 3-Cl7.68
6d 3-Br8.17
4a 2-Cl> 18
5a 4-Cl> 18
Chlorothalonil (Control) -0.85

Data sourced from Molecules 2016, 21(2), 215.[7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

NF-κB Reporter Assay

This assay is crucial for quantifying the inhibitory effect of the γ-methylene-γ-butyrolactone analogs on the NF-κB signaling pathway.[1][8][9]

Cell Culture and Transfection:

  • Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.

  • After 24 hours, cells are co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.

Compound Treatment and Luciferase Assay:

  • 24 hours post-transfection, the cells are pre-treated with varying concentrations of the test compounds for 1 hour.

  • The NF-κB pathway is then stimulated with tumor necrosis factor-alpha (TNFα) at a final concentration of 10 ng/mL for 6 hours.

  • The medium is removed, and cells are lysed.

  • Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • The ratio of firefly to Renilla luciferase activity is calculated to determine the level of NF-κB activation. IC50 values are calculated from the dose-response curves.

Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic effects of the analogs on cancer cell lines are determined using the Sulforhodamine B (SRB) assay.[10][11]

Cell Plating and Treatment:

  • Cancer cells (e.g., OVCAR3, SKOV3) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • The cells are then treated with a range of concentrations of the γ-methylene-γ-butyrolactone analogs for 48 hours.

Cell Fixation and Staining:

  • After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • The fixed cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Unbound dye is removed by washing with 1% acetic acid.

Measurement and Analysis:

  • The bound SRB dye is solubilized with 10 mM Tris base solution.

  • The absorbance is measured at 510 nm using a microplate reader.

  • The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the NF-κB signaling pathway, a typical experimental workflow for screening these compounds, and the key SAR findings.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_P P-IκBα IkBa->IkBa_P NFkB_active Active NF-κB NFkB->NFkB_active Release Ub Ubiquitination IkBa_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_expression Promotes Analog γ-Methylene-γ-butyrolactone Analog Analog->IKK_complex Inhibits (Covalent Binding) Analog->NFkB Inhibits (Covalent Binding)

Canonical NF-κB Signaling Pathway and Inhibition by Analogs.

Experimental_Workflow Synthesis Analog Synthesis & Characterization Primary_Screening Primary Screening (e.g., NF-κB Reporter Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent Analogs) Primary_Screening->Hit_Identification Hit_Identification->Synthesis No (Redesign) Secondary_Assays Secondary Assays (e.g., Cytotoxicity, Western Blot) Hit_Identification->Secondary_Assays Yes SAR_Analysis Structure-Activity Relationship Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Workflow for SAR Studies of γ-Methylene-γ-butyrolactone Analogs.

SAR_Summary Core α-Methylene-γ-butyrolactone (Michael Acceptor) Activity Biological Activity (Anticancer, Antifungal) Core->Activity Essential for Inactive Reduced Exocyclic Double Bond Core->Inactive Modification Spirocyclic Spirocyclic System (Increased Rigidity) Spirocyclic->Activity Enhances Electron_Withdrawing Electron-Withdrawing Groups (on Aryl Ring) Electron_Withdrawing->Activity Enhances Loss_of_Activity Loss of Activity Inactive->Loss_of_Activity

Key Structure-Activity Relationship Findings.

References

A Comparative Analysis of Gamma-Methylene-gamma-butyrolactone's Antifungal Efficacy Against Established Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of antifungal drug discovery, novel compounds are continuously being investigated for their potential to combat fungal infections. One such molecule of interest is gamma-Methylene-gamma-butyrolactone (GBL), a scaffold found in many natural products exhibiting a range of biological activities. This guide provides a comparative overview of the antifungal efficacy of GBL derivatives against well-established fungicides: Caspofungin, Fluconazole, and Amphotericin B. The information is tailored for researchers, scientists, and drug development professionals, presenting available data to facilitate an objective comparison.

It is important to note that, to date, scientific literature primarily focuses on the antifungal activity of GBL derivatives against plant pathogenic fungi. Direct comparative studies of GBL derivatives against human pathogenic fungi, in parallel with the fungicides discussed herein, are not yet available. Therefore, the quantitative data presented reflects the activity against the organisms tested in the respective studies and should be interpreted with this context in mind.

Quantitative Efficacy: A Comparative Overview

The antifungal activity of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. For some studies, the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is reported. The following tables summarize the available quantitative data for GBL derivatives and the established fungicides.

Table 1: Antifungal Efficacy of this compound Derivatives

Compound/DerivativeFungal SpeciesEfficacy MetricValueCitation(s)
α-Methylene-γ-butyrolactone derivative (6a)Colletotrichum lagenariumIC₅₀7.68 µM[1][2]
α-Methylene-γ-butyrolactone derivative (6d)Colletotrichum lagenariumIC₅₀8.17 µM[1][2]
α-Benzylidene-γ-lactone derivative (5c-5)Botrytis cinereaIC₅₀18.89 µM[3][4]
α-Methylene-γ-butyrolactone derivative (2)Rhizoctonia solaniEC₅₀0.94 mg/L[5]
α-Methylene-γ-butyrolactone derivative (7)Rhizoctonia solaniEC₅₀0.99 mg/L[5]
Spiropiperidinyl-α-methylene-γ-butyrolactone (7c)Rhizoctonia solaniEC₅₀3.51 µg/mL[6]
Spiropiperidinyl-α-methylene-γ-butyrolactone (7c)Alternaria solaniEC₅₀24.10 µg/mL[6]

Table 2: Antifungal Efficacy of Known Fungicides

FungicideFungal SpeciesEfficacy MetricTypical Value RangeCitation(s)
Caspofungin Candida albicansMIC0.015 - 1 µg/mL
Aspergillus fumigatusMEC0.015 - 0.12 µg/mL
Fluconazole Candida albicansMIC0.25 - 4 µg/mL
Cryptococcus neoformansMIC1 - 16 µg/mL
Amphotericin B Candida albicansMIC0.12 - 1 µg/mL
Aspergillus fumigatusMIC0.25 - 2 µg/mL[7]

Mechanisms of Antifungal Action

The mode of action is a critical differentiator between antifungal agents. The established fungicides have well-defined molecular targets, while the mechanism for GBL derivatives is an active area of research.

This compound Derivatives: The precise mechanism of action for GBL derivatives is not fully elucidated but is thought to be multifactorial. Studies suggest that these compounds can induce morphological changes in fungal hyphae, increase cell membrane permeability, and cause a reduction in intracellular mitochondria.[8] Furthermore, there is evidence that some derivatives may interfere with respiratory metabolism by targeting mitochondrial complex III.[5] This disruption of mitochondrial function likely leads to an increase in reactive oxygen species (ROS), contributing to cellular damage and fungal cell death.

Caspofungin: Caspofungin is an echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex disrupts cell wall integrity, leading to osmotic instability and cell death.

Fluconazole: As a triazole antifungal, fluconazole targets the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane structure and function.

Amphotericin B: This polyene antifungal binds directly to ergosterol in the fungal cell membrane. This binding forms pores or channels in the membrane, leading to increased permeability and the leakage of essential intracellular ions and molecules, resulting in cell death.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and a typical experimental workflow for antifungal susceptibility testing, the following diagrams are provided in the DOT language for Graphviz.

Antifungal_Mechanisms cluster_GBL γ-Methylene-γ-butyrolactone cluster_Caspofungin Caspofungin cluster_Fluconazole Fluconazole cluster_AmphotericinB Amphotericin B GBL GBL Derivative Mitochondria Mitochondrial Dysfunction GBL->Mitochondria Membrane ↑ Membrane Permeability GBL->Membrane ROS ↑ Reactive Oxygen Species Mitochondria->ROS Metabolism Inhibition of Respiratory Metabolism Mitochondria->Metabolism Death_GBL Fungal Cell Death ROS->Death_GBL Membrane->Death_GBL Metabolism->Death_GBL Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-Glucan Synthase Caspofungin->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan Synthesis GlucanSynthase->Glucan CellWall Cell Wall Integrity Glucan->CellWall Death_Casp Fungal Cell Death CellWall->Death_Casp Disruption leads to Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase Fluconazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol Synthesis LanosterolDemethylase->Ergosterol CellMembrane Cell Membrane Function Ergosterol->CellMembrane Death_Fluco Fungal Cell Death CellMembrane->Death_Fluco Disruption leads to AmphotericinB Amphotericin B Ergosterol_Ampho Ergosterol AmphotericinB->Ergosterol_Ampho Binds to Pore Membrane Pore Formation Ergosterol_Ampho->Pore Leakage Ion Leakage Pore->Leakage Death_Ampho Fungal Cell Death Leakage->Death_Ampho

Caption: Mechanisms of action for GBL derivatives and established fungicides.

Antifungal_Susceptibility_Workflow start Start: Fungal Isolate prep_inoculum Prepare Standardized Inoculum Suspension start->prep_inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_plates Prepare Microdilution Plates with Antifungal Serial Dilutions prep_plates->inoculate incubate Incubate at Specified Temperature and Time inoculate->incubate read_results Read Results Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC/MEC read_results->determine_mic end End: Susceptibility Profile determine_mic->end

References

comparative analysis of the anti-inflammatory effects of different gamma-Methylene-gamma-butyrolactone isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-methylene-γ-butyrolactone moiety, particularly in its alpha-positional arrangement (α-methylene-γ-butyrolactone), is a key pharmacophore found in numerous natural products, especially sesquiterpene lactones, renowned for their potent anti-inflammatory properties.[1] This guide provides a comparative analysis of the anti-inflammatory effects of various derivatives of this scaffold, summarizing key structure-activity relationships, underlying mechanisms of action, and the experimental protocols used for their evaluation. While direct comparative studies on the positional isomers (α-, β-, vs. γ-methylene) are scarce in the available literature, a wealth of data exists for derivatives of the α-methylene isomer, offering critical insights for drug design and development.

The anti-inflammatory activity of these compounds is largely attributed to the α,β-unsaturated carbonyl group within the α-methylene-γ-butyrolactone ring. This feature acts as a Michael acceptor, enabling covalent adduction with nucleophilic residues, such as cysteine, on key proteins that regulate the inflammatory response.[2]

Mechanism of Action: Targeting Key Inflammatory Pathways

The primary mechanism by which α-methylene-γ-butyrolactone derivatives exert their anti-inflammatory effects is through the modulation of major signaling pathways, predominantly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

NF-κB Pathway Inhibition:

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

α-Methylene-γ-butyrolactone derivatives have been shown to covalently bind to critical cysteine residues on both IKK and the p65/RelA subunit of NF-κB, thereby inhibiting IκBα phosphorylation and blocking NF-κB's nuclear translocation and DNA binding activity.[6][7]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Proteasome Proteasome Degradation p_IkBa->Proteasome Proteasome->NFkB Release NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Nuclear Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Methylene_lactone α-Methylene-γ-butyrolactone Derivatives Methylene_lactone->IKK Inhibition Methylene_lactone->NFkB Inhibition

Figure 1. Inhibition of the NF-κB signaling pathway by α-Methylene-γ-butyrolactone derivatives.

MAPK Pathway Modulation:

The MAPK family—including p38, JNK, and ERK—is another crucial set of signaling cascades that regulate inflammation.[4] Certain naphthalene-fused α-methylene-γ-butyrolactone derivatives have demonstrated the ability to attenuate the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages, suggesting that modulation of the MAPK pathway is another significant component of their anti-inflammatory action.[8]

Comparative Data on α-Methylene-γ-butyrolactone Derivatives

The anti-inflammatory potency of α-methylene-γ-butyrolactone derivatives is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies reveal that modifications to the lactone ring can significantly impact biological activity.

Modification/DerivativeObservationEffect on Anti-inflammatory ActivityReference(s)
Substituents on Benzene Ring (γ-position) Introduction of electron-withdrawing groups (e.g., Cl, Br, CN).Significantly increased potency.[1]
Halogen atom-containing derivatives.Generally showed better activity.[1]
Ester derivatives with electron-withdrawing groups.Showed better fungicidal activity (often correlates with anti-inflammatory potential).[1]
Meta-substitution on the benzene ring.Improved potency compared to ortho- and para-substitution.[1]
Stereochemistry Enantiomerically pure lactones.Can lead to diastereomeric adducts with proteins, inducing enantiospecificity in biological reactions.[2]
Naphthalene Fusion Naphthalene-fused derivatives.Potent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages.[8]

This table summarizes general trends from SAR studies. Direct quantitative comparison of IC50 values across different studies is challenging due to variations in experimental conditions.

Experimental Protocols

The evaluation of the anti-inflammatory properties of γ-methylene-γ-butyrolactone derivatives typically involves a combination of in vitro and in vivo assays.

In Vitro Anti-inflammatory Activity Assessment

A common and effective method involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with LPS to mimic an inflammatory response.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Protocol: Cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) for a further period (e.g., 6-24 hours).

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent assay. A decrease in nitrite concentration indicates inhibition of inducible nitric oxide synthase (iNOS).

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression Analysis: The mRNA levels of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6) are measured using quantitative real-time PCR (qRT-PCR).[6]

  • Protein Expression Analysis: The protein levels of key signaling molecules (e.g., phosphorylated p65, p38, JNK, ERK) are determined by Western blotting to confirm pathway inhibition.[7]

Experimental_Workflow cluster_assays Assays Start Start Culture Culture RAW 264.7 Macrophages Start->Culture Pretreat Pre-treat with Test Compounds Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (6-24h) Stimulate->Incubate Collect Collect Supernatant & Cell Lysate Incubate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (Cytokines) Collect->ELISA qPCR qRT-PCR (mRNA) Collect->qPCR Western Western Blot (Proteins) Collect->Western End End Griess->End ELISA->End qPCR->End Western->End

Figure 2. General experimental workflow for in vitro anti-inflammatory screening.

In Vivo Anti-inflammatory Activity Assessment

Animal models are used to confirm the in vitro findings and assess the therapeutic potential of the compounds.

  • Carrageenan-Induced Paw Edema: A widely used model for acute inflammation. The test compound is administered orally or intraperitoneally before injecting carrageenan into the paw of a rodent. The reduction in paw volume (edema) is measured over time.

  • LPS-Induced Systemic Inflammation: Animals are treated with the test compound before being challenged with a systemic injection of LPS. Serum levels of pro-inflammatory cytokines are then measured.

Conclusion

The α-methylene-γ-butyrolactone scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. The core mechanism of action revolves around the Michael acceptor properties of the α-methylene group, which effectively inhibits key inflammatory signaling pathways such as NF-κB and MAPK. Structure-activity relationship studies have demonstrated that the potency of these compounds can be finely tuned through substitutions on the lactone ring, with electron-withdrawing groups and specific substitution patterns enhancing activity. While direct comparative data for different positional isomers remains an area for future research, the extensive studies on α-methylene-γ-butyrolactone derivatives provide a robust framework for the rational design of next-generation anti-inflammatory drugs.

References

Unraveling the Cross-Reactivity of γ-Methylene-γ-butyrolactone and its Sesquiterpene Lactone Counterparts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of γ-Methylene-γ-butyrolactone (GMB) and other sesquiterpene lactones (SLs) is critical for predicting potential allergic reactions and designing safer therapeutics. This guide provides a comprehensive comparison of their cross-reactivity profiles, supported by experimental data and detailed methodologies.

The allergenic potential of many plants, particularly those from the Asteraceae family, is largely attributed to the presence of sesquiterpene lactones. A key structural feature responsible for this activity is the α-methylene-γ-butyrolactone moiety, an electrophilic group that can react with nucleophilic residues in proteins, initiating an immune response. While this shared chemical feature suggests a high likelihood of cross-reactivity among different SLs, experimental evidence reveals a more nuanced relationship, with the substitution pattern of the lactone ring playing a decisive role.

Comparative Analysis of Cross-Reactivity

Studies investigating the cross-reactivity of GMB and other SLs have primarily utilized in vivo methods such as patch testing in humans and the Guinea Pig Maximization Test (GPMT), as well as in vitro assays like the Lymphocyte Transformation Test (LTT).

A pivotal finding is that the unsubstituted γ-methylene-γ-butyrolactone (GMB) itself does not appear to elicit cross-reactions in individuals or animals already sensitized to more complex, substituted sesquiterpene lactones like alantolactone or isoalantolactone.[1] This suggests that while the α-methylene-γ-butyrolactone group is necessary for sensitization, the overall molecular structure, including the presence of substituents, is crucial for determining the specificity of the allergic response and the potential for cross-reactions.[1]

Cross-reactivity is a common phenomenon among structurally similar SLs. For instance, patients sensitized to one type of Compositae plant often exhibit positive patch test reactions to other plants within the same family, indicating that their immune systems recognize and react to related SLs.[2] The standard screening tool for SL allergy, the "SL mix," contains alantolactone, dehydrocostus lactone, and costunolide, highlighting the clinical relevance of cross-reactivity among these specific compounds.[2]

The table below summarizes qualitative cross-reactivity observations from various studies. A direct quantitative comparison is challenging due to the variability in study designs and patient populations.

Sesquiterpene Lactone/MixSensitizerCross-Reactions Observed WithExperimental ModelReference
γ-Methylene-γ-butyrolactoneAlantolactone, IsoalantolactoneNone Guinea Pigs, Humans[1]
AlantolactoneAlantolactoneIsoalantolactoneGuinea Pigs[1]
IsoalantolactoneIsoalantolactoneAlantolactoneGuinea Pigs[1]
PartheniumPartheniumOther sesquiterpene lactonesGuinea Pigs[2]
Compositae MixVarious Compositae plantsFeverfew, Tansy, ChamomileHumans[2]
CostusCostusVarious sesquiterpene lactonesHumans[3]

Experimental Protocols

A detailed understanding of the methodologies used to assess cross-reactivity is essential for interpreting the available data and designing future studies.

Patch Testing

Patch testing is the primary diagnostic tool for allergic contact dermatitis to SLs.

  • Objective: To identify specific allergens that cause a delayed-type hypersensitivity reaction on the skin.

  • Procedure:

    • A small amount of the test substance (e.g., SL mix 0.1% in petrolatum) is applied to a patch.[4]

    • The patch is placed on the patient's back and left for 48 hours.

    • The patch is removed, and the skin is examined for any reaction at specific time points (e.g., 48 and 96 hours).

    • Reactions are graded based on the severity of erythema, infiltration, and vesiculation.

  • Standard Allergens: The "sesquiterpene lactone mix" (containing alantolactone, dehydrocostus lactone, and costunolide) and the "Compositae mix" are commonly used for screening.[2][4]

Guinea Pig Maximization Test (GPMT)

The GPMT is an in vivo method to determine the skin sensitization potential of a substance.[5]

  • Objective: To assess if a chemical can induce and elicit a delayed contact hypersensitivity response in guinea pigs.

  • Procedure:

    • Induction Phase:

      • Day 0: Intradermal injections of the test substance with and without Freund's Complete Adjuvant (FCA) are administered to the scapular region of the guinea pigs.[6]

      • Day 7: A topical application of the test substance is applied to the same area and occluded for 48 hours.[6]

    • Challenge Phase:

      • Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank and occluded for 24 hours.[6]

    • Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to a control group.

Lymphocyte Transformation Test (LTT)

The LTT is an in vitro assay that measures the proliferation of T-lymphocytes in response to an allergen.[7][8]

  • Objective: To detect the presence of allergen-specific memory T-cells in a patient's blood.[7]

  • Procedure:

    • Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from a blood sample.[7]

    • The cells are cultured in the presence of the suspected allergen (e.g., a specific SL).

    • If allergen-specific memory T-cells are present, they will be stimulated to proliferate.

    • Cell proliferation is measured, typically by the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or by non-radioactive colorimetric assays.[9] A stimulation index is calculated by comparing the proliferation in the presence of the allergen to a negative control.

Signaling Pathways and Experimental Workflows

The biological effects of sesquiterpene lactones, including their allergenic and therapeutic properties, are mediated through the modulation of various intracellular signaling pathways. The α-methylene-γ-butyrolactone moiety can react with sulfhydryl groups of proteins, thereby altering their function. Key pathways affected include NF-κB, MAPK, and STATs, which are central to inflammation and cell proliferation.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor MAPKKK MAPKKK receptor->MAPKKK Signal JAK JAK receptor->JAK SL Sesquiterpene Lactone (SL) IKK IKK SL->IKK Inhibits MAPK MAPK (ERK, JNK, p38) SL->MAPK Modulates STAT STAT SL->STAT Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 JAK->STAT Phosphorylates STAT_nuc STAT STAT->STAT_nuc Dimerizes & Translocates gene Gene Expression (Inflammation, Proliferation) NFkB_nuc->gene AP1->gene STAT_nuc->gene

Caption: Modulation of key signaling pathways by sesquiterpene lactones.

The following diagram illustrates a typical workflow for assessing cross-reactivity using both in vivo and in vitro methods.

Experimental_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment cluster_analysis Data Analysis sensitization Sensitization (e.g., GPMT Induction) challenge Challenge (Patch Test with various SLs) sensitization->challenge blood Collect Blood from Sensitized Subject sensitization->blood evaluation_invivo Evaluate Skin Reaction (Erythema, Edema) challenge->evaluation_invivo comparison Compare Reactivity Profiles evaluation_invivo->comparison pbmc Isolate PBMCs blood->pbmc ltt Lymphocyte Transformation Test (Incubate with various SLs) pbmc->ltt evaluation_invitro Measure Lymphocyte Proliferation ltt->evaluation_invitro evaluation_invitro->comparison conclusion Determine Cross-Reactivity Pattern comparison->conclusion

Caption: Workflow for cross-reactivity assessment of sesquiterpene lactones.

References

Comparative Efficacy of Parthenolide: An In Vitro and In Vivo Analysis of a Gamma-Methylene-gamma-butyrolactone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Parthenolide, a sesquiterpene lactone characterized by a gamma-Methylene-gamma-butyrolactone ring, has garnered significant attention in oncological research.[1][2][3] Originally extracted from the medicinal herb Feverfew (Tanacetum parthenium), this natural product has demonstrated potent anti-inflammatory and anti-cancer properties.[1][3][4] Its primary mechanism of action involves the inhibition of the pro-inflammatory and pro-survival NF-κB (nuclear factor kappa B) signaling pathway.[5][6][7] This guide provides a comparative analysis of the in vitro and in vivo efficacy of Parthenolide, presenting key experimental data and detailed protocols to offer a comprehensive evaluation for researchers and drug development professionals.

In Vitro Efficacy: Cytotoxicity Profiling

The initial assessment of an anti-cancer agent's efficacy is typically conducted in vitro using cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric derived from these assays.[8]

Data Presentation: Comparative Cytotoxicity (IC50)

The following table summarizes the IC50 values for Parthenolide across various human cancer cell lines compared to Doxorubicin, a standard chemotherapeutic agent. Lower IC50 values indicate higher potency.

Cell LineCancer TypeParthenolide (µM)Doxorubicin (µM)
MDA-MB-231 Triple-Negative Breast Cancer~10-15~0.5-1.0
MCF-7 ER-Positive Breast Cancer~5-10~0.1-0.5
HCT116 Colon Carcinoma~7-12~0.2-0.6
U87.MG Glioblastoma~8-15~0.4-0.8
PANC-1 Pancreatic Cancer~5-10~0.1-0.4

Note: The IC50 values are approximate and can vary based on experimental conditions such as incubation time and assay type. Data is compiled from multiple sources for illustrative purposes.

Parthenolide demonstrates significant cytotoxic effects against a range of cancer cell lines, although its potency is generally lower than that of Doxorubicin.[2][9] However, Parthenolide has been shown to selectively induce apoptosis in tumor cells while sparing normal cells, a highly desirable characteristic in cancer therapy.[1][10] Furthermore, it can enhance the sensitivity of cancer cells to conventional chemotherapeutics like Doxorubicin, suggesting potential for combination therapies.[2][11]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of Parthenolide or a control vehicle (e.g., DMSO) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8]

In Vivo Efficacy: Xenograft Tumor Models

To evaluate the therapeutic potential in a living organism, promising compounds are tested in in vivo models, such as xenografts, where human tumor cells are implanted into immunodeficient mice.[12][13]

Data Presentation: Tumor Growth Inhibition

The following table summarizes the representative results from a xenograft study using MDA-MB-231 breast cancer cells in immunodeficient mice.

Treatment GroupDosage & ScheduleMean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)
Vehicle Control Saline, daily1200 ± 150-
Parthenolide 40 mg/kg, daily650 ± 11045.8%
Docetaxel 5 mg/kg, weekly500 ± 9058.3%
Parthenolide + Docetaxel Combination250 ± 7079.2%

Note: Data is illustrative and compiled from representative studies.[2][11][14] Results can vary based on the mouse strain, cell line, and treatment regimen.

In vivo studies have confirmed Parthenolide's ability to suppress tumor growth.[1][10] Notably, when used in combination with Docetaxel, Parthenolide significantly enhances the anti-tumor effect, leading to a greater reduction in tumor volume and, in some studies, reduced metastasis.[11][14]

Experimental Protocol: Subcutaneous Xenograft Mouse Model
  • Cell Preparation: Human cancer cells (e.g., MDA-MB-231) are cultured, harvested during their exponential growth phase, and resuspended in a sterile solution like PBS or a basement membrane extract (e.g., Matrigel) to improve tumor take rate.[15]

  • Implantation: A suspension containing 1-5 million cells is injected subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NSG or Nude mice).[12][16]

  • Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment Administration: Once tumors reach the target size, mice are randomized into treatment groups. Parthenolide (and/or other agents) is administered via a clinically relevant route, such as intraperitoneal (i.p.) or oral gavage, according to the predefined schedule.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Visualizations: Pathways and Workflows

Mechanism of Action: NF-κB Signaling Pathway

Parthenolide exerts its anti-cancer effects primarily by inhibiting the NF-κB signaling pathway.[6][17] It directly binds to and inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[5][18] This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of genes involved in cell survival, proliferation, and inflammation.[1][17]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Parthenolide Parthenolide Parthenolide->IKK Inhibits IkB_NFkB:f0->IkB Degradation IkB_NFkB:f1->NFkB Release Genes Target Genes (Survival, Proliferation) NFkB_n->Genes Transcription

Caption: Parthenolide inhibits the NF-κB pathway by blocking IKK-mediated IκBα degradation.

General Experimental Workflow

The evaluation of a novel compound follows a structured progression from initial in vitro screening to more complex in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation a Compound Synthesis (GMB Derivative) b Cytotoxicity Screening (e.g., MTT Assay) a->b c IC50 Determination b->c d Target Identification (e.g., NF-κB) c->d e Pathway Analysis (Western Blot, Reporter Assays) d->e f Xenograft Model Development e->f g Efficacy Study (Tumor Growth Inhibition) f->g h Toxicity Assessment g->h i Preclinical Candidate g->i h->i

Caption: Workflow for preclinical evaluation of a novel anti-cancer compound.

Logical Relationship: Parthenolide vs. Conventional Chemotherapy

This diagram outlines a comparative analysis of Parthenolide against traditional chemotherapeutic agents like Doxorubicin.

Logical_Comparison Parthenolide Parthenolide (GMB Derivative) - Natural Product - Targets specific pathways (NF-κB) - Selective toxicity to cancer cells - Potential to overcome drug resistance Comparison Comparison Parthenolide->Comparison Doxorubicin Conventional Chemotherapy (Doxorubicin) - Broad-spectrum cytotoxicity - Induces DNA damage - High potency (low IC50) - Significant side effects - Prone to drug resistance Doxorubicin->Comparison SharedGoal Inhibit Tumor Growth Comparison->SharedGoal

Caption: Comparison of Parthenolide and conventional chemotherapy attributes.

Conclusion

Parthenolide, a representative this compound derivative, demonstrates considerable anti-cancer efficacy both in vitro and in vivo. While its standalone potency may be less than that of conventional agents like Doxorubicin, its favorable selectivity for cancer cells and its ability to inhibit key survival pathways like NF-κB make it a compelling candidate for further development.[1][6] The data strongly support its potential use in combination therapies to enhance the efficacy of existing treatments and overcome mechanisms of drug resistance.[2][10] Future research should continue to explore the therapeutic applications of Parthenolide and its analogues in various cancer models.

References

Assessing the Target Specificity of gamma-Methylene-gamma-butyrolactone Compared to Other Michael Acceptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate use of covalent inhibitors has seen a resurgence in drug discovery, offering the potential for enhanced potency and prolonged duration of action. Central to the design of these inhibitors is the "warhead," an electrophilic group that forms a covalent bond with a nucleophilic amino acid residue on the target protein. The α,β-unsaturated carbonyl motif, a classic Michael acceptor, is a frequently employed warhead. This guide provides a comparative assessment of gamma-Methylene-gamma-butyrolactone (GMB), a member of the α-methylene-γ-butyrolactone class of Michael acceptors, against other commonly used Michael acceptors in drug development. This analysis is based on available experimental data regarding their reactivity, target specificity, and impact on key signaling pathways.

Executive Summary

This compound (GMB) and other α-methylene-γ-butyrolactones are naturally occurring and synthetic compounds that act as Michael acceptors due to their electrophilic α,β-unsaturated lactone structure.[1] This reactivity allows them to form covalent adducts with nucleophilic residues in proteins, most notably cysteine and lysine.[2] While this reactivity is the basis for their biological activity, it also raises questions about their target specificity compared to other well-characterized Michael acceptors like acrylamides and vinyl sulfones. This guide aims to provide a data-driven comparison to aid researchers in the selection and design of covalent inhibitors.

Data Presentation: Comparative Analysis of Michael Acceptors

The following tables summarize key properties and available quantitative data for GMB (as part of the α-methylene-γ-butyrolactone class) and other common Michael acceptors. It is important to note that direct, head-to-head comparative studies profiling the entire proteome-wide reactivity of GMB against other Michael acceptors are limited in the public domain. Therefore, this comparison is constructed from studies on individual compounds or classes.

Table 1: General Properties and Reactivity of Common Michael Acceptors

Michael Acceptor ClassRepresentative StructureCommon Nucleophilic TargetsGeneral ReactivityNotes
α-Methylene-γ-butyrolactones This compoundCysteine, LysineModerately electrophilicReactivity can be influenced by substituents on the lactone ring.
Acrylamides AcrylamideCysteine[3]Weakly to moderately electrophilicReactivity is highly tunable through substitution on the acrylamide nitrogen and the α- and β-carbons.[4]
Vinyl Sulfones/Sulfonamides Vinyl sulfoneCysteineHighly electrophilicGenerally more reactive than acrylamides.
Acrylonitriles AcrylonitrileCysteineModerately to highly electrophilicReactivity can be tuned by the electron-withdrawing nature of the substituent at the α-position.[5]

Table 2: Reported Biological Activities and Targets

Michael Acceptor ClassReported Biological ActivitiesKnown Protein Targets (Examples)
α-Methylene-γ-butyrolactones Anti-inflammatory, anti-cancer, anti-microbial, skin sensitization[1][2]NF-κB pathway proteins, Keap1, various enzymes and transcription factors (class-wide, not specific to GMB)[6]
Acrylamides Kinase inhibition, anti-cancerEpidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK)[3]
Vinyl Sulfones/Sulfonamides Protease inhibitionCathepsins, Caspases
Acrylonitriles Kinase inhibitionJanus kinase 3 (JAK3)[7]

Table 3: Quantitative Data (IC50 Values) for Selected α-Methylene-γ-butyrolactones

CompoundCell LineIC50 (µM)Reference
Naphthalene-fused (α-alkoxycarbonyl)methylene-γ-butyrolactoneHCT-15 (colon cancer)64-66[8]
Naphthalene-fused (α-alkoxycarbonyl)methylene-γ-butyrolactoneMCF-7 (breast cancer)64-66[8]

Note: Specific IC50 values for GMB acting as a covalent inhibitor were not found in the reviewed literature. The data presented is for a structurally related compound to illustrate the potential potency range of this class.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing data across different studies. Below are summaries of key experimental protocols used to assess the target specificity of Michael acceptors.

Proteomic Profiling of Covalent Targets

This method aims to identify the full spectrum of proteins that are covalently modified by a Michael acceptor in a cellular context.

  • Cell Culture and Treatment: Human cell lines (e.g., Jurkat T cells, THP-1 monocytes) are cultured under standard conditions.[9] The cells are then treated with a sub-lethal concentration (e.g., IC10) of the Michael acceptor for a defined period.

  • Protein Extraction and Separation: Following treatment, cells are lysed, and the total protein is extracted. The proteins are then separated using two-dimensional gel electrophoresis (2D-GE), which separates proteins based on their isoelectric point and molecular weight.[9]

  • Protein Identification: Protein spots that show a significant change in abundance between treated and untreated cells are excised from the gel. The proteins are then identified using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF/TOF-MS).[9]

  • Data Analysis: The identified proteins are mapped to their biological pathways to understand the functional consequences of the covalent modifications.

In Vitro Reactivity Assays

These assays are used to determine the intrinsic reactivity of a Michael acceptor with a model nucleophile, typically a thiol-containing molecule like glutathione (GSH).

  • Reaction Conditions: The Michael acceptor is incubated with an excess of GSH in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.[10]

  • Monitoring the Reaction: The disappearance of the Michael acceptor and the formation of the GSH adduct are monitored over time using techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Kinetic Analysis: The data is used to calculate the second-order rate constant (k) for the reaction, which provides a quantitative measure of the compound's reactivity.[10]

In-Cell Western Assay for IC50 Determination

This technique allows for the quantification of target engagement and inhibition within a cellular environment.

  • Cell Plating and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with a range of concentrations of the inhibitor.

  • Immunostaining: After treatment, the cells are fixed and permeabilized. Primary antibodies specific to the target protein (and its phosphorylated form, if applicable) are added, followed by fluorescently labeled secondary antibodies.

  • Imaging and Quantification: The plates are scanned using a fluorescent imager, and the intensity of the signal in each well is quantified.

  • IC50 Calculation: The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[11]

Mandatory Visualization

Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key signaling pathways often modulated by Michael acceptors and the fundamental mechanism of their covalent interaction.

Michael_Addition cluster_reactants Reactants cluster_product Product GMB γ-Methylene-γ-butyrolactone (Michael Acceptor) Adduct Covalent Protein-GMB Adduct GMB->Adduct Michael Addition Protein Protein with Nucleophilic Residue (e.g., Cys-SH) Protein->Adduct

Caption: Covalent modification via Michael addition.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory signals, Stress IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p P-IκB IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Gene Target Gene Expression (Inflammation, Survival) DNA->Gene

Caption: Simplified NF-κB signaling pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation MichaelAcceptor Michael Acceptor (e.g., GMB) MichaelAcceptor->Keap1 Modifies Cysteine Residues, Inhibits Nrf2 binding ARE ARE Nrf2_nuc->ARE Binds Gene Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene

Caption: Keap1-Nrf2-ARE antioxidant response pathway.

Discussion and Conclusion

The α-methylene-γ-butyrolactone scaffold, as exemplified by GMB, represents a class of moderately reactive Michael acceptors that can covalently modify proteins, leading to a range of biological effects. Their target specificity is a critical parameter for their development as therapeutic agents.

Comparison with Acrylamides: Acrylamides are perhaps the most widely used Michael acceptors in targeted covalent inhibitors.[3] Their reactivity is highly tunable through synthetic chemistry, allowing for the fine-tuning of target engagement and the minimization of off-target effects.[4][10] While α-methylene-γ-butyrolactones also offer opportunities for synthetic modification, the inherent reactivity of the lactone ring system may be less amenable to the same degree of fine-tuning as the more synthetically versatile acrylamide scaffold.

Targeting Cysteine vs. Lysine: While both GMB and acrylamides can react with cysteine, α-methylene-γ-butyrolactones have also been shown to react with lysine residues.[2] This broader reactivity profile could lead to a different off-target profile compared to more cysteine-selective Michael acceptors.

Impact on Signaling Pathways: The ability of Michael acceptors to modify cysteine residues makes them potent modulators of redox-sensitive signaling pathways. The Keap1-Nrf2-ARE pathway, a master regulator of the antioxidant response, is a key target.[6][12] Electrophiles like those in the GMB class can react with cysteine sensors in Keap1, leading to the stabilization and nuclear translocation of Nrf2 and the subsequent transcription of antioxidant and cytoprotective genes. Similarly, the NF-κB pathway, which is central to inflammation and cell survival, is also regulated by the redox state of key proteins and can be modulated by Michael acceptors.[13][14]

Future Directions: To fully assess the therapeutic potential of GMB and other α-methylene-γ-butyrolactones, further research is needed. Head-to-head proteomic profiling studies comparing GMB with a panel of other Michael acceptors would provide a comprehensive map of their respective target landscapes. Additionally, detailed kinetic studies are required to quantify the reactivity of GMB towards a range of biological nucleophiles.

References

Validating the Mechanism of Action of gamma-Methylene-gamma-butyrolactone Using a Knockout Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of gamma-Methylene-gamma-butyrolactone (MGL), a reactive alpha,beta-unsaturated carbonyl compound. By leveraging knockout (KO) cell line models, researchers can definitively elucidate the on-target effects of MGL and objectively compare its performance against alternative compounds. This document outlines detailed experimental protocols, presents data in a comparative format, and visualizes key pathways and workflows to support rigorous scientific inquiry.

Introduction to this compound and its Putative Mechanism of Action

This compound (MGL) belongs to a class of compounds characterized by an α,β-unsaturated lactone. This structural feature, specifically the exocyclic methylene group, confers high reactivity, allowing it to act as a Michael acceptor. This enables covalent modification of nucleophilic residues, such as cysteine, in cellular proteins.[1] A well-studied member of this class, parthenolide, is known to exert its biological effects, including anti-inflammatory and anti-cancer activities, by targeting multiple signaling pathways.[2]

One of the primary proposed mechanisms of action for MGL and related compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a critical transcription factor that regulates inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. MGL is hypothesized to inhibit this pathway, potentially through direct alkylation of key proteins within the NF-κB cascade.

To validate this proposed mechanism, the use of a knockout cell line lacking a crucial component of the NF-κB pathway (e.g., the p65/RelA subunit) is an indispensable tool.[2][3][5][6] By comparing the cellular response to MGL in wild-type versus knockout cells, a direct causal link between the compound's activity and its intended molecular target can be established.

Data Presentation: Comparing MGL in Wild-Type vs. NF-κB p65 KO Models

The following tables summarize hypothetical quantitative data from key experiments designed to validate the NF-κB-dependent mechanism of action of MGL. For comparison, an alternative NF-κB inhibitor, Guggulsterone, is included. Guggulsterone is a farnesoid X receptor antagonist that has also been shown to inhibit NF-κB activation.[7][8][9]

Table 1: Cell Viability Assay (IC50 Values in µM)

Cell LineThis compoundGuggulsterone
Wild-Type15.525.2
NF-κB p65 KO> 10028.1

Table 2: NF-κB Reporter Assay (Fold Induction of Luciferase Activity)

Cell LineTreatmentThis compoundGuggulsterone
Wild-TypeVehicle1.01.0
TNF-α12.311.9
TNF-α + Compound2.14.5
NF-κB p65 KOTNF-α1.21.1
TNF-α + Compound1.31.2

Table 3: Western Blot Analysis of Phospho-IκBα Levels (Relative Density)

Cell LineTreatmentThis compoundGuggulsterone
Wild-TypeVehicle1.01.0
TNF-α8.78.5
TNF-α + Compound1.53.2
NF-κB p65 KOTNF-α8.68.4
TNF-α + Compound8.38.1

Experimental Protocols

Generation of NF-κB p65 Knockout Cell Line using CRISPR/Cas9
  • gRNA Design: Design two guide RNAs (gRNAs) targeting the first exon of the RELA gene (encoding p65) using a validated online tool.

  • Vector Construction: Clone the gRNA sequences into a suitable Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance).

  • Transfection: Transfect the target cell line (e.g., HEK293T or a relevant cancer cell line) with the gRNA/Cas9 plasmids using a lipid-based transfection reagent.

  • Selection: Two days post-transfection, apply puromycin selection to eliminate non-transfected cells.

  • Single-Cell Cloning: Perform single-cell sorting into 96-well plates to isolate individual clones.

  • Validation: Expand the clones and validate the knockout of the p65 protein by Western blot and Sanger sequencing of the targeted genomic region.

Cell Viability Assay
  • Cell Seeding: Seed wild-type and NF-κB p65 KO cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or Guggulsterone (e.g., from 0.1 to 100 µM) for 48 hours.

  • Viability Assessment: Assess cell viability using a resazurin-based assay. Add resazurin to each well and incubate for 2-4 hours. Measure the fluorescence at 560 nm excitation and 590 nm emission.

  • IC50 Calculation: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

NF-κB Reporter Assay
  • Transfection: Co-transfect wild-type and NF-κB p65 KO cells with an NF-κB-responsive luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours, pre-treat the cells with this compound or Guggulsterone for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction relative to the vehicle-treated control.

Western Blot Analysis
  • Cell Treatment: Seed wild-type and NF-κB p65 KO cells in 6-well plates. Pre-treat with this compound or Guggulsterone for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 15 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the loading control.

Mandatory Visualizations

G cluster_workflow Experimental Workflow cluster_assays Comparative Assays start Start crispr Generate NF-κB p65 KO Cell Line (CRISPR/Cas9) start->crispr expand Expand and Validate Wild-Type and KO Cell Lines crispr->expand treat Treat Cells with This compound and Guggulsterone expand->treat viability Cell Viability Assay (IC50) treat->viability reporter NF-κB Reporter Assay treat->reporter western Western Blot (p-IκBα) treat->western analyze Analyze and Compare Data (WT vs. KO) viability->analyze reporter->analyze western->analyze conclusion Validate Mechanism of Action analyze->conclusion

Caption: Experimental workflow for validating the mechanism of action.

G cluster_pathway Proposed NF-κB Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates ikb_p P-IκB proteasome Proteasomal Degradation ikb_p->proteasome Targets for transcription Gene Transcription (Inflammation, Survival) nucleus->transcription Initiates mgl gamma-Methylene- gamma-butyrolactone mgl->ikk Inhibits

References

Comparative Metabolic Stability of γ-Methylene-γ-butyrolactone in Human and Mouse Liver Microsomes: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the early stages of drug discovery. This guide provides a framework for comparing the metabolic stability of γ-Methylene-γ-butyrolactone in human and mouse liver microsomes. Due to a lack of publicly available quantitative data for this specific compound, this document will focus on the standardized experimental protocols and the expected data outputs for such a comparative study.

Introduction to Metabolic Stability Assessment

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] Assays using liver microsomes, which are vesicles of the endoplasmic reticulum, are a common in vitro method to assess Phase I metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes.[2][3] By comparing the metabolic rates in human and mouse liver microsomes, researchers can gain insights into potential species differences in metabolism, which is crucial for extrapolating preclinical animal data to human clinical outcomes.[1] The key parameters derived from these studies are the half-life (t1/2) and the intrinsic clearance (Clint).[1][4]

Comparative Data Summary (Hypothetical)

While specific experimental data for γ-Methylene-γ-butyrolactone is not currently available in the public domain, a typical comparison of metabolic stability would be presented as follows. These values are essential for ranking compounds based on their metabolic lability and for predicting their in vivo hepatic clearance.[3]

ParameterHuman Liver MicrosomesMouse Liver Microsomes
Half-life (t1/2, min) Data Not AvailableData Not Available
Intrinsic Clearance (Clint, µL/min/mg protein) Data Not AvailableData Not Available

Caption: Hypothetical data table for the metabolic stability of γ-Methylene-γ-butyrolactone.

Experimental Protocol: In Vitro Microsomal Stability Assay

The following is a detailed protocol for determining the metabolic stability of a test compound, such as γ-Methylene-γ-butyrolactone, in human and mouse liver microsomes. This protocol is based on standard industry practices.[5]

1. Materials and Reagents:

  • Pooled human and mouse liver microsomes

  • Test compound (γ-Methylene-γ-butyrolactone)

  • Phosphate buffer (100 mM, pH 7.4)[5]

  • Magnesium chloride (MgCl2)[5]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5]

  • Control compounds (e.g., compounds with known low and high clearance)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

2. Preparation of Solutions:

  • Prepare a stock solution of the test compound and control compounds (e.g., 1 mM in DMSO).

  • Prepare the microsomal incubation medium containing phosphate buffer and MgCl2.[5]

  • Prepare the NADPH regenerating system solution.[5]

  • Prepare the reaction termination solution (e.g., acetonitrile with internal standard).

3. Incubation Procedure:

  • Pre-warm the microsomal incubation medium and NADPH regenerating system to 37°C.[1]

  • In a 96-well plate, add the liver microsomes (human or mouse) to the incubation medium to achieve a final protein concentration (e.g., 0.5 mg/mL).[2][6]

  • Add the test compound to the microsome-containing wells to reach the desired final concentration (e.g., 1 µM).[2]

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[2]

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in designated wells by adding a volume of the cold termination solution.[2]

  • Include negative control incubations without the NADPH regenerating system to assess non-enzymatic degradation.[5]

4. Sample Analysis:

  • After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).

Below is a graphical representation of the experimental workflow.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock Solution mix_microsomes Add Microsomes and Test Compound to Plate prep_compound->mix_microsomes prep_microsomes Prepare Microsomal Incubation Medium prep_microsomes->mix_microsomes prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction prep_stop Prepare Termination Solution terminate Terminate Reaction prep_stop->terminate pre_incubate Pre-incubate at 37°C mix_microsomes->pre_incubate pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calc_params Calculate t1/2 and Clint plot_data->calc_params G GBL γ-Butyrolactone (GBL) GHB γ-Hydroxybutyric Acid (GHB) GBL->GHB Lactonase (Blood, Liver)

References

Safety Operating Guide

Proper Disposal of γ-Methylene-γ-butyrolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of γ-Methylene-γ-butyrolactone, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage this chemical waste stream responsibly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be familiar with the hazards associated with γ-Methylene-γ-butyrolactone. This compound may cause skin and eye irritation and could lead to allergic skin reactions.[1][2] All handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[3]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1][4]

  • Hand Protection: Use suitable impervious chemical-resistant gloves (e.g., nitrile rubber).[1][4]

  • Skin and Body Protection: Wear a lab coat or long-sleeved protective clothing to prevent skin contact.[1][4]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[1][5]

  • Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[1][5]

Operational Disposal Plan

The disposal of γ-Methylene-γ-butyrolactone must be managed as hazardous chemical waste through an institution's Environmental Health and Safety (EHS) program or a licensed waste disposal service.[1][3][6] Direct disposal into regular trash or down the sanitary sewer is strictly prohibited.[1][7]

Step-by-Step Disposal Protocol:
  • Waste Segregation: At the point of generation, segregate waste contaminated with γ-Methylene-γ-butyrolactone. Do not mix it with incompatible materials such as strong acids, bases, or oxidizing agents.[1][6]

    • Solid Waste: Collect unused or expired compounds, contaminated gloves, bench paper, and other disposable lab supplies in a designated solid hazardous waste container.[6]

    • Liquid Waste: Collect solutions containing γ-Methylene-γ-butyrolactone in a separate, dedicated liquid hazardous waste container.[6]

  • Containerization and Labeling: Use compatible, leak-proof containers with secure screw caps for waste collection. High-density polyethylene (HDPE) containers are often suitable.[1][6]

    • As soon as the first waste is added, affix a "Hazardous Waste" label.

    • Clearly identify the contents on the label, including the full chemical name ("γ-Methylene-γ-butyrolactone") and approximate concentrations and volumes.[6]

  • Waste Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.

    • Absorb liquid spills with an inert material such as sand, diatomaceous earth, or a universal binder.[1][3]

    • Carefully collect the absorbed material and contaminated debris into a properly labeled, sealable container for hazardous waste disposal.[1][3]

    • Decontaminate the spill area thoroughly with soap and water. Dispose of all cleanup materials as hazardous waste.[1]

  • Empty Container Disposal: A container that held γ-Methylene-γ-butyrolactone is not considered empty until properly decontaminated.

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[1][3]

    • Crucially, collect all rinsate and dispose of it as hazardous liquid waste.[1][3]

    • After triple-rinsing and air-drying, deface the original label, and the container may then be disposed of as non-hazardous waste according to your institution's guidelines.[1]

  • Arrange for Professional Disposal: Contact your institution's EHS department or an approved hazardous waste contractor to schedule a pickup for the collected waste. Do not attempt to transport or dispose of the chemical waste yourself.[1][6]

Quantitative Data and Waste Classification

While γ-Methylene-γ-butyrolactone is not specifically listed by name with a unique EPA hazardous waste code, it must be evaluated based on its characteristics. The waste generator is responsible for this determination.

ParameterInformationSource
Hazardous Waste Characterization Must be evaluated for characteristics of Ignitability (D001), Corrosivity (D002), Reactivity (D003), and Toxicity (D004-D043).[1][6]
RCRA Waste Code No specific P or U code. If unused, it would be classified as a discarded commercial chemical product. If mixed with listed solvents (e.g., acetone, xylene), it may fall under F-listed codes (F003, F005). Otherwise, it should be managed based on characteristic codes.[5][8]
Aquatic Toxicity Some related lactones are considered very toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.[1][8]
Biodegradability Some related lactones, like γ-Butyrolactone, are readily biodegradable, but this does not permit sewer disposal.[8]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of γ-Methylene-γ-butyrolactone.

G cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_storage Storage & Final Disposal cluster_contingency Contingency A Identify γ-Methylene-γ-butyrolactone Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste Streams B->C D Solid Waste (Gloves, Paper) C->D E Liquid Waste (Solutions, Rinsate) C->E F Use Separate, Compatible, Labeled Containers D->F E->F G Store Sealed Containers in Designated Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Service G->H I Professional Collection and Disposal H->I J Spill Occurs K Absorb with Inert Material J->K Contain L Collect and Dispose of as Hazardous Waste K->L L->G

Disposal Workflow for γ-Methylene-γ-butyrolactone

References

Personal protective equipment for handling gamma-Methylene-gamma-butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling γ-Methylene-γ-butyrolactone (also known as α-Methylene-γ-butyrolactone), including operational and disposal plans.

Chemical Hazards:

Gamma-Methylene-gamma-butyrolactone is a flammable liquid and vapor.[1][2] It is also known to be a skin sensitizer, which may cause an allergic skin reaction.[1][2][3] The substance can cause skin and serious eye irritation.[3] Inhalation may lead to allergy or asthma-like symptoms or breathing difficulties.[3] It is harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling γ-Methylene-γ-butyrolactone.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side shields or GogglesEuropean standard EN 166 compliant goggles are recommended.[2] A face shield may be necessary depending on the scale of the operation.[3]
Hand Protection Protective glovesChemical-resistant gloves should be worn.[1][2][3] It is advisable to check with the glove supplier for specific compatibility and breakthrough times.
Skin and Body Protection Protective clothingWear appropriate protective clothing to prevent skin contact.[3]
Respiratory Protection Vapor respiratorRecommended when working in poorly ventilated areas or when vapor or mist generation is likely.[3] For small-scale laboratory use, a half mask with an organic vapor filter (Type A) is suggested.[2] In case of accidental release, a self-contained breathing apparatus may be necessary.[1]

Safe Handling and Disposal Workflow

Proper procedural steps are critical to minimize exposure and ensure safety. The following diagram outlines the logical workflow for handling γ-Methylene-γ-butyrolactone.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_area Ensure well-ventilated area (fume hood) gather_materials Gather all necessary equipment and reagents prep_area->gather_materials don_ppe Don appropriate PPE (gloves, goggles, lab coat) gather_materials->don_ppe handle_chemical Carefully handle γ-Methylene-γ-butyrolactone, avoiding skin/eye contact and inhalation don_ppe->handle_chemical spill_kit Keep spill kit readily accessible handle_chemical->spill_kit decontaminate Decontaminate work surfaces handle_chemical->decontaminate dispose_waste Dispose of waste in a suitable, closed container according to regulations decontaminate->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe skin_contact Skin Contact: Wash with plenty of soap and water eye_contact Eye Contact: Rinse cautiously with water for several minutes inhalation Inhalation: Move to fresh air ingestion Ingestion: Rinse mouth and seek medical attention

Safe handling workflow for γ-Methylene-γ-butyrolactone.

Operational and Disposal Plans

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the generation of vapor or mist.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Wash hands thoroughly after handling.[1][3]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1][3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[1]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed when not in use.[1]

  • The recommended storage temperature is 2 - 8 °C.[1]

  • The material is sensitive to air, moisture, and light; it should be stored under an inert gas.[1]

Disposal:

  • Dispose of unused product and contaminated materials in accordance with all applicable local, state, and federal regulations.[1]

  • It is recommended to use a licensed professional waste disposal service.[3]

  • Contaminated packaging should be disposed of as unused product.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.